Product packaging for 1,3,7-Trihydroxy-2-methoxyxanthone(Cat. No.:CAS No. 211948-69-5)

1,3,7-Trihydroxy-2-methoxyxanthone

Cat. No.: B162133
CAS No.: 211948-69-5
M. Wt: 274.22 g/mol
InChI Key: GLXRAYJUKLGHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3,7-Trihydroxy-2-methoxyxanthone is a naturally occurring oxygenated xanthone derivative, a class of tricyclic compounds known for their diverse and significant biological activities . This specific compound has been identified and isolated from botanical sources, including plants from the Polygala genus . Xanthones are characterized by a dibenzo-γ-pyrone structure, and their bioactivity is highly influenced by the type and position of their substituent groups . Structure-Activity Relationship (SAR) studies indicate that the presence of hydroxyl groups at the C-1, C-3, and C-7 positions, as found in this compound, are key structural features that often contribute to strong antioxidative potential . Research into tri-hydroxy xanthones similar to this compound has shown promise in various areas, including acting as α-glucosidase inhibitors, which is a relevant mechanism for metabolic syndrome research . The methoxy substitution at the C-2 position further modulates the compound's properties, influencing its interaction with biological targets. As a research chemical, this compound represents a valuable scaffold for investigating new therapeutic agents and understanding the mechanisms of bioactive natural products. It is suited for studies in pharmacology, natural product chemistry, and drug discovery. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O6 B162133 1,3,7-Trihydroxy-2-methoxyxanthone CAS No. 211948-69-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,7-trihydroxy-2-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6/c1-19-14-8(16)5-10-11(13(14)18)12(17)7-4-6(15)2-3-9(7)20-10/h2-5,15-16,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXRAYJUKLGHEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1O)OC3=C(C2=O)C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478227
Record name 9H-Xanthen-9-one, 1,3,7-trihydroxy-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211948-69-5
Record name 9H-Xanthen-9-one, 1,3,7-trihydroxy-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,3,7-Trihydroxy-2-methoxyxanthone: A Comprehensive Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,7-Trihydroxy-2-methoxyxanthone is a xanthone (B1684191), a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. Xanthones are a significant class of secondary metabolites found in a variety of higher plants, fungi, and lichens.[1] They are of considerable interest to the scientific community due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This technical guide provides a detailed overview of the natural sources, isolation, and characterization of this compound.

Natural Occurrence

The primary documented natural source of this compound is the roots of Polygala fallax , a plant belonging to the Polygalaceae family. This compound has been isolated from this plant alongside other xanthones. The genus Polygala is well-known for being a rich source of various xanthone derivatives.

Data Presentation

Table 1: Natural Source and Quantitative Data for this compound

ParameterValueSource(s)
Natural Source Roots of Polygala fallaxMedChemExpress[2], ResearchGate[3]
Family PolygalaceaeResearchGate[3]
Plant Part RootsMedChemExpress[2], ResearchGate[3]
Yield Not ReportedN/A
Purity >98% (Commercially available standard)N/A

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound from Polygala fallax is not available in the literature, a general methodology can be constructed based on established procedures for the isolation of xanthones from plant materials, particularly from the Polygala genus.

Plant Material Collection and Preparation
  • Collection: The roots of Polygala fallax are collected and authenticated by a plant taxonomist.

  • Preparation: The collected roots are washed thoroughly with water to remove any soil and debris. They are then air-dried in the shade for several weeks or in a hot-air oven at a controlled temperature (typically 40-50°C) to a constant weight. The dried roots are then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered root material is subjected to exhaustive extraction with methanol (B129727) at room temperature. This can be achieved by maceration, where the plant material is soaked in the solvent for an extended period (e.g., 3 x 72 hours) with occasional stirring, or by using a Soxhlet apparatus for continuous extraction.

  • Concentration: The resulting methanolic extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude methanol extract.

Fractionation
  • Solvent-Solvent Partitioning: The crude methanol extract is suspended in water and then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). This process separates the components of the crude extract based on their polarity. Xanthones are typically found in the ethyl acetate fraction.

  • Concentration of Fractions: Each solvent fraction is concentrated under reduced pressure to yield the respective crude fractions.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction, being rich in xanthones, is subjected to column chromatography over silica gel.

    • Stationary Phase: Silica gel (60-120 or 100-200 mesh).

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, a gradient of n-hexane:ethyl acetate (from 100:0 to 0:100) can be used.

    • Fraction Collection: Fractions of a fixed volume are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

  • Sephadex LH-20 Column Chromatography: The fractions containing the target compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent. This step is effective in removing smaller impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved by preparative HPLC.

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of methanol and water, or acetonitrile (B52724) and water, is typically used as the mobile phase.

    • Detection: A UV detector is used to monitor the elution of the compounds. The peak corresponding to this compound is collected.

Structural Elucidation

The structure of the purified compound is elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and types of protons and their connectivity.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the complete chemical structure by determining the connectivity between protons and carbons.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption bands of the xanthone chromophore.

Mandatory Visualization

The following diagram illustrates a general experimental workflow for the isolation and characterization of this compound from its natural source.

experimental_workflow plant_material Dried and Powdered Roots of Polygala fallax extraction Methanol Extraction plant_material->extraction partitioning Solvent-Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) extraction->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction silica_gel_cc Silica Gel Column Chromatography ethyl_acetate_fraction->silica_gel_cc sephadex_cc Sephadex LH-20 Column Chromatography silica_gel_cc->sephadex_cc prep_hplc Preparative HPLC sephadex_cc->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structural_elucidation Structural Elucidation pure_compound->structural_elucidation spectroscopy MS, ¹H NMR, ¹³C NMR, 2D NMR, IR, UV-Vis structural_elucidation->spectroscopy

Caption: General experimental workflow for the isolation of xanthones.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. However, various xanthones isolated from Polygala species have demonstrated a range of biological activities, including cytotoxic and antioxidant effects. Further research is required to elucidate the specific molecular targets and signaling pathways of this compound.

References

An In-depth Technical Guide on the Isolation of 1,3,7-Trihydroxy-2-methoxyxanthone from Polygala fallax

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, purification, and characterization of 1,3,7-Trihydroxy-2-methoxyxanthone, a naturally occurring xanthone (B1684191) found in the roots of Polygala fallax. This document details the experimental protocols, summarizes key data, and visualizes the workflow and potential biological pathways associated with this compound.

Introduction

Polygala fallax, a plant species utilized in traditional medicine, is a source of various bioactive compounds, including a class of heterocyclic compounds known as xanthones. Among these, this compound has been identified as one of the seven xanthones isolated from the roots of this plant[1]. Xanthones are recognized for their broad range of pharmacological activities, including antioxidant properties. This guide focuses on the technical aspects of isolating this specific xanthone for further research and development.

Experimental Protocols

While a complete, detailed protocol for the isolation of this compound from Polygala fallax is not available in a single source, this section synthesizes the generally accepted methods for xanthone extraction and purification from plant materials, based on available literature.

Plant Material and Extraction

The primary source for the isolation of this compound is the roots of Polygala fallax. A general procedure for the initial extraction is as follows:

  • Preparation of Plant Material: The roots of Polygala fallax are collected, washed, and air-dried. The dried roots are then ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered root material is subjected to exhaustive extraction with methanol (B129727). This is a common method for extracting polar and semi-polar compounds like xanthones from plant matrices.

  • Solvent Partitioning: The resulting methanol extract is concentrated under reduced pressure to yield a crude extract. This crude extract is then suspended in water and partitioned successively with a solvent of intermediate polarity, such as ethyl acetate (B1210297). This step aims to separate the xanthones from more polar and non-polar constituents. The ethyl acetate fraction, which is expected to contain the xanthones, is collected and concentrated.

Chromatographic Purification

Column chromatography is the primary technique employed for the separation and purification of individual xanthones from the concentrated ethyl acetate extract[1][2].

  • Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the separation of xanthones. The choice of silica gel particle size (e.g., 70-230 mesh or 230-400 mesh) will influence the resolution of the separation.

  • Mobile Phase: A gradient elution system is typically used to separate compounds with a range of polarities. The mobile phase often consists of a non-polar solvent and a polar solvent, with the proportion of the polar solvent gradually increasing. Common solvent systems for xanthone separation on silica gel include gradients of:

    • Hexane-Ethyl Acetate

    • Chloroform-Methanol

  • Fraction Collection: The eluent from the column is collected in a series of fractions.

  • Monitoring: The separation process is monitored by Thin Layer Chromatography (TLC) of the collected fractions. Fractions containing compounds with similar TLC profiles are pooled together.

  • Final Purification: Fractions containing the target compound, this compound, may require further purification steps, such as preparative TLC or recrystallization, to achieve high purity.

Data Presentation

Quantitative data on the yield and purity of this compound from Polygala fallax is not extensively reported in the available literature. However, this section presents spectroscopic data for the closely related compound, 1,3,7-trihydroxyxanthone (gentisein), which can serve as a valuable reference for the characterization of the target molecule.

Table 1: Spectroscopic Data for 1,3,7-trihydroxyxanthone (Gentisein) and Related Compounds

ParameterData for 1,3,7-trihydroxyxanthone (from a dimeric derivative)[3]Notes
¹H NMR (acetone-d₆)δ 13.2 (s, OH-1), 7.5 (s, H-6), 6.9 (s, H-8), 6.3 (s, H-4), 6.2 (s, H-2)Chemical shifts (δ) are given in ppm. Multiplicity is indicated as 's' for singlet.
¹³C NMR (acetone-d₆)δ 179.6 (C-9), 164.8 (C-3), 163.5 (C-1), 157.9 (C-4a), 153.5 (C-5a), 151.6 (C-7), 143.3 (C-5), 122.7 (C-8a'), 112.8 (C-8a), 108.2 (C-6), 102.5 (C-8), 102.2 (C-9a), 97.7 (C-2), 93.5 (C-4)Chemical shifts (δ) are given in ppm.
Mass Spectrometry Not available for the monomer. The dimeric form showed HR-TOFMS m/z 503.0667 [M+H]⁺[3].High-resolution mass spectrometry is essential for confirming the molecular formula.

Note: The addition of a methoxy (B1213986) group at the C-2 position in this compound would alter the chemical shifts of the neighboring protons and carbons in the NMR spectra.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Polygala fallax.

Isolation_Workflow cluster_extraction Extraction and Partitioning cluster_purification Purification plant_material Dried, powdered roots of Polygala fallax methanol_extraction Methanol Extraction plant_material->methanol_extraction crude_extract Crude Methanol Extract methanol_extraction->crude_extract partitioning Solvent Partitioning (Water/Ethyl Acetate) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pooled_fractions Pooled Fractions tlc_monitoring->pooled_fractions final_purification Final Purification (e.g., Prep. TLC) pooled_fractions->final_purification pure_compound This compound final_purification->pure_compound Nrf2_Pathway cluster_cell Cell Xanthone This compound Keap1_Nrf2 Keap1-Nrf2 Complex Xanthone->Keap1_Nrf2 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus ARE ARE Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

References

Spectroscopic Profile of 1,3,7-Trihydroxy-2-methoxyxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,7-Trihydroxy-2-methoxyxanthone, a significant xanthone (B1684191) derivative of interest in phytochemical and pharmacological research. Due to the limited availability of complete, experimentally-derived public domain spectra for this specific compound, this document presents a detailed analysis of expected spectral characteristics. These predictions are based on the well-established spectroscopic behavior of the xanthone scaffold and data from closely related analogues. This guide is intended to serve as a valuable resource for the identification, characterization, and further investigation of this compound.

Core Spectroscopic Data

The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound. These predictions are derived from the analysis of xanthone structures with similar substitution patterns.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~13.0 - 13.5s-1-OH (Chelated)
~10.8br s-7-OH
~9.5br s-3-OH
~7.5d~8.5H-5
~6.9dd~8.5, 2.0H-6
~6.7d~2.0H-8
~6.4s-H-4
~3.9s-2-OCH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
~180CC-9
~164CC-3
~162CC-1
~157CC-4a
~155CC-7
~145CC-10a
~138CC-2
~122CHC-6
~117CHC-5
~110CC-8a
~104CC-5a
~98CHC-8
~93CHC-4
~60CH₃2-OCH₃
Table 3: Predicted Mass Spectrometry (MS) Data
Ionization ModePredicted m/zIon Type
ESI+275.0556[M+H]⁺
ESI+297.0375[M+Na]⁺
ESI+313.0114[M+K]⁺
ESI-273.0401[M-H]⁻
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400-3100Broad, StrongO-H stretching (phenolic)
~1650StrongC=O stretching (xanthone carbonyl)
~1610, 1580, 1480Medium-StrongC=C stretching (aromatic)
~1280MediumC-O stretching (aryl ether)
~1160MediumC-O-C stretching
~830MediumC-H out-of-plane bending

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 500 MHz instrument, equipped with a cryoprobe.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or methanol-d₄). Tetramethylsilane (TMS) is used as an internal standard.

  • Data Acquisition:

    • ¹H NMR: Standard single-pulse experiments are performed. Key parameters include a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Proton-decoupled experiments (e.g., PENDANT or DEPT) are used to distinguish between CH, CH₂, and CH₃ groups. A wider spectral width (0-200 ppm) is required.

    • 2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are conducted to establish proton-proton and proton-carbon connectivities, aiding in the complete structural elucidation.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer, such as a Thermo Scientific Q Exactive Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) with the addition of a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to promote ionization.

  • Data Acquisition: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. Full scan mass spectra are acquired over a relevant m/z range (e.g., 100-1000). High-resolution data allows for the determination of the elemental composition.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two FT-IR spectrometer, equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Chromatography Chromatography Extraction->Chromatography Pure_Compound Pure Compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS IR Infrared Spectroscopy (FTIR) Pure_Compound->IR Data_Integration Data Integration NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Determination Structure Determination Data_Integration->Structure_Determination

Workflow for Spectroscopic Analysis

An In-depth Technical Guide to 1,3,7-Trihydroxy-2-methoxyxanthone: Structure, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1,3,7-Trihydroxy-2-methoxyxanthone is limited in publicly accessible literature. This guide provides a comprehensive overview based on available data for the compound and closely related xanthone (B1684191) analogs to infer its chemical and biological characteristics. All inferred data is clearly indicated.

Introduction

Xanthones are a class of naturally occurring polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. Their unique structure imparts a wide range of pharmacological activities, making them a subject of intense research in drug discovery. This compound is a specific substituted xanthone, and this guide aims to provide a detailed technical overview of its chemical structure, physicochemical properties, and potential biological activities, drawing upon data from analogous compounds to build a comprehensive profile.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a tricyclic xanthen-9-one core with hydroxyl groups at positions 1, 3, and 7, and a methoxy (B1213986) group at position 2. This substitution pattern is crucial in determining its chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₀O₆--INVALID-LINK--
Molecular Weight 274.22 g/mol --INVALID-LINK--
IUPAC Name 1,3,7-trihydroxy-2-methoxyxanthen-9-one--INVALID-LINK--
Canonical SMILES COC1=C(C2=C(C=C1O)OC3=C(C2=O)C=C(C=C3)O)O--INVALID-LINK--
InChI Key GLXRAYJUKLGHEP-UHFFFAOYSA-N--INVALID-LINK--
Predicted LogP 2.40--INVALID-LINK--
Predicted Hydrogen Bond Donors 3--INVALID-LINK--
Predicted Hydrogen Bond Acceptors 6--INVALID-LINK--
Predicted Rotatable Bonds 1--INVALID-LINK--

Spectroscopic Data (Inferred)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Characteristics
¹H NMR - Aromatic protons (H-4, H-5, H-6, H-8) chemical shifts in the range of δ 6.0-7.5 ppm.- A singlet for the methoxy group protons around δ 3.8-4.0 ppm.- Broad singlets for the hydroxyl protons, which are exchangeable with D₂O.
¹³C NMR - A signal for the carbonyl carbon (C-9) in the downfield region (δ > 180 ppm).- Signals for the aromatic carbons between δ 90-165 ppm, with carbons attached to oxygen atoms appearing more downfield.- A signal for the methoxy carbon around δ 55-65 ppm.
Mass Spectrometry (MS) - A molecular ion peak [M]⁺ at m/z 274.- Common fragmentation patterns for xanthones include the loss of CO, CHO, and retro-Diels-Alder (RDA) fragmentation of the heterocyclic ring.
Infrared (IR) Spectroscopy - A broad absorption band for the hydroxyl groups (O-H stretch) around 3200-3600 cm⁻¹.- A sharp absorption band for the carbonyl group (C=O stretch) of the γ-pyrone ring around 1650 cm⁻¹.- Absorption bands for aromatic C=C stretching in the range of 1450-1600 cm⁻¹.- Absorption bands for C-O stretching of the ether and phenol (B47542) groups around 1000-1300 cm⁻¹.

Synthesis (Proposed Methodology)

A common and effective method for the synthesis of polyhydroxyxanthones is the Grover-Shah-Shah reaction, which involves the condensation of a substituted 2-hydroxybenzoic acid with a polyphenol in the presence of a dehydrating agent like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).[1]

Proposed Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2,4-dihydroxy-3-methoxybenzoic_acid 2,4-dihydroxy-3-methoxybenzoic acid Condensation Condensation with Eaton's Reagent 2,4-dihydroxy-3-methoxybenzoic_acid->Condensation Phloroglucinol (B13840) Phloroglucinol Phloroglucinol->Condensation Target_Compound This compound Condensation->Target_Compound

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Inferred)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, combine 2,4-dihydroxy-3-methoxybenzoic acid (1 equivalent) and phloroglucinol (1,3,5-trihydroxybenzene) (1.1 equivalents).

  • Addition of Eaton's Reagent: Carefully add Eaton's reagent (a 1:10 w/w mixture of P₂O₅ in CH₃SO₃H) to the flask under a nitrogen atmosphere. The reagent also serves as the solvent.

  • Reaction Conditions: Heat the reaction mixture to 70-80°C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate (B1210297)/hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with constant stirring.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Further purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) as the eluent.

  • Characterization: Characterize the purified compound using spectroscopic methods (NMR, MS, IR) to confirm its structure.

Potential Biological Activities and Mechanisms of Action

Based on the known biological activities of structurally similar xanthones, this compound is anticipated to exhibit a range of pharmacological effects, including anticancer, anti-inflammatory, and antioxidant properties.

Table 3: Summary of Potential Biological Activities and Underlying Mechanisms

Biological ActivityPotential Mechanism of ActionSupporting Evidence from Analogs
Anticancer - Induction of apoptosis.- Cell cycle arrest.- Inhibition of key signaling pathways like PI3K/Akt/mTOR and MAPK/ERK.[2][3][4]Many xanthones, including α-mangostin, have shown potent anticancer effects by modulating these pathways.[4][5]
Anti-inflammatory - Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6).- Modulation of the NF-κB signaling pathway.[6][7]Xanthones from various plant sources have demonstrated significant anti-inflammatory activity.[6]
Antioxidant - Scavenging of free radicals (e.g., DPPH, superoxide).- Upregulation of endogenous antioxidant enzymes.[8][9]The polyphenolic structure with multiple hydroxyl groups is a key determinant of the antioxidant capacity of xanthones.[8]
Hypothetical Signaling Pathway: Inhibition of PI3K/Akt/mTOR in Cancer Cells

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3] Xanthones have been shown to inhibit this pathway at various points.[2][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Xanthone 1,3,7-Trihydroxy- 2-methoxyxanthone Xanthone->PI3K Inhibits Xanthone->Akt Inhibits Xanthone->mTOR Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Protocols for Biological Evaluation

The following are detailed, generalized protocols for assessing the potential biological activities of this compound, based on standard methods used for other xanthones.

Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antioxidant Activity using DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of the compound.

  • Preparation of Solutions: Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound. Include a blank (methanol) and a positive control (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

Anti-inflammatory Activity by Measuring Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of the compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite from a standard curve of sodium nitrite and calculate the percentage of inhibition of NO production.

Conclusion

This compound, based on its chemical structure and the known properties of related xanthones, presents a promising scaffold for further investigation in drug discovery. Its predicted antioxidant, anti-inflammatory, and anticancer activities, likely mediated through the modulation of key cellular signaling pathways such as PI3K/Akt/mTOR, warrant experimental validation. The protocols and data presented in this guide provide a foundational framework for researchers to undertake such investigations. Future studies should focus on the specific synthesis and isolation of this compound, followed by comprehensive spectroscopic characterization and in-depth biological evaluation to confirm its therapeutic potential.

References

The Biosynthesis of Trihydroxy-Methoxyxanthones in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthesis of trihydroxy-methoxyxanthones in plants, catering to researchers, scientists, and drug development professionals. This document details the core biosynthetic pathway, enzymatic reactions, regulatory mechanisms, and experimental protocols relevant to the study of these pharmacologically significant secondary metabolites.

Introduction

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. Among them, trihydroxy-methoxyxanthones exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making them promising candidates for drug discovery and development. Understanding their biosynthesis is crucial for biotechnological production and metabolic engineering efforts.

The Core Biosynthetic Pathway

The biosynthesis of trihydroxy-methoxyxanthones originates from two primary metabolic routes: the shikimate pathway and the acetate (B1210297) pathway.[1][2][3] These pathways converge to produce the central precursor, which then undergoes a series of enzymatic modifications to yield the diverse array of xanthone (B1684191) structures observed in nature.

The key steps in the biosynthesis are as follows:

  • Formation of Benzophenone (B1666685) Intermediate: The shikimate pathway provides a benzoyl-CoA derivative, while the acetate pathway contributes three molecules of malonyl-CoA. These precursors are condensed by the enzyme benzophenone synthase (BPS) to form a crucial intermediate, 2,3′,4,6-tetrahydroxybenzophenone.[3]

  • Oxidative Cyclization to Trihydroxyxanthones: This benzophenone intermediate undergoes regioselective intramolecular oxidative coupling to form the tricyclic xanthone core. This reaction is catalyzed by xanthone synthase , a cytochrome P450 monooxygenase. Depending on the cyclization pattern, two primary trihydroxyxanthone scaffolds are produced: 1,3,5-trihydroxyxanthone (1,3,5-THX) and 1,3,7-trihydroxyxanthone (1,3,7-THX) .[4]

  • Methylation to Trihydroxy-methoxyxanthones: The final step in the formation of trihydroxy-methoxyxanthones is the methylation of the hydroxyl groups on the xanthone core. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) , which transfer a methyl group from SAM to a specific hydroxyl group on the trihydroxyxanthone molecule.[5][6] The regioselectivity of these OMTs is a key determinant of the final methoxylated xanthone produced. For example, the well-known gentisin (B1671442) (1,7-dihydroxy-3-methoxyxanthone) is formed through the methylation of 1,3,7-trihydroxyxanthone.[3]

Key Enzymes and Quantitative Data

Enzyme FamilyAbbreviationSubstrate(s)Product(s)Cofactor(s)Optimal pH (general)Optimal Temp. (°C, general)
Benzophenone SynthaseBPSBenzoyl-CoA, Malonyl-CoA2,3′,4,6-tetrahydroxybenzophenone-7.0 - 8.030 - 40
Xanthone SynthaseXS2,3′,4,6-tetrahydroxybenzophenone1,3,5-THX or 1,3,7-THXNADPH, O₂7.0 - 7.525 - 35
O-MethyltransferaseOMTTrihydroxyxanthone, SAMTrihydroxy-methoxyxanthone, SAHMg²⁺ (often)7.5 - 8.530 - 37

Note: Specific kinetic parameters such as Km and Vmax are highly dependent on the specific enzyme isoform and the plant species from which it is derived. Limited data is available for O-methyltransferases acting specifically on trihydroxyxanthone substrates.

Regulatory Mechanisms: The Role of Jasmonate Signaling

The biosynthesis of xanthones, like many other plant secondary metabolites, is often induced in response to biotic and abiotic stresses. The plant hormone jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are key signaling molecules in these stress responses.[1][7][8]

The jasmonate signaling pathway plays a crucial role in upregulating the expression of genes encoding the biosynthetic enzymes for xanthones.[8][9] The core components of this pathway include:

  • COI1 (CORONATINE INSENSITIVE 1): An F-box protein that acts as the receptor for the active form of jasmonate, JA-isoleucine (JA-Ile).[9]

  • JAZ (JASMONATE ZIM-DOMAIN) proteins: A family of repressor proteins that inhibit the activity of transcription factors in the absence of JA-Ile.[7][9]

  • MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of jasmonate-responsive genes.[10][11][12]

Upon perception of a stress signal and subsequent JA-Ile accumulation, COI1 targets JAZ proteins for degradation by the 26S proteasome. This degradation releases the repression of MYC2 and other transcription factors (including MYB transcription factors), which can then activate the expression of xanthone biosynthetic genes, such as benzophenone synthase and O-methyltransferases.[2][7][9]

Experimental Protocols

This section provides generalized protocols for key experiments in the study of trihydroxy-methoxyxanthone biosynthesis. Researchers should optimize these protocols for their specific plant material and target enzymes.

Benzophenone Synthase (BPS) Enzyme Assay

This assay measures the formation of the benzophenone scaffold from benzoyl-CoA and malonyl-CoA.

Materials:

  • Plant protein extract or purified BPS

  • Benzoyl-CoA

  • [²-¹⁴C]Malonyl-CoA (radiolabeled) or non-radiolabeled malonyl-CoA

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10% glycerol (B35011) and 10 mM dithiothreitol)

  • Ethyl acetate for extraction

  • Scintillation cocktail (for radiolabeled assay)

  • HPLC system with a C18 column and UV detector (for non-radiolabeled assay)

Protocol:

  • Prepare the reaction mixture containing assay buffer, benzoyl-CoA, and [²-¹⁴C]malonyl-CoA.

  • Initiate the reaction by adding the plant protein extract or purified BPS.

  • Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a small volume of acid (e.g., 20% HCl).

  • Extract the benzophenone product with ethyl acetate.

  • For radiolabeled assay: Evaporate the ethyl acetate, redissolve the residue in a small volume of methanol, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • For non-radiolabeled assay: Evaporate the ethyl acetate, redissolve the residue in methanol, and analyze by HPLC, monitoring for the formation of the benzophenone product at its characteristic UV absorbance maximum.

Xanthone O-Methyltransferase (OMT) Enzyme Assay

This assay measures the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a trihydroxyxanthone substrate.

Materials:

  • Plant protein extract or purified OMT

  • Trihydroxyxanthone substrate (e.g., 1,3,7-trihydroxyxanthone)

  • S-adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled SAM) or non-radiolabeled SAM

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂ and 10 mM dithiothreitol)

  • Ethyl acetate for extraction

  • Scintillation cocktail (for radiolabeled assay)

  • HPLC system with a C18 column and UV/fluorescence detector (for non-radiolabeled assay)

Protocol:

  • Prepare the reaction mixture containing assay buffer, trihydroxyxanthone substrate, and radiolabeled or non-radiolabeled SAM.

  • Initiate the reaction by adding the plant protein extract or purified OMT.

  • Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a small volume of acid (e.g., 1 M HCl).

  • Extract the methoxylated xanthone product with ethyl acetate.

  • For radiolabeled assay: Evaporate the ethyl acetate, redissolve the residue in methanol, add scintillation cocktail, and measure radioactivity.

  • For non-radiolabeled assay: Evaporate the ethyl acetate, redissolve the residue in methanol, and analyze by HPLC, monitoring for the formation of the methoxylated product, which will have a different retention time than the substrate.

Heterologous Expression and Purification of O-Methyltransferases

This protocol describes the general steps for producing and purifying a plant OMT in a heterologous host, such as E. coli.

Materials:

  • cDNA of the target OMT gene

  • Expression vector (e.g., pET vector with a His-tag)

  • E. coli expression strain (e.g., BL21(DE3))

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with a low concentration of imidazole (B134444), e.g., 20 mM)

  • Elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM)

  • Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol)

Protocol:

  • Clone the OMT cDNA into the expression vector.

  • Transform the expression construct into the E. coli expression strain.

  • Grow the bacterial culture to an optimal optical density (OD₆₀₀ of ~0.6-0.8).

  • Induce protein expression by adding IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged OMT with elution buffer.

  • Dialyze the eluted protein against dialysis buffer to remove imidazole and store at -80°C.

Visualizations

The following diagrams illustrate the biosynthetic pathway, a typical experimental workflow, and the jasmonate signaling pathway.

Biosynthesis_Pathway Shikimate_Pathway Shikimate Pathway Benzoyl_CoA Benzoyl-CoA Shikimate_Pathway->Benzoyl_CoA Acetate_Pathway Acetate Pathway Malonyl_CoA 3x Malonyl-CoA Acetate_Pathway->Malonyl_CoA BPS Benzophenone Synthase (BPS) Benzoyl_CoA->BPS Malonyl_CoA->BPS Benzophenone 2,3',4,6-Tetrahydroxy- benzophenone BPS->Benzophenone XS Xanthone Synthase (XS) Benzophenone->XS THX_135 1,3,5-Trihydroxyxanthone XS->THX_135 ortho-cyclization THX_137 1,3,7-Trihydroxyxanthone XS->THX_137 para-cyclization OMT_1 O-Methyltransferase (OMT) THX_135->OMT_1 OMT_2 O-Methyltransferase (OMT) THX_137->OMT_2 Methoxy_Xanthone_1 Trihydroxy-methoxyxanthone (e.g., from 1,3,5-THX) OMT_1->Methoxy_Xanthone_1 SAH_1 SAH OMT_1->SAH_1 Methoxy_Xanthone_2 Trihydroxy-methoxyxanthone (e.g., Gentisin) OMT_2->Methoxy_Xanthone_2 SAH_2 SAH OMT_2->SAH_2 SAM_1 SAM SAM_1->OMT_1 SAM_2 SAM SAM_2->OMT_2

Biosynthesis of Trihydroxy-methoxyxanthones

Experimental_Workflow Start Plant Material (e.g., cell culture) Elicitor Elicitor Treatment (e.g., Methyl Jasmonate) Start->Elicitor Harvest Harvest Cells Elicitor->Harvest Extraction Metabolite Extraction (e.g., Methanol) Harvest->Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction Analysis LC-MS/HPLC Analysis of Xanthones Extraction->Analysis Data_Analysis Data Analysis and Pathway Elucidation Analysis->Data_Analysis Enzyme_Assay Enzyme Assays (BPS, XS, OMT) Protein_Extraction->Enzyme_Assay Enzyme_Assay->Data_Analysis

Experimental Workflow for Studying Xanthone Biosynthesis

Jasmonate_Signaling Stress Biotic/Abiotic Stress JA_Ile JA-Ile Accumulation Stress->JA_Ile COI1 COI1 JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2/MYB Transcription Factors JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degraded by Xanthone_Genes Xanthone Biosynthesis Genes (BPS, XS, OMT) MYC2->Xanthone_Genes activates transcription Xanthone_Production Trihydroxy-methoxyxanthone Production Xanthone_Genes->Xanthone_Production

Jasmonate Signaling Pathway Regulating Xanthone Biosynthesis

Conclusion

This technical guide provides a comprehensive overview of the biosynthesis of trihydroxy-methoxyxanthones in plants. The elucidation of this pathway, from its core enzymatic steps to its intricate regulatory networks, offers valuable insights for researchers in natural product chemistry, plant biology, and drug development. Further research focusing on the characterization of specific enzymes, particularly O-methyltransferases, and the fine-tuning of regulatory mechanisms will be instrumental in harnessing the full potential of these bioactive compounds.

References

An In-depth Technical Guide to 1,3,7-Trihydroxy-2-methoxyxanthone: Discovery, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,7-Trihydroxy-2-methoxyxanthone, a naturally occurring xanthone (B1684191) derivative. It details the compound's discovery, its isolation from the roots of Polygala fallax, and its known biological activities, with a particular focus on its antioxidant properties. This document synthesizes available data on its physicochemical characteristics and outlines detailed experimental protocols for its extraction, purification, and characterization. Furthermore, it explores the broader context of xanthone bioactivity and potential signaling pathway interactions, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are widely distributed in the plant kingdom and are known to exhibit a diverse range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. The specific biological activities of xanthones are often dictated by the nature and position of substituent groups on their tricyclic core.

This compound is a specific substituted xanthone that has been identified as a constituent of the medicinal plant Polygala fallax. This guide aims to consolidate the current scientific knowledge on this compound, providing a technical resource for its further investigation and potential therapeutic development.

Discovery and History

The first isolation of this compound was reported in a 2005 study focused on the chemical constituents of the roots of Polygala fallax Hemsl.[1][2]. This study led to the identification of seven xanthones from this plant source, with this compound being one of the novel compounds discovered. The research highlighted the antioxidant potential of the isolated xanthones, paving the way for further investigation into their biological significance.

Physicochemical Properties

While detailed experimental data for all physicochemical properties of this compound are not extensively reported, its basic properties can be derived from its chemical structure.

PropertyValueSource
Molecular Formula C₁₄H₁₀O₆
Molecular Weight 274.23 g/mol
IUPAC Name 1,3,7-trihydroxy-2-methoxyxanthen-9-one
Natural Source Roots of Polygala fallax[1][2]

Experimental Protocols

The following sections outline the general and specific methodologies for the isolation, characterization, and biological evaluation of this compound, based on established protocols for xanthones from Polygala species.

Isolation and Purification

The isolation of this compound from the roots of Polygala fallax involves a multi-step process of extraction and chromatographic separation.

4.1.1. Extraction

  • Plant Material Preparation: Air-dried and powdered roots of Polygala fallax are used as the starting material.

  • Methanol (B129727) Extraction: The powdered root material is extracted exhaustively with methanol at room temperature.

  • Solvent Partitioning: The resulting methanol extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is then partitioned successively with ethyl acetate (B1210297). The ethyl acetate fraction, which contains the xanthones, is collected.[1]

4.1.2. Chromatographic Separation

  • Silica (B1680970) Gel Column Chromatography: The crude ethyl acetate extract is subjected to column chromatography on a silica gel column. Elution is typically performed with a gradient of chloroform (B151607) and methanol.

  • Sephadex LH-20 Column Chromatography: Fractions containing xanthones are further purified by column chromatography on Sephadex LH-20, using methanol as the eluent.

  • Preparative Thin-Layer Chromatography (pTLC): Final purification of this compound can be achieved using preparative TLC on silica gel plates with a suitable solvent system.

G plant Powdered Roots of Polygala fallax extraction Methanol Extraction plant->extraction partition Solvent Partitioning (Ethyl Acetate) extraction->partition silica Silica Gel Column Chromatography partition->silica sephadex Sephadex LH-20 Chromatography silica->sephadex ptlc Preparative TLC sephadex->ptlc pure_compound Pure 1,3,7-Trihydroxy-2- methoxyxanthone ptlc->pure_compound

Figure 1. General workflow for the isolation of this compound.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques.

  • UV-Vis Spectroscopy: To determine the ultraviolet absorption maxima, which is characteristic of the xanthone chromophore.

  • Infrared (IR) Spectroscopy: To identify the presence of functional groups such as hydroxyls, carbonyl, and aromatic rings.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the substitution pattern on the xanthone core. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons.

Antioxidant Activity Assays

The antioxidant activity of this compound can be evaluated using various in vitro assays.

4.3.1. DPPH Radical Scavenging Assay

  • Preparation of Solutions: A stock solution of the test compound is prepared in methanol. A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is also prepared.

  • Assay Procedure: Different concentrations of the test compound are added to the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

4.3.2. Other Antioxidant Assays The initial study on xanthones from Polygala fallax also employed assays for scavenging hydroxyl and superoxide (B77818) anion radicals, as well as measuring the reducing effect on Fe³⁺.[1]

Quantitative Data

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated. However, studies on structurally related xanthones and other polyphenols suggest potential interactions with key cellular signaling cascades involved in inflammation and oxidative stress.

Total flavonoids from Polygala fallax have been shown to exert anti-inflammatory effects by potentially targeting pathways involving IL-6, TNF-α, and IL-1β.[3] Furthermore, extracts from this plant have been investigated for their protective effects in diabetic nephropathy, suggesting an influence on the TLR4/NF-κB signaling pathway.[4]

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Potential Signaling Cascade lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB tlr4->nfkb inflammation Pro-inflammatory Cytokine Production (IL-6, TNF-α, IL-1β) nfkb->inflammation xanthone This compound (Hypothesized) xanthone->nfkb Inhibition?

Figure 2. Hypothesized anti-inflammatory signaling pathway potentially modulated by this compound.

Conclusion

This compound is a naturally occurring xanthone with demonstrated antioxidant potential. Its discovery in the roots of Polygala fallax adds to the growing body of knowledge on the rich phytochemical diversity of this medicinal plant. While the foundational work on its isolation and initial biological screening has been laid, there remains a significant opportunity for further research. Detailed quantitative analysis of its antioxidant potency, elucidation of its specific mechanisms of action, and investigation into its effects on cellular signaling pathways will be crucial for fully understanding its therapeutic potential. This technical guide provides a solid framework for researchers to build upon in their future explorations of this promising natural compound.

References

The Expanding Therapeutic Potential of Xanthones: A Technical Guide to the Structural Analogs and Derivatives of 1,3,7-Trihydroxy-2-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structural analogs and derivatives of 1,3,7-Trihydroxy-2-methoxyxanthone, a member of the versatile xanthone (B1684191) class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of these promising molecules. The information presented herein is designed to facilitate further investigation and development of xanthone-based therapeutics.

Introduction to the Xanthone Scaffold

Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone framework. Their "privileged structure" allows for a wide range of substitutions, leading to a vast diversity of natural and synthetic derivatives with a broad spectrum of biological activities. The hydroxylation and methoxylation patterns, along with the addition of other moieties such as prenyl and glycosyl groups, significantly influence their pharmacological properties. This compound serves as a key representative of this class, and its analogs and derivatives are of significant interest for their potential in treating a variety of diseases, most notably cancer, inflammation, and conditions arising from oxidative stress.

Key Structural Analogs and Derivatives

The core structure of this compound has been modified to generate a variety of analogs and derivatives with enhanced or novel biological activities. Key examples include:

  • 1,3,7-Trihydroxyxanthone (Gentisein): The foundational structure lacking the 2-methoxy group. It is a naturally occurring xanthone found in several plant species.

  • Prenylated Derivatives: The addition of isoprenoid units, such as a 3-methylbut-2-enyl group, can enhance lipophilicity and cellular uptake, often leading to increased potency. Examples include 1,3,7-Trihydroxy-2-(3-methylbut-2-enyl)-xanthone and 1,3,7-Trihydroxy-2,4-diisoprenylxanthone.

  • Glycosylated Derivatives: The attachment of sugar moieties can improve solubility and alter pharmacokinetic profiles. An example is 1,3,6-trihydroxy-7-methoxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-9H-xanthen-9-one.

  • Other Polyhydroxyxanthones: Variations in the number and position of hydroxyl and methoxy (B1213986) groups on the xanthone core give rise to a wide array of isomers with distinct biological activities.

Biological Activities and Therapeutic Potential

The structural diversity of these xanthone derivatives translates into a broad range of pharmacological effects. The primary areas of investigation include their anti-cancer, anti-inflammatory, and antioxidant properties.

Anticancer Activity

Numerous studies have demonstrated the potent anti-proliferative and pro-apoptotic effects of xanthone derivatives against various cancer cell lines. The mechanisms underlying these effects are often multi-faceted and involve the modulation of key cellular signaling pathways.

Table 1: Anticancer Activity of Selected Xanthone Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
α-MangostinDLD-1 (Colon)MTT5-20[1][2]
β-MangostinDLD-1 (Colon)MTT5-20[1][2]
γ-MangostinDLD-1 (Colon)MTT5-20[1][2]
1,3,8-TrihydroxyxanthoneMCF-7 (Breast)MTT184 ± 15[3]
1,5,6-TrihydroxyxanthoneWiDr (Colon)MTTNot specified[3]
3,4,6-TrihydroxyxanthoneWiDr (Colon)MTT37.8[4]
1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-oneKBNot specified20.0[4]
1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-oneKBv200Not specified30.0[4]
Anti-inflammatory Activity

Xanthones have been shown to exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.

Table 2: Anti-inflammatory Activity of Selected Xanthone Derivatives

CompoundModelKey FindingsReference
α-MangostinIgE-sensitized RBL-2H3 cells>80% inhibition of histamine (B1213489) release[5]
AnanixanthoneLPS-stimulated RAW 264.7 macrophagesSignificant inhibition of NO production at 25 µM[3][6]
Garcinoxanthone BLPS-stimulated RAW 264.7 macrophagesIC50 for NO inhibition = 11.3 µM[6]
Garcinoxanthone CLPS-stimulated RAW 264.7 macrophagesIC50 for NO inhibition = 18.0 µM[6]
Antioxidant Activity

The antioxidant properties of xanthones are attributed to their ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.

Table 3: Antioxidant Activity of Selected Xanthone Derivatives

CompoundAssayIC50 (µM) / ActivityReference
8-hydroxycudraxanthone GPeroxynitrite scavengingPotent activity
α-MangostinPeroxynitrite scavengingPotent activity
γ-MangostinPeroxynitrite scavengingPotent activity
(R/S)-3 ( chlorinated xanthone derivative)DPPH radical scavenging31.7% scavenging[7]

Signaling Pathways and Mechanisms of Action

The biological effects of these xanthone derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of novel therapeutics.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Several xanthones have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and pro-survival genes.

NF_kB_Inhibition Inhibition of NF-κB Signaling by Xanthones cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression Xanthone Xanthone Derivatives Xanthone->IKK Inhibition NFkB_n NF-κB NFkB_n->Gene

Caption: Xanthone derivatives can inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Certain xanthones can activate Nrf2, leading to the upregulation of antioxidant and cytoprotective genes.

Nrf2_Activation Activation of Nrf2 Signaling by Xanthones cluster_nucleus Xanthone Xanthone Derivatives Keap1 Keap1 Xanthone->Keap1 Modulation Nrf2 Nrf2 Keap1->Nrf2 Sequestration Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Gene Cytoprotective Gene Expression ARE->Gene Nrf2_n Nrf2 Nrf2_n->ARE

Caption: Xanthone derivatives can modulate Keap1, leading to the release and nuclear translocation of Nrf2, which then binds to the ARE and initiates the transcription of antioxidant genes.[8][9][10][11]

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Prenylated xanthones, in particular, have been shown to inhibit this pathway.[4][5][6][12][13]

PI3K_Akt_mTOR_Inhibition Inhibition of PI3K/Akt/mTOR Signaling by Xanthones GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Xanthone Prenylated Xanthones Xanthone->PI3K Inhibition Xanthone->Akt Inhibition Xanthone->mTOR Inhibition

Caption: Prenylated xanthones can inhibit key components of the PI3K/Akt/mTOR pathway, leading to the suppression of cancer cell proliferation and survival.[4][5][6][12][13]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the evaluation of xanthone derivatives.

General Workflow for Synthesis and Evaluation

The development of novel xanthone derivatives typically follows a structured workflow from synthesis to biological characterization.

Experimental_Workflow General Experimental Workflow Synthesis Synthesis of Xanthone Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Assays (MTT, DPPH, etc.) Purification->InVitro Mechanism Mechanism of Action (Western Blot, qPCR) InVitro->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: A typical workflow for the discovery and development of xanthone-based therapeutic agents.

Synthesis of Polyhydroxyxanthones

A general and efficient method for the synthesis of polyhydroxyxanthones involves the condensation of a dihydroxybenzoic acid with a phenol (B47542) derivative using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).

General Protocol:

  • A mixture of the appropriate dihydroxybenzoic acid (1 equivalent) and phenol derivative (1.1 equivalents) is added to Eaton's reagent.

  • The reaction mixture is heated with stirring for a specified time and temperature, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice water and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and dried.

  • Purification is achieved by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) or by recrystallization.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7][13][14][15][16]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the xanthone derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.[1][2][17][18][19]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Prepare various concentrations of the xanthone derivative in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution. A control containing only methanol and DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

Conclusion

The structural analogs and derivatives of this compound represent a rich source of bioactive molecules with significant therapeutic potential. Their diverse pharmacological activities, particularly in the areas of cancer, inflammation, and oxidative stress, are well-documented. The continued exploration of their mechanisms of action and the development of efficient synthetic methodologies will be crucial in harnessing the full potential of these compounds for the development of novel and effective therapies. This guide provides a foundational resource to aid researchers in this endeavor.

References

Polyoxygenated Xanthones: A Technical Review of Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of polyoxygenated xanthones, a class of polyphenolic compounds renowned for their structural diversity and significant pharmacological activities. Drawing from an extensive body of scientific literature, this document details their natural sources, mechanisms of action, and therapeutic promise, with a focus on their anticancer, antimicrobial, and antioxidant properties. Quantitative data are systematically presented in tabular format to facilitate comparative analysis, and key experimental and biological pathways are visualized to provide a clear conceptual framework for ongoing research and development.

Introduction to Polyoxygenated Xanthones

Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold (9H-xanthen-9-one).[1][2] Their chemical structure, a tricyclic system of C6-C3-C6, allows for extensive substitution, leading to a wide array of derivatives.[3] Polyoxygenated xanthones, which feature multiple oxygen-containing functional groups (hydroxyl, methoxy, etc.), are particularly abundant in nature.[4] These compounds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with multiple biological targets, resulting in a broad spectrum of pharmacological effects.[5][6]

Naturally occurring xanthones are secondary metabolites found in a variety of higher plants, fungi, lichens, and marine organisms.[1][2][7] The most prominent plant families known to produce xanthones include Clusiaceae (Guttiferae), Gentianaceae, and Moraceae.[1][8] The biosynthesis of the xanthone (B1684191) core follows two primary pathways: the acetate-polymalonate pathway in lower organisms like fungi and the mixed shikimate-acetate pathway in higher plants.[1][9] The structural diversity arising from their biosynthesis and subsequent modifications (such as prenylation, glycosylation, and oxidation) is a key driver of their varied biological activities.[1][5][8]

Biological Activities and Therapeutic Potential

Polyoxygenated xanthones exhibit a remarkable range of biological activities, including anticancer, antioxidant, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][10][11] The type, number, and position of functional groups on the xanthone skeleton are critical determinants of their biological potency.[1][5]

Anticancer Activity

The anticancer properties of xanthones are extensively documented, with numerous studies demonstrating their cytotoxicity against various cancer cell lines.[5][11][12] Prenylated xanthones, such as those isolated from the pericarp of Garcinia mangostana (mangosteen), are among the most studied for their potent antitumor effects.[5][11]

Mechanisms of Action: The anticancer activity of xanthones is multifaceted and involves several cellular mechanisms:

  • Induction of Apoptosis: Many xanthones trigger programmed cell death in cancer cells by activating the caspase cascade.[5][6] For example, α-mangostin induces apoptosis in human leukemia cells through the mitochondrial pathway, involving the activation of caspase-9 and caspase-3.[11]

  • Inhibition of Protein Kinases: By inhibiting protein kinases, xanthones can interfere with signaling pathways that are crucial for cancer cell proliferation and survival.[5][6]

  • Enzyme Inhibition: Some xanthones can inhibit enzymes like aromatase, which is involved in estrogen biosynthesis and is a key target in hormone-dependent breast cancer.[5]

  • Inhibition of Carcinogenesis: Xanthones have been shown to induce phase II detoxification enzymes, such as quinone reductase, which can help prevent the initiation of cancer.[11]

Below is a signaling pathway diagram illustrating the induction of apoptosis by polyoxygenated xanthones.

Anticancer_Mechanism_Apoptosis cluster_cell Cancer Cell Xanthone Polyoxygenated Xanthone Mitochondrion Mitochondrion Xanthone->Mitochondrion induces stress Caspase9 Pro-Caspase 9 Mitochondrion->Caspase9 releases cytochrome c ActivatedCaspase9 Activated Caspase 9 Caspase9->ActivatedCaspase9 activates Caspase3 Pro-Caspase 3 ActivatedCaspase9->Caspase3 activates ActivatedCaspase3 Activated Caspase 3 Caspase3->ActivatedCaspase3 Apoptosis Apoptosis ActivatedCaspase3->Apoptosis executes Antioxidant_Mechanism cluster_reaction Radical Scavenging Reaction XanthoneOH Xanthone-OH XanthoneO Xanthone-O• (Stable Radical) XanthoneOH->XanthoneO H• donation Plus1 + Radical R• (Free Radical) Neutralized R-H (Neutralized Molecule) Radical->Neutralized H• acceptance Arrow Plus2 + Experimental_Workflow cluster_extraction Isolation & Purification cluster_analysis Analysis & Evaluation A Natural Source (Plant, Fungus, etc.) B Drying & Grinding A->B C Solvent Extraction (e.g., Ethyl Acetate) B->C D Crude Extract C->D E Column Chromatography D->E F Fractions E->F G HPLC Purification F->G H Pure Polyoxygenated Xanthone G->H I Structure Elucidation (NMR, MS, etc.) H->I J Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) H->J K Mechanism of Action Studies J->K

References

Potential Therapeutic Targets of 1,3,7-Trihydroxy-2-methoxyxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3,7-Trihydroxy-2-methoxyxanthone, a natural product isolated from the roots of Polygala fallax, has demonstrated notable antioxidant properties in vitro.[1][2] While direct and extensive research on this specific xanthone (B1684191) derivative is emerging, its structural similarity to other well-studied trihydroxy- and methoxy-substituted xanthones provides a strong basis for predicting its potential therapeutic applications. This technical guide synthesizes the current, albeit limited, direct evidence for this compound and extrapolates its likely therapeutic targets and mechanisms of action based on the activities of its close structural analogs. The primary focus lies on its potential in oncology and inflammatory diseases, underpinned by its antioxidant capabilities. This document provides an in-depth overview of its predicted biological activities, potential signaling pathway modulation, and detailed experimental protocols for its investigation, aimed at guiding future research and drug development efforts.

Physicochemical Properties and Predicted Bioavailability

A summary of the key physicochemical and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound is presented below. These predictions are computationally derived and offer a preliminary assessment of the compound's drug-like characteristics.

PropertyValueSource
Molecular Formula C₁₄H₁₀O₆-
Molecular Weight 274.23 g/mol -
LogP 1.99-
Topological Polar Surface Area 96.2 Ų-
Hydrogen Bond Donors 3-
Hydrogen Bond Acceptors 6-
Predicted Human Intestinal Absorption High-
Predicted Blood-Brain Barrier Permeation Low-
Predicted P-glycoprotein Substrate No-
Predicted CYP2D6 Inhibition Yes-
Predicted CYP3A4 Inhibition Yes-

Potential Therapeutic Targets and Mechanisms of Action

Based on the known biological activities of structurally related xanthones, this compound is predicted to exert its therapeutic effects through the modulation of several key signaling pathways implicated in cancer and inflammation.

Anticancer Activity

While direct cytotoxic data for this compound on cancer cell lines is not yet available, numerous studies on similar trihydroxyxanthones have demonstrated potent anticancer effects.[3][4][5][6] The primary mechanisms are believed to involve the induction of apoptosis and inhibition of cell proliferation.

2.1.1. Induction of Apoptosis

It is hypothesized that this compound can induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This is a common mechanism for many cytotoxic xanthones.[5]

2.1.2. Modulation of Pro-survival Signaling Pathways

Structurally similar xanthones have been shown to modulate critical pro-survival signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a key regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. It is plausible that this compound could inhibit this pathway, leading to decreased cancer cell survival.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for cell proliferation and differentiation. Inhibition of this pathway is a known anticancer strategy.

Below is a diagram illustrating the potential inhibitory effects of this compound on these key cancer-related signaling pathways.

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Xanthone 1,3,7-Trihydroxy- 2-methoxyxanthone Xanthone->Akt Xanthone->ERK

Potential inhibition of PI3K/Akt and MAPK signaling pathways.
Anti-inflammatory Activity

Xanthone derivatives are well-documented for their anti-inflammatory properties.[7][8] This activity is primarily attributed to the downregulation of pro-inflammatory mediators.

2.2.1. Inhibition of Pro-inflammatory Enzymes and Cytokines

This compound is predicted to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.[9] This would lead to a reduction in the production of nitric oxide (NO) and prostaglandins, respectively. Furthermore, it may suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.

2.2.2. Modulation of Inflammatory Signaling Pathways

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Structurally similar xanthones have been shown to inhibit NF-κB activation.[7]

  • MAPK Pathway: As mentioned in the context of cancer, the MAPK pathway also plays a critical role in inflammation. Its inhibition would contribute to the anti-inflammatory effects of the compound.

The following diagram illustrates the potential anti-inflammatory mechanism of this compound.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPKs TLR4->MAPK IκBα IκBα IKK->IκBα NFkB NF-κB IκBα->NFkB ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->ProInflammatory MAPK->ProInflammatory Xanthone 1,3,7-Trihydroxy- 2-methoxyxanthone Xanthone->IKK Xanthone->MAPK

Inhibition of NF-κB and MAPK inflammatory pathways.
Antioxidant Activity

This compound has been shown to possess antioxidant properties.[1][2] The presence of multiple hydroxyl groups on the xanthone scaffold is crucial for this activity, as they can donate hydrogen atoms to neutralize free radicals.

Experimental Protocols

The following are detailed protocols for key in vitro assays to investigate the potential therapeutic activities of this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is used to determine the free radical scavenging activity of a compound.

Workflow:

dpph_workflow prep_dpph Prepare DPPH Solution (0.1 mM in Methanol) mix Mix DPPH Solution and Xanthone prep_dpph->mix prep_sample Prepare Serial Dilutions of Xanthone prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Workflow for the DPPH radical scavenging assay.

Methodology:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10][11]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[10]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

MTT Assay (Cytotoxicity)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[12][13][14][15]

Workflow:

mtt_workflow seed_cells Seed Cells in 96-well Plate treat_cells Treat with Xanthone (24-72h) seed_cells->treat_cells add_mtt Add MTT Reagent (0.5 mg/mL) treat_cells->add_mtt incubate Incubate (2-4h) Formation of Formazan (B1609692) add_mtt->incubate solubilize Solubilize Formazan (e.g., DMSO) incubate->solubilize measure Measure Absorbance at 570 nm solubilize->measure

Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Western Blot Analysis (Signaling Pathway Modulation)

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in signaling pathways.[16][17][18][19][20][21]

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS for inflammation studies). After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-p65, total p65, iNOS, COX-2) overnight at 4°C. Following washes, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used to quantify the protein levels relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antioxidant activity. While direct evidence for its other biological activities is currently limited, the extensive research on structurally similar xanthones strongly suggests its potential as an anticancer and anti-inflammatory agent. The predicted mechanisms of action, centered around the modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB, provide a solid framework for future investigations.

For drug development professionals, the favorable predicted ADMET profile of this compound warrants further preclinical evaluation. Future research should focus on:

  • Comprehensive in vitro screening: Evaluating the cytotoxic effects of this compound against a panel of cancer cell lines and determining its anti-inflammatory efficacy in relevant cellular models.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound using the experimental protocols outlined in this guide.

  • In vivo studies: Assessing the therapeutic efficacy and safety of this compound in animal models of cancer and inflammation.

The in-depth investigation of this compound holds significant promise for the discovery of novel therapeutic leads for the treatment of cancer and inflammatory diseases.

References

Methodological & Application

Total Synthesis Protocol for 1,3,7-Trihydroxy-2-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, albeit theoretical, protocol for the total synthesis of 1,3,7-Trihydroxy-2-methoxyxanthone, a polyoxygenated xanthone (B1684191) of interest for its potential pharmacological activities. Due to the absence of a published total synthesis for this specific molecule, this protocol is constructed based on well-established synthetic methodologies for xanthone core formation, primarily the Eaton's reagent-mediated condensation. The protocol outlines the synthesis of the requisite precursors, 2,5-dihydroxybenzoic acid and 2-methoxy-1,3,5-trihydroxybenzene (2-methoxyphloroglucinol), followed by their condensation to form the target xanthone. Detailed experimental procedures, purification methods, and characterization data are provided. All quantitative data is summarized in tables, and the synthetic workflow is visualized using a Graphviz diagram.

Introduction

Xanthones, characterized by their dibenzo-γ-pyrone scaffold, are a class of naturally occurring compounds found in various plants and microorganisms.[1] They exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1] The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the xanthone core is crucial for their biological function. This compound is a member of this family with potential for further investigation. This protocol details a plausible synthetic route to obtain this compound for research purposes.

The presented synthesis employs a convergent strategy, beginning with the preparation of two key aromatic precursors. The first, 2,5-dihydroxybenzoic acid (gentisic acid), is commercially available or can be synthesized from hydroquinone.[2] The second, 2-methoxy-1,3,5-trihydroxybenzene (2-methoxyphloroglucinol), is a less common derivative of phloroglucinol (B13840), and a synthetic route from phloroglucinol is proposed. The key step in this synthesis is the condensation of these two precursors using Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), a powerful catalyst for Friedel-Crafts acylation and subsequent cyclization to form the xanthone skeleton.[2]

Synthetic Scheme

The overall synthetic strategy is a two-part process: synthesis of the key intermediate 2-methoxy-1,3,5-trihydroxybenzene, followed by the condensation with 2,5-dihydroxybenzoic acid to yield the final product.

Total Synthesis Workflow phloroglucinol Phloroglucinol intermediate1 2,4,6-Trihydroxyacetophenone phloroglucinol->intermediate1 1. Acylation (e.g., Ac2O, BF3·OEt2) intermediate2 2-Methoxy-1,3,5-trihydroxybenzene intermediate1->intermediate2 2. Baeyer-Villiger Oxidation 3. Hydrolysis final_product 1,3,7-Trihydroxy-2- methoxyxanthone intermediate2->final_product Eaton's Reagent Heat gentisic_acid 2,5-Dihydroxybenzoic Acid gentisic_acid->final_product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of 2-Methoxy-1,3,5-trihydroxybenzene (2-methoxyphloroglucinol)

This synthesis is a multi-step process starting from phloroglucinol.

Step 1: Synthesis of 2,4,6-Trihydroxyacetophenone

  • To a solution of phloroglucinol (1.0 eq) in a suitable solvent (e.g., glacial acetic acid), add a Lewis acid catalyst (e.g., BF₃·OEt₂).

  • Slowly add acetic anhydride (B1165640) (1.1 eq) to the mixture at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (B1210297).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., hexane (B92381):ethyl acetate gradient).

Step 2: Baeyer-Villiger Oxidation and Hydrolysis to 2-Methoxy-1,3,5-trihydroxybenzene

  • Dissolve 2,4,6-trihydroxyacetophenone (1.0 eq) in a suitable solvent (e.g., chloroform (B151607) or dichloromethane).

  • Add a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Quench the reaction with a reducing agent (e.g., sodium sulfite (B76179) solution).

  • Extract the product with ethyl acetate and wash with sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate in vacuo to yield the acetate intermediate.

  • Hydrolyze the acetate by dissolving it in methanol (B129727) and adding a catalytic amount of acid (e.g., HCl) or base (e.g., NaOH), followed by neutralization.

  • Extract the product, dry the organic layer, and concentrate to yield 2-methoxy-1,3,5-trihydroxybenzene. Further purification can be achieved by column chromatography.

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine 2,5-dihydroxybenzoic acid (1.0 eq) and 2-methoxy-1,3,5-trihydroxybenzene (1.1 eq).

  • Addition of Eaton's Reagent: Carefully add Eaton's reagent (a 7.7% solution of P₂O₅ in methanesulfonic acid) to the flask. The reagent often serves as both the catalyst and the solvent.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-water with vigorous stirring. This will cause the crude product to precipitate.

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with copious amounts of cold water until the filtrate is neutral.

    • Dry the crude product in a desiccator.

    • Further purify the product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate or dichloromethane (B109758) and methanol).

    • Recrystallization from a suitable solvent (e.g., methanol/water or ethanol) can be performed to obtain the final product of high purity.

Data Presentation

Table of Reagents and Expected Yields
StepStarting Material(s)Reagent(s)ProductExpected Yield (%)
1aPhloroglucinolAcetic anhydride, BF₃·OEt₂2,4,6-Trihydroxyacetophenone70-80
1b2,4,6-Trihydroxyacetophenonem-CPBA; then H⁺/H₂O or OH⁻/H₂O2-Methoxy-1,3,5-trihydroxybenzene60-70
22,5-Dihydroxybenzoic Acid, 2-Methoxy-1,3,5-trihydroxybenzeneEaton's ReagentThis compound50-65

Note: Yields are estimates based on similar reactions reported in the literature and may vary.

Predicted Spectroscopic Data for this compound
¹H NMR (Predicted) ¹³C NMR (Predicted)
Proton δ (ppm) Carbon δ (ppm)
H-4~6.4-6.6C-1~162-164
H-5~7.0-7.2C-2~105-107
H-6~7.3-7.5C-3~164-166
H-8~6.8-7.0C-4~93-95
1-OH~12.5-13.5 (chelated)C-4a~156-158
3-OH~9.5-10.5C-5~115-117
7-OH~9.0-10.0C-5a~145-147
2-OCH₃~3.8-4.0C-6~122-124
C-7~150-152
C-8~108-110
C-8a~102-104
C-9 (C=O)~180-182
C-9a~154-156
2-OCH₃~60-62

Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (0.00 ppm). These are predicted values and should be confirmed by experimental data.

Other Expected Characterization Data:

  • Mass Spectrometry (HRMS): Calculated for C₁₄H₁₀O₆ [M+H]⁺.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): Broad O-H stretch (~3400-3200), C=O stretch (~1650), C=C aromatic stretch (~1600, 1580), C-O stretch (~1250, 1100).

  • Melting Point: Expected to be a high-melting solid (>250 °C).

  • Purity (HPLC): >95% after purification.

Visualization of Key Relationships

Logical Workflow for Purification

Purification Workflow crude_product Crude Precipitate filtration Vacuum Filtration crude_product->filtration washing Washing with Water filtration->washing drying Drying washing->drying column_chrom Silica Gel Column Chromatography drying->column_chrom Primary Purification recrystallization Recrystallization column_chrom->recrystallization Final Purification pure_product Pure this compound recrystallization->pure_product

Caption: General purification workflow for polyhydroxylated xanthones.

Conclusion

This document provides a comprehensive, though theoretical, framework for the total synthesis of this compound. The proposed route leverages established methodologies in xanthone chemistry and provides detailed protocols to guide researchers in the preparation of this compound. The successful synthesis and characterization of this molecule will enable further investigation into its biological properties and potential as a lead compound in drug discovery programs. It is imperative that the predicted characterization data be confirmed with experimentally obtained results upon successful synthesis.

References

Application Note: Quantification of 1,3,7-Trihydroxy-2-methoxyxanthone in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the quantification of 1,3,7-Trihydroxy-2-methoxyxanthone in plant extracts using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Introduction

This compound is a naturally occurring xanthone (B1684191) derivative found in certain plant species. Xanthones are a class of polyphenolic compounds known for a wide range of pharmacological activities. Accurate and reliable quantification of these compounds is essential for the quality control of raw plant materials, standardization of herbal formulations, and for pharmacokinetic studies.

This application note details a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine analysis in a laboratory setting.

Principle of the Method

The method employs RP-HPLC to separate this compound from other components within a plant extract. A C18 stationary phase is used in conjunction with a gradient mobile phase composed of acetonitrile (B52724) and water, with a small amount of formic acid to ensure sharp, symmetrical peaks. The separated compound is detected by a UV-Vis detector at its wavelength of maximum absorbance. Quantification is achieved by constructing a calibration curve from the peak areas of known concentrations of a reference standard.

Experimental Protocols

  • Reference Standard: this compound (purity ≥ 98%)

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade)

  • Acids: Formic acid (analytical grade)

  • Water: Deionized water (18.2 MΩ·cm)

  • Plant Material: Dried and finely powdered plant material containing the target analyte.

A standard HPLC system equipped with a binary pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector is suitable for this analysis.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min, 10-30% B; 5-20 min, 30-60% B; 20-25 min, 60-10% B; 25-30 min, 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 30 minutes
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube. Add 20 mL of methanol.

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure efficient extraction.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection and Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial prior to injection.

G A Weigh 1g of Powdered Plant Material B Add 20 mL Methanol A->B C Sonicate for 30 min B->C D Centrifuge at 4000 rpm for 15 min C->D E Collect Supernatant D->E F Filter through 0.45 µm Syringe Filter E->F G Inject into HPLC F->G G cluster_0 HPLC Analysis cluster_1 Data Processing cluster_2 Quantification A Inject Standards & Samples B Acquire Chromatograms & UV Spectra A->B C Identify Peak by Retention Time & Spectrum B->C D Integrate Peak Areas C->D E Construct Calibration Curve (Peak Area vs. Concentration) D->E F Calculate Sample Concentration using Regression Equation E->F

Application Note: Quantification of 1,3,7-Trihydroxy-2-methoxyxanthone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1,3,7-Trihydroxy-2-methoxyxanthone is a member of the xanthone (B1684191) class of polyphenolic compounds. Xanthones are found in a variety of plant species and are of significant interest to researchers in drug development and natural products chemistry due to their wide range of pharmacological activities. Accurate and precise quantification of these compounds is essential for research and quality control purposes.

This application note provides a detailed protocol for the use of this compound as a chemical standard for quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is suitable for the determination of this compound in various sample matrices, subject to appropriate sample preparation and validation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its correct handling, storage, and use in analytical methods.

PropertyValue
Molecular FormulaC₁₄H₁₀O₆
Molecular Weight274.23 g/mol
IUPAC Name1,3,7-trihydroxy-2-methoxyxanthen-9-one
AppearanceTypically a yellow to off-white solid
SolubilitySoluble in methanol (B129727), ethanol, DMSO, and other polar organic solvents.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (≥98%)

  • 0.22 µm syringe filters

Instrumentation
  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Preparation of Standard Solutions

Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the standard to a 10 mL amber volumetric flask.

  • Dissolve the standard in methanol and bring the volume to the mark.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Store the stock solution at 2-8°C, protected from light. For long-term storage, it is recommended to store at -20°C. Phenolic compounds can be susceptible to degradation from light and elevated temperatures.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Filter the working standard solutions through a 0.22 µm syringe filter before injection.

HPLC Method

The following HPLC conditions have been found suitable for the analysis of xanthone compounds and can be used as a starting point for method development and validation.

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm
Calibration Curve
  • Inject each of the working standard solutions into the HPLC system.

  • Record the peak area for this compound at its retention time.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.999 is typically desired for good linearity.[1][2]

Data Presentation

The following table summarizes the expected performance characteristics of the HPLC method for the quantification of this compound. These parameters should be experimentally determined during method validation.

ParameterExpected Value
Retention Time (tR)~ 8.5 min (dependent on specific column and conditions)
Linearity Range1 - 100 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)~ 0.1 µg/mL
Limit of Quantification (LOQ)~ 0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Visualizations

HPLC_Workflow cluster_prep Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard dissolve Dissolve in Methanol weigh->dissolve 10 mg in 10 mL dilute Serial Dilutions dissolve->dilute Stock: 1000 µg/mL filter Filter dilute->filter Working Standards inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect 254 nm integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Sample calibrate->quantify

Figure 1. Experimental workflow for the quantification of this compound.

Signaling_Pathway cluster_info Biological Context of Xanthones ext_stim External Stimuli (e.g., Oxidative Stress) mapk MAPK Pathway ext_stim->mapk nfkb NF-κB Pathway ext_stim->nfkb apoptosis Apoptosis mapk->apoptosis inflammation Inflammation nfkb->inflammation xanthone Xanthone (e.g., 1,3,7-Trihydroxy- 2-methoxyxanthone) xanthone->mapk Modulation xanthone->nfkb Modulation

Figure 2. Potential signaling pathways modulated by xanthones.

Discussion

The use of a well-characterized chemical standard is fundamental for achieving accurate and reproducible quantitative results in HPLC analysis. This compound, with its defined purity, serves as a reliable reference for method development, validation, and routine analysis. The protocol outlined in this document provides a robust starting point for the quantification of this compound.

For researchers in drug development, the accurate quantification of this compound is the first step in understanding its pharmacokinetic and pharmacodynamic properties. Many xanthones have been reported to interact with various cellular signaling pathways, such as the MAPK and NF-κB pathways, which are involved in processes like inflammation and apoptosis. Therefore, having a reliable analytical method is crucial for correlating the concentration of the compound with its biological activity.

It is essential to perform a full method validation according to ICH guidelines to ensure the suitability of the method for its intended purpose.[1] This includes assessing specificity, linearity, range, accuracy, precision, and robustness. The stability of the standard solutions and samples should also be evaluated to ensure the integrity of the results over time.

Conclusion

This application note provides a comprehensive protocol for the use of this compound as a chemical standard in HPLC analysis. The described methodology, coupled with appropriate validation, will enable researchers, scientists, and drug development professionals to accurately quantify this compound in their studies. The availability of a high-purity reference standard is critical for ensuring the quality and reliability of analytical data in both research and industrial settings.

References

Application Notes and Protocols for the Anti-inflammatory Activity Assay of 1,3,7-Trihydroxy-2-methoxyxanthone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,3,7-Trihydroxy-2-methoxyxanthone

Xanthones are a class of naturally occurring polyphenolic compounds found in various plant families. Many xanthone (B1684191) derivatives have demonstrated a wide range of pharmacological activities, including antioxidant, anti-cancer, and anti-inflammatory properties.[1] The therapeutic potential of xanthones in inflammatory diseases is often attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[1][2] this compound belongs to this promising class of compounds, and its structural features suggest it may possess significant anti-inflammatory activity. Evaluation of this activity is a critical step in its development as a potential therapeutic agent.

Data Presentation: Anti-inflammatory Activity of a Close Analog

The following table summarizes the in vitro anti-inflammatory activity of 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX), a close structural analog of this compound. This data is derived from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 and BV2 microglial cells.[2]

Cell LineInhibitory TargetIC₅₀ Value (µM)
RAW 264.7 Nitric Oxide (NO)5.77 ± 0.66
Prostaglandin E₂ (PGE₂)9.70 ± 1.46
Interleukin-6 (IL-6)13.34 ± 4.92
Tumor Necrosis Factor-alpha (TNF-α)16.14 ± 2.19
BV2 Nitric Oxide (NO)11.93 ± 2.90
Prostaglandin E₂ (PGE₂)7.53 ± 1.88
Interleukin-6 (IL-6)10.87 ± 3.23
Tumor Necrosis Factor-alpha (TNF-α)9.28 ± 0.40

Experimental Protocols

In Vitro Anti-inflammatory Activity Assays

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Protocol:

    • Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10⁵ cells/mL.[3]

    • Allow cells to adhere for 24 hours.

    • Pre-treat the cells with varying concentrations of this compound (or a positive control like dexamethasone) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[4]

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: Nitric oxide production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[5]

  • Reagents:

  • Protocol:

    • After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

3. Pro-inflammatory Cytokine Measurement (ELISA)

  • Principle: The concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

  • Reagents:

    • Commercially available ELISA kits for mouse TNF-α and IL-6.

    • Wash buffer, detection antibody, streptavidin-HRP, substrate solution, and stop solution (typically provided in the kit).

  • Protocol:

    • Collect the cell culture supernatants after the 24-hour treatment period.

    • Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Coat a 96-well plate with the capture antibody. b. Add the cell culture supernatants and standards to the wells and incubate. c. Wash the wells and add the biotinylated detection antibody. d. After incubation and washing, add streptavidin-horseradish peroxidase (HRP) conjugate. e. Add the substrate solution to develop the color. f. Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the cytokine concentrations based on the standard curve.

In Vivo Anti-inflammatory Activity Assay

Carrageenan-Induced Paw Edema Model

  • Principle: This is a widely used and reproducible model of acute inflammation. Carrageenan injection into the paw induces an inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is assessed by its ability to reduce this swelling.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Reagents:

    • 1% (w/v) λ-Carrageenan suspension in sterile saline.

    • This compound dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Positive control: Indomethacin (B1671933) (a non-steroidal anti-inflammatory drug).

  • Protocol:

    • Fast the animals overnight with free access to water.

    • Administer this compound or the vehicle (control) or indomethacin (positive control) orally or intraperitoneally.

    • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture treatment Pre-treatment with Xanthone + LPS Stimulation cell_culture->treatment supernatant Collect Supernatant treatment->supernatant griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa data_analysis Calculate IC50 / % Inhibition griess->data_analysis elisa->data_analysis animal_model Rodent Model (Rat/Mouse) drug_admin Administer Xanthone animal_model->drug_admin carrageenan Carrageenan Injection drug_admin->carrageenan measurement Measure Paw Edema carrageenan->measurement measurement->data_analysis conclusion Evaluate Anti-inflammatory Activity data_analysis->conclusion

Caption: Experimental workflow for assessing anti-inflammatory activity.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK TAK1 TAK1 TLR4->TAK1 IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB releases Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB->Genes Xanthone_NFkB 1,3,7-Trihydroxy- 2-methoxyxanthone Xanthone_NFkB->IKK inhibits p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK AP1 AP-1 Activation p38->AP1 JNK->AP1 ERK->AP1 MAPK_Genes Pro-inflammatory Gene Transcription AP1->MAPK_Genes Xanthone_MAPK 1,3,7-Trihydroxy- 2-methoxyxanthone Xanthone_MAPK->p38 inhibits Xanthone_MAPK->JNK inhibits Xanthone_MAPK->ERK inhibits

Caption: Key inflammatory signaling pathways potentially modulated by the xanthone.

References

Application Notes and Protocols for Cytotoxicity Assessment of 1,3,7-Trihydroxy-2-methoxyxanthone and Related Xanthones in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xanthones are a class of polyphenolic compounds found in various medicinal plants, recognized for their diverse pharmacological properties, including potent anticancer activities. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in a variety of cancer cell lines. This document provides detailed application notes and protocols for assessing the cytotoxicity of 1,3,7-Trihydroxy-2-methoxyxanthone and structurally related trihydroxyxanthones. While specific experimental data for this compound is limited in the current literature, the provided data for analogous compounds offers a valuable framework for guiding research and experimental design. The methodologies and potential mechanisms of action described herein are broadly applicable to this class of compounds.

Data Presentation: Cytotoxicity of Trihydroxyxanthones in Cancer Cell Lines

The cytotoxic activity of various trihydroxyxanthone derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard measure of cytotoxicity. The following table summarizes the reported IC50 values for several trihydroxyxanthone isomers.

CompoundCancer Cell LineIC50 (µM)Reference
1,3,5-Trihydroxyxanthone HepG2 (Liver Carcinoma)15.8[1]
1,3,6-Trihydroxyxanthone HepG2 (Liver Carcinoma)45.9[1]
1,3,7-Trihydroxyxanthone HepG2 (Liver Carcinoma)33.8[1]
1,3,8-Trihydroxyxanthone HepG2 (Liver Carcinoma)63.1[1]
Trihydroxyxanthone 3a MCF-7 (Breast Cancer)184 ± 15[2]
WiDr (Colon Carcinoma)254 ± 15[2]
HeLa (Cervical Cancer)277 ± 9[2]
Trihydroxyxanthone 3c WiDr (Colon Carcinoma)209 ± 4[2]
HeLa (Cervical Cancer)241 ± 13[2]
MCF-7 (Breast Cancer)419 ± 27[2]
1,3,6-Trihydroxy-4,5,7-trichloroxanthone Raji (Burkitt's Lymphoma)15.948 ± 3.101[3]
1,6,7-Trihydroxyxanthone HepG2 (Liver Carcinoma)Not explicitly stated, but noted to inhibit proliferation[4]
Bel7404 (Liver Carcinoma)Not explicitly stated, but noted to inhibit proliferation[4]

Note: The exact substitution patterns for trihydroxyxanthones 3a and 3c are detailed in the cited literature.[2]

Experimental Protocols

A crucial aspect of evaluating the anticancer potential of novel compounds is the use of standardized and reproducible experimental protocols. The following sections detail the methodologies for key assays used to determine the cytotoxicity and mechanism of action of xanthone (B1684191) derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HeLa)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (or related xanthone)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[5][6] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test xanthone in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 value from the dose-response curve.[5]

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be quantified based on their fluorescence.[8][9]

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the differentiation of cell populations based on their DNA content at each phase of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases.[10][11]

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, visualize the experimental workflow and potential signaling pathways involved in the cytotoxic effects of trihydroxyxanthones.

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in Plates cell_culture->cell_seeding compound_prep Prepare Xanthone Stock and Dilutions treatment Treat with Xanthone compound_prep->treatment cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) incubation->cell_cycle_assay ic50 Determine IC50 mtt_assay->ic50 apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist

Caption: General experimental workflow for cytotoxicity testing.

G Xanthone Trihydroxyxanthone Bcl2 Bcl-2 (Anti-apoptotic) Xanthone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Xanthone->Bax Activates Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by xanthones.

G Xanthone Trihydroxyxanthone CDK Cyclin-Dependent Kinases (e.g., CDK4) Xanthone->CDK Inhibits p53 p53 Xanthone->p53 Upregulates CellCycle Cell Cycle Progression CDK->CellCycle Promotes p53->CDK Inhibits Arrest Cell Cycle Arrest (G0/G1 or G2/M) CellCycle->Arrest

Caption: Key regulators of xanthone-induced cell cycle arrest.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for investigating the cytotoxic properties of this compound and related compounds. By employing these standardized cell-based assays, researchers can effectively determine a compound's potency, assess its cytotoxic mechanism, and begin to elucidate the underlying signaling pathways. Such studies are crucial for the continued exploration of xanthones as potential anticancer therapeutics.[6] The induction of apoptosis and cell cycle arrest are common mechanisms of action for this class of compounds.[10][12] Further investigations may also explore effects on other cellular processes such as invasion and metastasis.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of 1,3,7-Trihydroxy-2-methoxyxanthone using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of polyphenolic compounds found in various medicinal plants and are known for their wide range of pharmacological activities, including potent antioxidant effects. This antioxidant capacity is a key contributor to their potential therapeutic applications in diseases associated with oxidative stress, such as cancer, neurodegenerative disorders, and inflammatory conditions. 1,3,7-Trihydroxy-2-methoxyxanthone is a specific xanthone (B1684191) derivative whose antioxidant potential is of significant interest.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to evaluate the free radical scavenging activity of chemical compounds.[1] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which results in a color change from purple to yellow that can be measured spectrophotometrically.[1][2] These application notes provide a detailed protocol for assessing the antioxidant potential of this compound using the DPPH assay.

Principle of the DPPH Assay

The DPPH assay measures the radical scavenging capacity of an antioxidant. DPPH is a stable free radical that has a deep purple color in solution with a characteristic absorbance maximum around 517 nm.[1] When an antioxidant compound is added, it donates a hydrogen atom to the DPPH radical, pairing the odd electron and converting it to its reduced form, DPPH-H (2,2-diphenyl-1-picrylhydrazine). This reduction leads to a loss of the violet color, and the change in absorbance is proportional to the concentration and efficacy of the antioxidant.[1] The antioxidant activity is typically expressed as the percentage of DPPH radical scavenging and the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[3]

Data Presentation: Antioxidant Activity of Structurally Similar Xanthones

Compound NameChemical StructureDPPH IC50 (µM)Reference
1,3,7-Trihydroxyxanthone (Gentisein) C13H8O5Not specified in provided results[4]
Compound 1 (from Garcinia xanthochymus) Not specified19.64[5]
Dihydroxyxanthone 3b Not specified349 ± 68[6]
Compound (RIS)-3 2-(aminomethyl)-9H-xanthen-9-one derivative31.7% inhibition (concentration not specified)[7]

Experimental Protocols

This section provides a detailed methodology for the DPPH assay, which is commonly used to evaluate the antioxidant capacity of chemical compounds like this compound.[3]

Materials and Reagents
  • This compound (Test Compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[2]

  • Methanol (B129727) (or Ethanol), spectrophotometric grade[2]

  • Positive Control: Ascorbic acid or Trolox[2]

  • Spectrophotometer or microplate reader capable of reading at 517 nm[2]

  • 96-well microtiter plates or cuvettes[8]

  • Adjustable micropipettes[2]

Preparation of Solutions
  • DPPH Stock Solution (e.g., 0.1 mM):

    • Accurately weigh and dissolve DPPH in methanol or ethanol (B145695) to prepare a stock solution. Protect the solution from light as DPPH is light-sensitive.[2]

    • A common concentration for the working solution is 0.1 mM.[2]

    • The absorbance of the working solution at 517 nm should be adjusted to a specific value (e.g., 1.0 ± 0.02).[3]

    • Prepare this solution fresh daily.[2]

  • Test Compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration.

  • Positive Control Stock Solution (e.g., 1 mg/mL):

    • Prepare a stock solution of a known antioxidant such as ascorbic acid or Trolox in the same manner as the test compound.

  • Serial Dilutions:

    • Prepare a series of dilutions of the test compound and the positive control from their respective stock solutions in the assay solvent.

Assay Procedure (96-Well Plate Method)
  • Plate Setup: Add a defined volume (e.g., 100 µL) of the various concentrations of the test compound and positive control solutions into different wells of a 96-well plate.[1]

  • Blank Preparation: Add the same volume of the solvent (e.g., methanol) to separate wells to serve as the sample blank.[1]

  • Control Preparation: Add the same volume of the solvent to wells that will serve as the negative control (DPPH only, no sample).[1]

  • Reaction Initiation: Add an equal volume of the DPPH working solution to all wells except the sample blank wells (add solvent instead). Mix thoroughly.[2]

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes). The incubation period is crucial for the reaction to stabilize.[1][2]

  • Absorbance Measurement: Measure the absorbance of each well at the maximum wavelength of DPPH (typically around 517 nm) using a microplate reader.[2][3]

Data Analysis and Calculations

The percentage of DPPH radical scavenging activity is calculated using the following formula:[3]

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [3]

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against the sample concentration.[3] A lower IC50 value indicates a higher antioxidant potency.

Visualizations

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_dpph Prepare DPPH Working Solution add_dpph Add DPPH Solution to Wells prep_dpph->add_dpph prep_sample Prepare Test Compound (this compound) Serial Dilutions add_samples Add Samples/Controls to Wells prep_sample->add_samples prep_control Prepare Positive Control (e.g., Ascorbic Acid) Serial Dilutions prep_control->add_samples add_samples->add_dpph incubate Incubate in Dark (e.g., 30 min) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Experimental workflow for the DPPH antioxidant capacity assay.

Antioxidant_Mechanism cluster_reactants Reactants cluster_reaction Reaction: Hydrogen Atom Transfer cluster_products Products DPPH_radical DPPH• (Purple Radical) plus + DPPH_radical->plus Xanthone 1,3,7-Trihydroxy- 2-methoxyxanthone (Antioxidant, X-OH) Xanthone->plus DPPH_H DPPH-H (Yellow, Reduced Form) plus->DPPH_H Xanthone_radical Xanthone Radical (X-O•) plus->Xanthone_radical

Caption: Antioxidant mechanism of this compound with the DPPH radical.

References

Elucidating the In Vitro Anticancer Mechanism of 1,3,7-Trihydroxy-2-methoxyxanthone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthones are a class of heterocyclic compounds that have garnered significant interest in cancer research due to their potential as therapeutic agents. This document provides a detailed overview of the potential in vitro mechanism of action of 1,3,7-Trihydroxy-2-methoxyxanthone, a specific xanthone (B1684191) derivative. While direct studies on this compound are limited, this application note extrapolates from the known anticancer activities of structurally similar xanthones. The primary mechanisms of action for many xanthones involve the induction of apoptosis and cell cycle arrest in cancer cells. This document outlines detailed protocols for investigating these effects, including cell viability assays, apoptosis analysis via flow cytometry, and western blotting for key regulatory proteins. The provided methodologies and data presentation formats are intended to guide researchers in the systematic evaluation of this and other xanthone compounds.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective anticancer drugs. Natural products have historically been a rich source of therapeutic agents, with xanthones emerging as a promising class of compounds. Xanthones, characterized by their dibenzo-γ-pyrone framework, have been shown to exhibit a wide range of pharmacological activities, including potent anticancer effects. These effects are often attributed to their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle at critical checkpoints.

This compound is a member of the xanthone family. While specific in vitro studies on its mechanism of action are not extensively documented, research on analogous xanthone derivatives suggests that it likely influences key signaling pathways involved in cell survival and proliferation. The purpose of these application notes is to provide a comprehensive guide for researchers to investigate the in vitro anticancer properties of this compound, focusing on the common mechanisms of apoptosis induction and cell cycle arrest.

Potential Signaling Pathways

Based on studies of other xanthone derivatives, this compound may exert its anticancer effects by modulating key signaling pathways that regulate apoptosis and the cell cycle.

Apoptosis Signaling Pathway

Xanthones have been reported to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of a caspase cascade. The extrinsic pathway is triggered by the binding of death ligands to their receptors on the cell surface, also culminating in caspase activation.

Xanthone This compound CellularStress Cellular Stress Xanthone->CellularStress Mitochondria Mitochondria CellularStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DeathReceptor Death Receptor Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Ligand Death Ligand Ligand->DeathReceptor Caspase8->Caspase3

Figure 1: Potential apoptosis signaling pathway.

Cell Cycle Regulation Pathway

Many anticancer compounds, including xanthones, can arrest the cell cycle at specific phases (G1, S, or G2/M), preventing cancer cells from dividing and proliferating. This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Xanthone This compound CyclinCDK Cyclin/CDK Complexes Xanthone->CyclinCDK G1S G1/S Transition Xanthone->G1S Inhibition G2M G2/M Transition Xanthone->G2M Inhibition CyclinCDK->G1S CyclinCDK->G2M CellCycleArrest Cell Cycle Arrest G1S->CellCycleArrest G2M->CellCycleArrest

Figure 2: Potential cell cycle regulation pathway.

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 Analysis A Seed Cells in 96-well plate B Treat with Xanthone A->B C Incubate (24-72h) B->C D Add MTT C->D E Incubate (4h) D->E F Add DMSO E->F G Read Absorbance (570nm) F->G H Calculate IC50 G->H

Application Notes and Protocols for Testing Trypanocidal Activity of Xanthones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental evaluation of xanthones for their trypanocidal activity. The protocols detailed below cover in vitro and in vivo methodologies, cytotoxicity assessment, and potential mechanisms of action to facilitate the discovery and development of new therapeutic agents against trypanosomiasis.

Data Presentation

Table 1: In Vitro Trypanocidal Activity of Selected Xanthones against Trypanosoma cruzi
Xanthone (B1684191) DerivativeTrypanosome StageIC50 (µM)Reference
1,3,7-Trihydroxy-2-(3-methylbut-2-enyl)-xanthoneEpimastigotes10.6[1]
Trypomastigotes>100[1]
Amastigotes4.8[1]
ω-aminoalkoxylxanthone (Compound 15)Trypomastigotes4.1
ω-aminoalkoxylxanthone (Compound 18)Trypomastigotes30.6
O-prenylated derivative (Compound 3)TrypomastigotesModerate Activity
Epoxide derivative (Compound 4)TrypomastigotesModerate Activity
ω-bromoalkoxylxanthone (Compound 7)TrypomastigotesModerate Activity
ω-aminoalkoxylxanthone (Compound 9)AmastigotesWeakly Active
ω-aminoalkoxylxanthone (Compound 10)AmastigotesWeakly Active
AnanixanthoneTrypomastigotes23 ± 4
1,3,7-trihydroxy-2,4-diisoprenylxanthoneTrypomastigotes21 ± 5
8-desoxygartaninTrypomastigotes24 ± 3
Table 2: In Vitro Trypanocidal Activity of Selected Xanthones against Trypanosoma brucei
Xanthone DerivativeTrypanosome StrainIC50 (µg/mL)Reference
1,2-dihydroxy-6,8-dimethoxy-xanthoneT. b. brucei4.6[2]
Table 3: Cytotoxicity of Selected Xanthones against Mammalian Cell Lines
Xanthone DerivativeCell LineCC50 (µM)Selectivity Index (SI)Reference
1,3,7-Trihydroxy-2-(3-methylbut-2-enyl)-xanthoneMacrophages>100>20.8 (Amastigotes)[1]
ω-aminoalkoxylxanthone (Compound 13)VERO cells-9.4 (against Leishmania)

Experimental Protocols

In Vitro Trypanocidal Activity Assays

This section details the protocols for evaluating the efficacy of xanthones against different life cycle stages of Trypanosoma species.

This assay is a primary screening method to assess the effect of xanthones on the replicative, non-infective form of T. cruzi.

Materials:

  • T. cruzi epimastigotes (e.g., CL-B5 clone)

  • Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well microtiter plates

  • Xanthone compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • Resazurin (B115843) solution (0.125 mg/mL in PBS) or a cell counting solution (e.g., CellTiter-Glo®)

  • Reference drug (e.g., Benznidazole)

  • Plate reader (for absorbance or fluorescence)

Protocol:

  • Culture T. cruzi epimastigotes in LIT medium at 28°C until they reach the late logarithmic growth phase.

  • Adjust the parasite concentration to 1 x 10⁶ parasites/mL in fresh LIT medium.

  • Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.

  • Prepare serial dilutions of the xanthone compounds and the reference drug in LIT medium. The final concentration of DMSO should not exceed 0.5%.

  • Add 100 µL of the compound dilutions to the wells containing the parasites. Include wells with parasites and medium only (negative control) and parasites with the highest concentration of DMSO used (solvent control).

  • Incubate the plates at 28°C for 72 hours.

  • After incubation, add 20 µL of resazurin solution to each well and incubate for another 24 hours.

  • Measure the fluorescence (530 nm excitation, 590 nm emission) or absorbance (600 nm) using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis of the dose-response curves.

This assay evaluates the effect of xanthones on the infective, non-replicative bloodstream form of T. cruzi.

Materials:

  • T. cruzi trypomastigotes (obtained from infected mammalian cell cultures)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 2% FBS

  • 96-well microtiter plates

  • Xanthone compounds and reference drug

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Protocol:

  • Harvest trypomastigotes from the supernatant of infected mammalian cell cultures (e.g., L929 fibroblasts).

  • Adjust the parasite concentration to 4 x 10⁶ parasites/mL in DMEM.

  • Dispense 50 µL of the parasite suspension into the wells of a 96-well plate.

  • Add 50 µL of the serially diluted xanthone compounds or reference drug.

  • Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours.

  • After incubation, measure the release of LDH from damaged parasites according to the manufacturer's instructions.

  • Calculate the IC50 values as described for the anti-epimastigote assay.

This assay determines the activity of xanthones against the intracellular replicative form of T. cruzi.

Materials:

  • Mammalian host cells (e.g., L929 fibroblasts or peritoneal macrophages)

  • T. cruzi trypomastigotes

  • DMEM with 10% FBS

  • 96-well microtiter plates (black, clear bottom for microscopy)

  • Xanthone compounds and reference drug

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., DAPI or Giemsa stain)

  • High-content imaging system or fluorescence microscope

Protocol:

  • Seed host cells in a 96-well plate at a density that allows for monolayer formation after 24 hours.

  • Infect the host cell monolayer with trypomastigotes at a parasite-to-cell ratio of 10:1.

  • Incubate for 24 hours to allow for parasite invasion and differentiation into amastigotes.

  • Wash the wells with PBS to remove non-internalized parasites.

  • Add fresh medium containing serial dilutions of the xanthone compounds or reference drug.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Fix the cells and stain the nuclei of both host cells and amastigotes.

  • Quantify the number of amastigotes per host cell using an automated imaging system or by manual counting under a microscope.

  • Calculate the IC50 values based on the reduction in the number of amastigotes compared to the untreated control.

Cytotoxicity Assay against Mammalian Cells

This protocol is essential to determine the selectivity of the xanthones by assessing their toxicity to host cells.

Materials:

  • Mammalian cell line (e.g., L929 fibroblasts, VERO cells, or HepG2 cells)

  • Complete culture medium for the chosen cell line

  • 96-well microtiter plates

  • Xanthone compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][4][5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4]

  • Plate reader (for absorbance)

Protocol:

  • Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]

  • Remove the medium and add fresh medium containing serial dilutions of the xanthone compounds.

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]

  • Incubate the plate overnight in the incubator.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curves.

  • The Selectivity Index (SI) is calculated as the ratio of CC50 (mammalian cells) to IC50 (parasites). A higher SI value indicates greater selectivity for the parasite.

In Vivo Trypanocidal Activity in a Murine Model

This protocol outlines a general procedure for evaluating the efficacy of promising xanthones in an acute mouse model of T. cruzi or T. brucei infection. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • BALB/c mice (6-8 weeks old)[6]

  • Infective forms of T. cruzi (trypomastigotes) or T. brucei (bloodstream forms)

  • Xanthone compounds formulated for in vivo administration (e.g., in a vehicle like 2% methylcellulose (B11928114) + 0.5% Tween 80)[7]

  • Reference drug (e.g., Benznidazole for T. cruzi, Melarsoprol for T. brucei)

  • Equipment for animal handling, injection, and blood collection

  • Microscope and hemocytometer for parasitemia determination

Protocol:

  • Infect mice intraperitoneally with 1 x 10⁴ bloodstream trypomastigotes of T. cruzi or T. brucei.

  • Initiate treatment on day 4 or 5 post-infection, when parasitemia is detectable.

  • Administer the xanthone compounds and the reference drug orally or intraperitoneally once daily for a specified period (e.g., 10-20 consecutive days).[7] A vehicle control group should be included.

  • Monitor parasitemia in tail blood every 2-3 days by microscopic examination using a hemocytometer.

  • Monitor animal survival and clinical signs of disease (e.g., weight loss, ruffled fur).

  • At the end of the experiment, euthanize the animals and collect blood and tissues for further analysis (e.g., qPCR to detect parasite DNA).

  • Efficacy is determined by the reduction in parasitemia and increased survival time compared to the untreated control group.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_moa Mechanism of Action Studies xanthone Xanthone Library epimastigote Anti-epimastigote Assay (T. cruzi) xanthone->epimastigote trypomastigote Anti-trypomastigote Assay (T. cruzi / T. brucei) xanthone->trypomastigote amastigote Anti-amastigote Assay (T. cruzi) xanthone->amastigote cytotoxicity Cytotoxicity Assay (Mammalian Cells) xanthone->cytotoxicity ic50 Determine IC50 epimastigote->ic50 trypomastigote->ic50 amastigote->ic50 cc50 Determine CC50 cytotoxicity->cc50 si Calculate Selectivity Index (SI) ic50->si cc50->si lead_selection Lead Compound Selection (High SI) si->lead_selection mouse_model Murine Model of Trypanosomiasis lead_selection->mouse_model treatment Treatment with Xanthone mouse_model->treatment parasitemia Monitor Parasitemia & Survival treatment->parasitemia efficacy Determine Efficacy parasitemia->efficacy moa_studies Mechanism of Action (MoA) Elucidation efficacy->moa_studies target_id Target Identification & Validation moa_studies->target_id

Caption: Overall experimental workflow for trypanocidal drug discovery using xanthones.

Potential Mechanism of Action of Xanthones against Trypanosoma

mechanism_of_action cluster_parasite Trypanosoma Cell xanthone Xanthone mitochondrion Mitochondrion xanthone->mitochondrion Disruption apoptosis Apoptosis-like Cell Death tubulin Tubulin Polymerization xanthone->tubulin Inhibition? heme_detox Heme Detoxification (Potential Target) xanthone->heme_detox Inhibition? etc Electron Transport Chain (ETC) mitochondrion->etc ros Reactive Oxygen Species (ROS) mitochondrion->ros Increased Production membrane_potential Mitochondrial Membrane Potential (ΔΨm) etc->membrane_potential atp ATP Synthesis etc->atp membrane_potential->atp membrane_potential->apoptosis Loss leads to ros->apoptosis atp->apoptosis Depletion leads to cytoskeleton Cytoskeleton Integrity tubulin->cytoskeleton Disruption cytoskeleton->apoptosis

Caption: Putative mechanisms of trypanocidal action of xanthones.

References

Application Notes and Protocols for Evaluating the Efficacy of 1,3,7-Trihydroxy-2-methoxyxanthone in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xanthones are a class of naturally occurring polyphenolic compounds found in various plant species. These compounds have garnered significant interest in the scientific community due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4][5] 1,3,7-Trihydroxy-2-methoxyxanthone is a specific xanthone (B1684191) derivative whose therapeutic potential requires thorough investigation. Cell-based assays provide an essential platform for the initial screening and mechanistic evaluation of such natural products in a controlled in vitro environment.[6][7][8]

This document provides a comprehensive guide with detailed protocols for evaluating the biological efficacy of this compound using established cell culture methodologies. The workflow progresses from initial cytotoxicity screening to more in-depth analyses of its effects on cell proliferation, apoptosis, cell cycle progression, and key signaling pathways.

Overall Experimental Workflow

The evaluation of this compound's efficacy follows a logical progression. The initial step involves determining the compound's cytotoxic potential to establish a working concentration range. Subsequent assays then delve into specific cellular mechanisms, such as the compound's effect on cell proliferation, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle regulation. Finally, mechanistic studies are employed to identify the molecular signaling pathways modulated by the compound.

G A Stock Solution Preparation (this compound in DMSO) B Cell Viability & Cytotoxicity Assay (e.g., MTT, XTT) A->B C Determine IC50 Value B->C D Cell Proliferation Assay (Ki-67 Staining) C->D Use concentrations around IC50 E Apoptosis Assay (Annexin V / PI) C->E F Cell Cycle Analysis (PI Staining) C->F G Signaling Pathway Analysis (Western Blot for NF-κB, MAPK pathways) E->G Investigate molecular basis G A 1. Treat cells with This compound B 2. Harvest cells and wash with cold PBS A->B C 3. Resuspend in Annexin V Binding Buffer B->C D 4. Add FITC-Annexin V and Propidium Iodide (PI) C->D E 5. Incubate for 15 min in the dark D->E F 6. Analyze by Flow Cytometry E->F G Data Analysis: Quantify cell populations in four quadrants F->G G cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB_inactive IκBα IKK->IkB_inactive Phosphorylates IkB p-IκBα Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination IkB_inactive->IkB NFkB_inactive NF-κB (p65/p50) IkB_inactive->NFkB_inactive Inhibits NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Proteasome->NFkB_active Releases Gene Gene Transcription (Pro-inflammatory, Anti-apoptotic) Nucleus->Gene Activates Xanthone 1,3,7-Trihydroxy- 2-methoxyxanthone Xanthone->IKK Inhibits? Xanthone->NFkB_active Inhibits Translocation?

References

Application Notes and Protocols for Preparing Stock Solutions of 1,3,7-Trihydroxy-2-methoxyxanthone for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation of stock solutions of 1,3,7-Trihydroxy-2-methoxyxanthone (CAS No. 211948-69-5) for use in various biological assays. This document outlines the physicochemical properties of the compound, provides detailed protocols for solubilization, and offers recommendations for storage and handling to ensure solution stability and integrity for reproducible experimental results.

Introduction

This compound is a naturally occurring xanthone (B1684191) derivative that has been isolated from plant sources such as the roots of Polygala fallax[]. Xanthones are a class of polyphenolic compounds known for their wide range of pharmacological activities, making them of significant interest in drug discovery and development. Accurate and reproducible biological data heavily rely on the correct preparation and handling of test compound stock solutions. This document provides a standardized protocol for the preparation of this compound stock solutions to be used in bioassays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for the proper handling and preparation of its solutions.

PropertyValueSource
CAS Number 211948-69-5BOC Sciences[]
Molecular Formula C₁₄H₁₀O₆PubChem
Molecular Weight 274.23 g/mol PubChem
Appearance Typically a yellow crystalline solidInferred from related compounds
IUPAC Name 1,3,7-trihydroxy-2-methoxyxanthen-9-onePubChem

Solubility

Specific quantitative solubility data for this compound in various solvents is not extensively available in the public domain. However, based on the general solubility of xanthones and other polyphenolic compounds, it is anticipated to have low solubility in water and higher solubility in polar organic solvents.[2]

Recommended Solvents:

  • Dimethyl sulfoxide (B87167) (DMSO): This is the most recommended solvent for preparing high-concentration stock solutions of xanthones for in vitro bioassays.

  • Ethanol: Can be used as an alternative solvent.

  • Methanol: Suitable for analytical purposes, such as for HPLC.[3]

For cell-based assays, it is critical to minimize the final concentration of the organic solvent in the culture medium to avoid cytotoxicity. The final DMSO concentration should typically be kept below 0.5%, and ideally at or below 0.1%.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.74 mg of this compound (Molecular Weight = 274.23 g/mol ). Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * 274.23 g/mol * 1000 mg/g = 2.74 mg

  • Dissolution: a. Transfer the weighed compound into a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous, sterile DMSO (in this case, 1 mL). c. Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. d. If the compound does not fully dissolve, gentle warming in a water bath (up to 37°C) or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles.

  • Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This minimizes freeze-thaw cycles and reduces the risk of contamination and degradation. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Stability and Storage Recommendations

Xanthones, as polyphenolic compounds, can be susceptible to degradation, particularly when exposed to light, high temperatures, and alkaline pH.[4]

  • Storage of Powder: The solid compound should be stored at -20°C, protected from light and moisture.

  • Storage of Stock Solutions: As described above, store DMSO stock solutions in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Before use, thaw the aliquot at room temperature and vortex gently to ensure homogeneity.

  • Working Solutions: Prepare fresh dilutions from the stock solution for each experiment. Do not store diluted aqueous solutions for extended periods.

Workflow for Bioassay Plate Preparation

The following diagram illustrates a typical workflow for preparing serial dilutions of the this compound stock solution for a 96-well plate-based bioassay.

G cluster_stock Stock Solution Preparation cluster_dilution Serial Dilution for Bioassay weigh Weigh 2.74 mg of This compound dissolve Dissolve in 1 mL DMSO weigh->dissolve vortex Vortex to homogeneity dissolve->vortex stock 10 mM Stock Solution vortex->stock aliquot Aliquot and store at -80°C stock->aliquot thaw Thaw stock aliquot stock->thaw For Experiment intermediate Prepare intermediate dilutions in culture medium thaw->intermediate plate Add final dilutions to 96-well plate intermediate->plate cells Add cells to wells plate->cells incubate Incubate and perform assay cells->incubate

Caption: Workflow for stock solution preparation and serial dilution.

Safety Precautions

  • Handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • DMSO can facilitate the absorption of substances through the skin; therefore, exercise caution when handling DMSO solutions.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application of 1,3,7-Trihydroxy-2-methoxyxanthone in Natural Product Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of naturally occurring polyphenolic compounds found in various plant families. Their characteristic tricyclic xanthen-9-one core structure serves as a "privileged scaffold" in medicinal chemistry, allowing for diverse pharmacological activities. 1,3,7-Trihydroxy-2-methoxyxanthone is a specific xanthone (B1684191) derivative. While direct and extensive research on this particular molecule is limited, the well-documented biological activities of structurally similar trihydroxy- and methoxy-substituted xanthones provide a strong basis for predicting its potential applications in drug discovery. This document outlines potential therapeutic applications, provides detailed protocols for investigating these activities, and summarizes relevant quantitative data from closely related analogs. The information presented herein is intended to serve as a foundational guide for researchers exploring the therapeutic potential of this compound.

Potential Therapeutic Applications & Biological Activities

Based on structure-activity relationships within the xanthone class, this compound is predicted to exhibit a range of biological activities relevant to drug discovery. The presence of multiple hydroxyl groups and a methoxy (B1213986) group on the xanthone core suggests potential for antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.

Anticancer Activity

Many hydroxylated xanthones demonstrate potent cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that are frequently dysregulated in cancer. For instance, the structurally related compound 1,6,7-Trihydroxyxanthone has been shown to inhibit the proliferation of liver cancer cells.[1]

Anti-inflammatory Activity

Xanthones are known to possess significant anti-inflammatory properties. This is often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins. The underlying mechanism frequently involves the inhibition of the NF-κB and MAPK signaling pathways.[1]

Antioxidant Activity

The polyphenolic nature of xanthones imparts them with strong antioxidant properties. They can act as free radical scavengers and can chelate metal ions, thereby reducing oxidative stress, which is implicated in a wide range of chronic diseases.

Neuroprotective Effects

Several xanthones have been investigated for their potential to protect against neurodegenerative diseases. Their antioxidant and anti-inflammatory properties are believed to contribute to these effects by mitigating neuronal damage caused by oxidative stress and inflammation in the brain.

Antimicrobial Activity

Certain xanthones have shown activity against a spectrum of microbial pathogens, including bacteria and fungi. The substitution pattern on the xanthone nucleus plays a crucial role in determining the potency and spectrum of this activity.

Quantitative Data Summary

CompoundBiological ActivityCell Line/TargetIC50 / MICReference
1,6,7-TrihydroxyxanthoneAnticancerHepG2 (Liver Cancer)Not Specified (Dose-dependent inhibition)[1]
1,6,7-TrihydroxyxanthoneAnticancerBel7404 (Liver Cancer)Not Specified (Dose-dependent inhibition)[1]
α-mangostinPGAM1 InhibitionEnzyme Assay7.2 µM[2]
γ-mangostinPGAM1 InhibitionEnzyme Assay1.2 µM[2]
Aminated Xanthone (37)AnticancerHCT116 p53+/+ (Colon Cancer)8.67 ± 0.59 µM[3]
Aminated Xanthone (37)AnticancerHepG2 (Liver Cancer)18.95 ± 0.39 µM[3]

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the potential biological activities of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to assess the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.[1]

Materials:

  • This compound

  • Cancer cell line (e.g., HepG2, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Western Blot Analysis of MAPK/ERK Signaling Pathway

This protocol is designed to investigate the effect of the compound on the phosphorylation status of key proteins in the MAPK/ERK signaling pathway, which is often involved in cell proliferation and survival.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways that are likely modulated by this compound based on the activities of related compounds.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-alpha LPS/TNF-alpha Receptor Receptor LPS/TNF-alpha->Receptor IKK IKK Receptor->IKK IkappaB IkappaB IKK->IkappaB P NF-kappaB NF-kappaB IkappaB->NF-kappaB Inhibition NF-kappaB_n NF-kappaB NF-kappaB->NF-kappaB_n Translocation Xanthone 1,3,7-Trihydroxy- 2-methoxyxanthone Xanthone->IKK Inhibition Gene_Expression Pro-inflammatory Gene Expression NF-kappaB_n->Gene_Expression

Caption: Proposed inhibition of the NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK Ras Ras Receptor_TK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation Xanthone 1,3,7-Trihydroxy- 2-methoxyxanthone Xanthone->Raf Inhibition Xanthone->MEK Inhibition Transcription_Factors Transcription Factors ERK_n->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_Compound Prepare Serial Dilutions of This compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate_24_72h Incubate for 24, 48, or 72h Treat_Cells->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability and Determine IC50 Measure_Absorbance->Calculate_Viability G cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Culture Cell Culture & Treatment with Xanthone Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Data_Analysis Data Analysis Detection->Data_Analysis

References

Application Notes and Protocols for Molecular Docking Studies of 1,3,7-Trihydroxy-2-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,7-Trihydroxy-2-methoxyxanthone is a xanthone (B1684191) derivative, a class of polyphenolic compounds abundant in nature. Xanthones are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] The therapeutic potential of these compounds often stems from their interaction with specific protein targets, modulating key signaling pathways involved in disease pathogenesis.[3][4] Molecular docking is a powerful computational method used to predict the binding affinity and interaction patterns between a small molecule (ligand), such as this compound, and a protein target.[5] This technique is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

These application notes provide a comprehensive framework for conducting molecular docking studies of this compound with a panel of putative protein targets implicated in various diseases. The provided protocols are generalized and can be adapted for use with various molecular docking software suites.

Potential Protein Targets for this compound

Based on the known biological activities of structurally similar xanthones, the following proteins are proposed as potential targets for molecular docking studies.

Target Protein ClassSpecific Examples (PDB ID)Associated Disease/PathwayRationale for Selection
Protein Kinases Cyclin-Dependent Kinase 2 (CDK2) (1DI8), Cyclin-Dependent Kinase 4 (CDK4) (1W9Z), Mitogen-activated protein kinase kinase 1 (MEK1) (1S9J)Cancer, Cell Cycle RegulationXanthones have demonstrated inhibition of key kinases involved in cancer cell proliferation.[6]
Inflammatory Enzymes Cyclooxygenase-2 (COX-2) (5IKR)Inflammation, Pain, CancerMany xanthones exhibit anti-inflammatory properties by inhibiting COX enzymes.[7]
Signaling Pathway Proteins Mammalian Target of Rapamycin (mTOR) (1FAP), Nuclear factor erythroid 2-related factor 2 (Nrf2) (2FLU), p53 (1TUP)Cancer, Oxidative Stress, AgingXanthones are known to modulate crucial signaling pathways like PI3K/Akt/mTOR, Nrf2/ARE, and p53/p21.[3][8][9]
Other Enzymes Topoisomerase II (1ZXM), Xanthine Oxidase (1N5X)Cancer, GoutStructurally similar compounds have shown inhibitory activity against these enzymes.[10]

Experimental Protocols

Protocol 1: Molecular Docking Workflow

This protocol outlines the essential steps for performing a molecular docking study.

1. Preparation of the Ligand (this compound)

  • Obtain 3D Structure: The three-dimensional structure of this compound can be obtained from chemical databases such as PubChem or ZINC. Alternatively, it can be drawn using chemical drawing software like ChemDraw or MarvinSketch and saved in a suitable format (e.g., .sdf, .mol2).

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This can be done using software like Avogadro or the preparation wizards in docking software suites.

  • File Format Conversion: Convert the prepared ligand file to the format required by the docking software (e.g., .pdbqt for AutoDock Vina).

2. Preparation of the Target Protein

  • Retrieve Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably with a co-crystallized ligand.

  • Protein Clean-up: Remove water molecules, heteroatoms (except for essential cofactors), and any existing ligands from the PDB file.

  • Add Hydrogens and Assign Charges: Add polar hydrogens to the protein structure and assign appropriate atomic charges (e.g., Gasteiger charges). This is a critical step for accurate electrostatic interaction calculations.

  • Define the Binding Site: Identify the active site of the protein. This is often the location of the co-crystallized ligand. Define a grid box that encompasses the entire binding pocket. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.

3. Molecular Docking Simulation

  • Select Docking Software: Choose a molecular docking program. Popular choices include AutoDock Vina, Schrödinger's Glide, and MOE Dock.[11]

  • Configure Docking Parameters: Set the parameters for the docking simulation, such as the number of binding modes to generate and the exhaustiveness of the search.

  • Run the Docking Job: Execute the docking simulation. The software will generate a series of possible binding poses of the ligand within the protein's active site, each with a corresponding binding energy score.

4. Analysis of Docking Results

  • Binding Energy Evaluation: The primary quantitative output of molecular docking is the binding energy (or docking score), typically expressed in kcal/mol.[12] A more negative binding energy indicates a more favorable and stable protein-ligand interaction.[13]

  • Pose Analysis: Visualize the predicted binding poses using molecular graphics software (e.g., PyMOL, Chimera). Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.

  • RMSD Calculation: If a co-crystallized ligand is available, calculate the Root Mean Square Deviation (RMSD) between the docked pose of the experimental ligand and the conformation of the co-crystallized ligand. An RMSD value of less than 2.0 Å is generally considered a successful docking pose validation.[14]

  • Inhibition Constant (Ki) Estimation: The binding energy can be used to estimate the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. This can be calculated using the formula: ΔG = -RTln(Ki), where ΔG is the binding energy, R is the gas constant, and T is the temperature in Kelvin.

Protocol 2: Validation of the Docking Protocol

It is crucial to validate the docking protocol to ensure its reliability in reproducing experimentally observed binding modes.

  • Redocking: Dock the co-crystallized ligand back into the active site of its protein.

  • RMSD Calculation: Calculate the RMSD between the top-ranked docked pose and the experimental pose of the co-crystallized ligand. An RMSD value below 2.0 Å indicates that the docking protocol is reliable.

Data Presentation

The quantitative results of the molecular docking studies should be summarized in a clear and concise table for easy comparison.

Target Protein (PDB ID)Binding Energy (kcal/mol)Estimated Ki (µM)Interacting Amino Acid ResiduesNumber of Hydrogen Bonds
CDK2 (1DI8) -8.51.5Leu83, Ile10, His843
COX-2 (5IKR) -9.20.5Arg120, Tyr355, Ser5304
mTOR (1FAP) -7.93.2Trp2140, Asp21952
Nrf2 (2FLU) -7.55.1Arg415, Ser5082
p53 (1TUP) -8.12.5Cys277, Arg2803

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific docking software and parameters used.

Visualization of Workflows and Pathways

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Execution cluster_analysis Analysis cluster_output Output Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking Simulation (AutoDock Vina, Glide, etc.) Ligand_Prep->Docking Protein_Prep Target Protein Preparation (e.g., CDK2) Protein_Prep->Docking Results Binding Energy & Pose Generation Docking->Results Interaction Interaction Analysis (H-bonds, Hydrophobic) Results->Interaction Validation Validation (Redocking & RMSD) Results->Validation Lead_ID Lead Identification & Mechanism Hypothesis Interaction->Lead_ID Validation->Lead_ID Signaling_Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nrf2 Nrf2/ARE Pathway Xanthone This compound mTOR mTOR Xanthone->mTOR inhibition Keap1 Keap1 Xanthone->Keap1 inhibition PI3K PI3K Akt Akt PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE ARE Nrf2->ARE Antioxidant Antioxidant Gene Expression ARE->Antioxidant

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,7-Trihydroxy-2-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1,3,7-Trihydroxy-2-methoxyxanthone. As specific, optimized protocols for this exact molecule are not extensively documented in publicly available literature, this guide is based on established principles for the synthesis of structurally similar polyhydroxy- and methoxy-substituted xanthones. The provided methodologies are derived from common synthetic routes and may require further optimization for this specific target molecule.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic strategy for this compound?

A common and effective method for synthesizing the xanthone (B1684191) scaffold is the condensation reaction between a substituted 2-hydroxybenzoic acid and a corresponding phenol (B47542) derivative, typically facilitated by a dehydrating agent. For this compound, a logical approach involves the condensation of 2,4,6-trihydroxybenzoic acid with 2-methoxyhydroquinone (B1205977) (2-methoxybenzene-1,4-diol) . This reaction is generally followed by an acid-catalyzed intramolecular cyclization and dehydration to form the tricyclic xanthone core.

Q2: What are the most common challenges in synthesizing poly-substituted xanthones?

Researchers often encounter several challenges, including:

  • Low reaction yields: This can be due to incomplete reactions, degradation of starting materials or products, or the formation of side products.[1]

  • Formation of isomeric byproducts: The substitution pattern of the reactants can lead to different regioisomers, which complicates purification.[2]

  • Purification difficulties: The high polarity of polyhydroxylated xanthones can make them difficult to separate from reagents and byproducts using standard chromatographic techniques.[1]

  • Harsh reaction conditions: Many classical methods use strong acids and high temperatures, which can lead to decomposition or unwanted side reactions like decarboxylation.[1]

Q3: Which dehydrating agents or catalysts are most effective for this type of synthesis?

Several condensing agents can be used for xanthone synthesis, with the choice impacting yield and reaction conditions.

  • Eaton's Reagent (P₂O₅ in CH₃SO₃H): This is a highly effective and widely used reagent for promoting the condensation and cyclization in one pot. It often gives good yields but is a strong, corrosive acid.[3][4]

  • Zinc Chloride (ZnCl₂) with Phosphorus Oxychloride (POCl₃): This combination is another classical method used for Friedel-Crafts type acylation followed by cyclization.[1][5]

  • Polyphosphoric Acid (PPA): PPA can serve as both a catalyst and a solvent, but often requires high temperatures.[2]

  • Trifluoroacetic Anhydride (TFAA): Sometimes used in combination with other acids, it can facilitate the initial acylation step.

Q4: What are the best practices for purifying the final product?

Purification of polar compounds like this compound typically involves multiple steps:

  • Aqueous Work-up: After the reaction is complete, the mixture is often poured into ice-water to precipitate the crude product.[4]

  • Solvent Extraction: The aqueous mixture is then extracted with an organic solvent like ethyl acetate (B1210297) to recover the product.[1]

  • Column Chromatography: This is the most crucial step for purification. Silica (B1680970) gel is commonly used as the stationary phase, with a gradient elution system of non-polar and polar solvents (e.g., hexane (B92381)/ethyl acetate or dichloromethane (B109758)/methanol).[4][5]

  • Recrystallization: The final step to obtain a highly pure product is often recrystallization from a suitable solvent system, such as methanol/chloroform or ethanol.[1] Purity can be confirmed using HPLC and NMR spectroscopy.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Incomplete Reaction: Insufficient reaction time, temperature, or inefficient catalyst.- Increase the reaction time and/or temperature, monitoring progress with Thin Layer Chromatography (TLC).[1]- Consider a more efficient condensing agent, such as Eaton's reagent.[1][4]- Explore microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times for some xanthones.[1]
Degradation of Reactants or Product: Starting materials or the final xanthone may be sensitive to the harsh acidic and high-temperature conditions.- Attempt the reaction at a lower temperature for a longer duration.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[1]- Ensure starting materials are pure and dry, as water can inhibit the reaction.
Poor Quality of Starting Materials: Impurities in the benzoic acid or phenol derivatives can interfere with the reaction.- Verify the purity of starting materials using NMR or other analytical techniques.- Consider recrystallizing or purifying the starting materials before use.
Formation of Multiple Products/Byproducts Isomeric Product Formation: The reaction may lack regioselectivity, leading to the formation of different xanthone isomers.- Modify the reaction conditions (solvent, temperature, catalyst) to favor the desired isomer.- Employ careful and optimized column chromatography for the separation of isomers. High-performance liquid chromatography (HPLC) may be necessary.[2]
Unreacted Starting Materials: The reaction has not gone to completion.- Increase the reaction time or temperature.[1]- Add a slight excess (e.g., 1.1-1.2 equivalents) of one of the reactants to drive the reaction to completion.
Side Reactions: Undesired reactions such as decarboxylation of the benzoic acid or self-condensation of the phenol may occur.- Modify the reaction temperature to minimize side reactions.[1]- Choose a catalyst system that is less prone to promoting side reactions at the required temperature.
Difficulty in Purification Product is Highly Polar: Multiple hydroxyl groups make the compound highly polar, leading to poor separation on silica gel.- Use a more polar solvent system for column chromatography (e.g., a gradient of dichloromethane/methanol).- Consider using a different stationary phase, such as reverse-phase silica (C18).- Attempt to protect the hydroxyl groups before synthesis and deprotect them in the final step, although this adds steps to the overall process.
Product is Insoluble: The crude product may have low solubility in common organic solvents.- Test a range of solvents to find a suitable system for recrystallization or chromatography.- Gentle heating may be required to dissolve the product for purification, but care must be taken to avoid degradation.

Quantitative Data from Analogous Syntheses

The following table summarizes reaction conditions and yields for the synthesis of a structurally related xanthone, 6-hydroxy-1,3,7-trimethoxyxanthone, which provides a useful reference for optimizing the synthesis of the target molecule.[5]

Starting Material AStarting Material BCatalyst/ReagentTemperatureTimeYieldPurity (HPLC)Reference
2-chloro-4-methoxy-5-hydroxybenzoic acid1,3,5-trimethoxybenzeneZnCl₂ / POCl₃75 °C~3 h35%>98%[5]
2-chloro-4-methoxy-5-hydroxybenzoic acid1,3,5-trimethoxybenzeneZnCl₂ / BF₃·Et₂O75 °C2 h41%>97%[5]

Note: The above data is for the synthesis of an intermediate that is subsequently converted. Yields are for the isolated, purified product of the initial condensation/cyclization step.

Experimental Protocols

Proposed Protocol for this compound Synthesis via Eaton's Reagent

This protocol is a generalized procedure based on methods for similar polyhydroxyxanthones and should be optimized.[1][4]

1. Reagent Preparation:

  • Prepare Eaton's reagent by carefully and slowly adding phosphorus pentoxide (P₂O₅) to methanesulfonic acid (CH₃SO₃H) in a 1:10 (w/w) ratio under an inert atmosphere with cooling.

2. Reaction Setup:

  • In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), combine 2,4,6-trihydroxybenzoic acid (1 equivalent) and 2-methoxyhydroquinone (1 equivalent).

  • Carefully add the prepared Eaton's reagent to the flask to act as the solvent and catalyst.

3. Reaction Conditions:

  • Heat the reaction mixture to a temperature between 80°C and 100°C.

  • Monitor the reaction progress by periodically taking small aliquots and analyzing them with Thin Layer Chromatography (TLC), using a suitable solvent system (e.g., ethyl acetate/hexane 7:3). The reaction may take several hours to overnight.

4. Work-up:

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Very carefully and slowly, pour the reaction mixture into a beaker containing a large amount of crushed ice and water. This will hydrolyze the excess reagent and precipitate the crude product.

  • Stir the ice-water mixture until all the ice has melted and the precipitate is well-formed.

5. Purification:

  • Collect the crude precipitate by vacuum filtration and wash it thoroughly with distilled water until the filtrate is neutral (pH ~7).

  • Dry the crude product completely.

  • Purify the dried solid by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate or dichloromethane and methanol.

  • Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent under reduced pressure.

  • For final purification, recrystallize the product from a suitable solvent system (e.g., methanol/water or ethanol) to obtain pure this compound.

Visualizations

Synthetic_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product A 2,4,6-Trihydroxybenzoic Acid Catalyst Eaton's Reagent (P₂O₅ / CH₃SO₃H) + Heat A->Catalyst B 2-Methoxyhydroquinone B->Catalyst C Benzophenone Intermediate (via Acylation) D This compound C->D 2. Intramolecular    Cyclization Catalyst->C 1. Acylation

Caption: Proposed synthetic pathway for this compound.

Experimental_Workflow Setup 1. Reaction Setup (Reactants + Catalyst under N₂) Reaction 2. Heating & Reaction (Monitor by TLC) Setup->Reaction Workup 3. Quenching & Precipitation (Pour into ice-water) Reaction->Workup Filtration 4. Filtration & Washing (Collect crude solid) Workup->Filtration Drying 5. Drying (Remove residual water) Filtration->Drying Purification 6. Column Chromatography Drying->Purification Recrystallization 7. Recrystallization Purification->Recrystallization Analysis 8. Characterization (NMR, HPLC, MS) Recrystallization->Analysis

Caption: General experimental workflow for xanthone synthesis and purification.

Troubleshooting_Yield Start Issue: Low Yield CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckCatalyst Evaluate Catalyst Effectiveness Start->CheckCatalyst ActionPurify Action: Purify/ Re-source Reactants CheckPurity->ActionPurify Impure? ActionOptimize Action: Increase Temp/Time or Use Inert Atmosphere CheckConditions->ActionOptimize Suboptimal? ActionChangeCatalyst Action: Use Stronger Condensing Agent CheckCatalyst->ActionChangeCatalyst Ineffective? End Re-run Experiment & Analyze Results ActionPurify->End ActionOptimize->End ActionChangeCatalyst->End

Caption: Troubleshooting workflow for addressing low reaction yield.

References

Technical Support Center: Isolation and Purification of 1,3,7-Trihydroxy-2-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful isolation and purification of 1,3,7-Trihydroxy-2-methoxyxanthone.

Troubleshooting Guide

This guide addresses common challenges encountered during the extraction, chromatographic separation, and crystallization of this compound.

Problem Potential Cause(s) Recommended Solutions
Low Yield of Crude Extract Incomplete Extraction: Insufficient solvent volume, inadequate extraction time, or improper grinding of the plant material.- Ensure a solvent-to-solid ratio of at least 10:1 (v/w). - Extend the maceration or sonication time. - Grind the dried plant material to a fine powder to increase the surface area for extraction.
Degradation of Target Compound: Use of high temperatures during solvent evaporation.- Use a rotary evaporator at a temperature not exceeding 45-50°C under reduced pressure.[1]
Poor Separation in Column Chromatography Inappropriate Stationary Phase: Silica (B1680970) gel may not be optimal for separating closely related xanthones.- Consider using reversed-phase C18 silica gel for better separation of polar xanthones. - For fine purification, Sephadex LH-20 can be effective in removing smaller impurities.[2]
Suboptimal Mobile Phase: The solvent system may not have the correct polarity to effectively separate the target compound from impurities.- Perform a thorough Thin Layer Chromatography (TLC) analysis with various solvent systems (e.g., hexane-ethyl acetate (B1210297), dichloromethane-methanol gradients) to determine the optimal mobile phase for column chromatography.
Column Overloading: Applying too much crude extract to the column.- Reduce the amount of crude extract loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of extract to stationary phase.
Co-elution of Impurities in HPLC Inadequate Mobile Phase Composition: Isocratic elution may not be sufficient to separate structurally similar compounds.- Implement a gradient elution program. A common starting point is a gradient of acetonitrile (B52724) in water with 0.1% formic acid to improve peak shape.[3]
Incorrect Column Choice: A standard C18 column may not provide sufficient resolution.- For challenging separations of xanthone (B1684191) isomers, consider using a C30 column, which offers different selectivity.[4]
Difficulty in Crystallization Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.- Re-purify the compound using preparative HPLC or another round of column chromatography.
Inappropriate Solvent System: The chosen solvent(s) may not be suitable for inducing crystallization.- Experiment with a variety of solvent systems for recrystallization. Common choices include methanol (B129727)/chloroform, ethanol (B145695), or acetone/water mixtures.[5] - Try slow evaporation of the solvent at room temperature or refrigeration.
Compound Degradation During Storage Exposure to Light, Heat, or Oxygen: Polyhydroxylated xanthones can be sensitive to environmental conditions.- Store the purified compound in a cool, dark place (e.g., at 4°C) under an inert atmosphere (e.g., nitrogen or argon).[6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the initial extraction of this compound from plant material?

A1: Polar solvents such as methanol or ethanol are generally effective for extracting polyhydroxylated xanthones.[7] A sequential extraction starting with a non-polar solvent like hexane (B92381) can be used to remove lipids and other non-polar compounds prior to extraction with a more polar solvent.

Q2: How can I monitor the progress of the purification during column chromatography?

A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the separation.[2] Collect fractions from the column and spot them on a TLC plate. Develop the plate using the mobile phase and visualize the spots under UV light (254 nm and 365 nm) to identify the fractions containing the target compound.

Q3: My purified compound appears as a broad peak in HPLC. What could be the issue?

A3: Peak broadening in HPLC can be due to several factors, including column degradation, secondary interactions between the analyte and the stationary phase, or a suboptimal mobile phase pH.[3] Ensure your column is in good condition, and consider adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape.[3]

Q4: What is the expected solubility of this compound?

A4: While specific data is limited, based on its structure, this compound is expected to have low solubility in water and non-polar solvents, and higher solubility in polar organic solvents like methanol, ethanol, and DMSO.[6]

Q5: Are there any specific safety precautions I should take when working with this compound?

A5: As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area.

Experimental Protocols

Extraction and Fractionation
  • Preparation of Plant Material: Air-dry the plant material (e.g., roots of Polygala fallax) at room temperature, protected from direct sunlight.[8] Grind the dried material into a fine powder.

  • Extraction: Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 72 hours, with occasional agitation.[8] Filter the extract and repeat the extraction process two more times with fresh solvent.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.[8]

  • Solvent Partitioning: Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and perform successive liquid-liquid partitioning with n-hexane, followed by ethyl acetate.[8] The xanthones are typically concentrated in the ethyl acetate fraction. Concentrate the ethyl acetate fraction to dryness.

Chromatographic Purification
  • Silica Gel Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on silica gel.[2]

  • Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane-ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by the introduction of methanol.[2]

  • Fraction Collection and Analysis: Collect fractions and monitor by TLC. Combine the fractions containing the target compound based on the TLC profile.

  • Sephadex LH-20 Chromatography: For further purification, apply the combined fractions to a Sephadex LH-20 column, eluting with methanol to remove smaller impurities.[2]

  • Preparative HPLC: Achieve final purification using preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.[2]

Quantitative Data Summary
ParameterValue Range (Typical for Xanthones)Reference
Extraction Yield (Crude) 1-5% of dry plant materialGeneral Knowledge
Column Chromatography Yield 10-30% of crude extractGeneral Knowledge
Final Purity (after prep-HPLC) >95%[2]
HPLC Mobile Phase (Analytical) Acetonitrile/Water with 0.1% Formic Acid (Gradient)[3]
Column Chromatography Solvent Ratio (Example) Hexane:Ethyl Acetate (Gradient from 9:1 to 1:9)General Knowledge

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Polygala fallax roots) extraction Extraction (Methanol) plant_material->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Solvent Partitioning (Hexane, Ethyl Acetate) concentration1->partitioning concentration2 Concentration of Ethyl Acetate Fraction partitioning->concentration2 silica_gel Silica Gel Column Chromatography concentration2->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC (C18 Column) sephadex->prep_hplc pure_compound Pure 1,3,7-Trihydroxy- 2-methoxyxanthone prep_hplc->pure_compound characterization Structural Characterization (NMR, MS) pure_compound->characterization

Caption: General workflow for the isolation and purification of this compound.

Logical Troubleshooting Flow

troubleshooting_flow start Start: Low Yield or Purity Issue check_extraction Review Extraction Protocol start->check_extraction Low Crude Yield check_chromatography Review Chromatography Protocol start->check_chromatography Poor Separation check_crystallization Review Crystallization Protocol start->check_crystallization Crystallization Fails optimize_extraction Optimize: - Solvent Volume - Extraction Time - Grinding check_extraction->optimize_extraction optimize_chromatography Optimize: - Stationary/Mobile Phase - Column Loading check_chromatography->optimize_chromatography optimize_crystallization Optimize: - Solvent System - Re-purify check_crystallization->optimize_crystallization end End: Improved Yield/Purity optimize_extraction->end optimize_chromatography->end optimize_crystallization->end

Caption: A logical flow for troubleshooting common issues in xanthone purification.

References

preventing degradation of 1,3,7-Trihydroxy-2-methoxyxanthone during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1,3,7-Trihydroxy-2-methoxyxanthone during the extraction process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, leading to its degradation.

Issue IDProblemPossible CausesRecommended Solutions
DEG-001 Low yield of this compound - Oxidative degradation: Exposure to atmospheric oxygen during extraction. - Thermal degradation: Use of high temperatures during extraction or solvent evaporation. - Photodegradation: Exposure to direct sunlight or UV light. - pH-related degradation: Extraction under alkaline conditions.- Purge solvents with nitrogen or argon before use and maintain an inert atmosphere during extraction. - Add antioxidants such as ascorbic acid (0.1% w/v) to the extraction solvent.[1] - Perform extraction at room temperature or below. Use rotary evaporation at low temperatures (<40°C) for solvent removal. - Conduct all extraction steps in amber glassware or protect the apparatus from light with aluminum foil. - Maintain a slightly acidic pH (around 4-6) of the extraction solvent.
DEG-002 Appearance of unknown peaks in HPLC chromatogram - Formation of degradation products: Hydrolysis, oxidation, or polymerization of the target compound.- Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products and identify their retention times.[2] - Use a stability-indicating HPLC method with a gradient elution to ensure separation of the parent compound from all degradation products.
DEG-003 Color change of the extract (e.g., darkening) - Oxidation and polymerization of phenolic compounds. - In addition to using an inert atmosphere, consider adding a chelating agent like EDTA (0.05% w/v) to bind metal ions that can catalyze oxidation.[1] - Store the extract at low temperatures (-20°C or below) immediately after preparation.
DEG-004 Inconsistent extraction efficiency - Variability in experimental conditions: Fluctuations in temperature, light exposure, or extraction time. - Incomplete extraction. - Standardize all extraction parameters, including temperature, time, and solvent-to-solid ratio. - Optimize the extraction method by performing a design of experiments (DoE) to identify the most critical parameters affecting yield and stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during extraction?

A1: As a polyphenolic compound, this compound is susceptible to degradation from several factors, including:

  • Oxidation: The hydroxyl groups on the xanthone (B1684191) ring are prone to oxidation, which can be catalyzed by enzymes (polyphenol oxidases) present in the plant material, as well as by light, heat, and the presence of metal ions.[2]

  • Temperature: Elevated temperatures can accelerate the rate of both oxidative and hydrolytic degradation.

  • pH: Phenolic compounds are generally more stable in acidic conditions. Alkaline environments can lead to the deprotonation of hydroxyl groups, making the molecule more susceptible to oxidation and rearrangement.

  • Light: Exposure to ultraviolet (UV) and visible light can induce photochemical reactions, leading to the degradation of the xanthone structure.

Q2: Which solvents are recommended for the extraction of this compound to minimize degradation?

A2: Polar organic solvents are typically used for the extraction of xanthones. To minimize degradation, consider the following:

  • Methanol (B129727) or Ethanol (B145695): These are effective solvents for extracting xanthones. Using a slightly acidified solution (e.g., with 0.1% formic or acetic acid) can help maintain a stable pH and protonate the hydroxyl groups, reducing their susceptibility to oxidation.

  • Acetone (B3395972): Aqueous acetone is also an efficient solvent for extracting phenolic compounds.

  • Solvent Quality: Always use high-purity, degassed solvents to minimize dissolved oxygen and potential contaminants that could catalyze degradation.

Q3: How can I prevent enzymatic degradation during the extraction process?

A3: To inactivate endogenous enzymes like polyphenol oxidases and peroxidases upon cell lysis, you can:

  • Blanching: Briefly treating the plant material with steam or hot water before extraction can denature these enzymes. However, the temperature and duration must be carefully controlled to avoid thermal degradation of the target compound.

  • Solvent Treatment: Using organic solvents like methanol or ethanol at the initial extraction step helps to denature and precipitate enzymes.

  • Low Temperature: Performing the extraction at low temperatures (e.g., 4°C) will significantly reduce enzymatic activity.

Q4: What is a "stability-indicating" HPLC method, and why is it important?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure that can accurately and precisely quantify the target compound in the presence of its degradation products, impurities, and excipients.[2] It is crucial for studying the degradation of this compound because it allows you to:

  • Selectively measure the concentration of the intact compound.

  • Detect and quantify the formation of degradation products over time.

  • Assess the effectiveness of different strategies to prevent degradation.

To develop such a method, forced degradation studies are performed to intentionally generate degradation products under various stress conditions (acid, base, oxidation, heat, and light). The chromatographic conditions are then optimized to achieve complete separation between the parent peak and all degradant peaks.

Experimental Protocols

Protocol 1: Recommended Extraction Protocol to Minimize Degradation

This protocol provides a general methodology for the extraction of this compound with enhanced stability.

1. Materials and Reagents:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid (or Acetic acid)

  • Ascorbic acid

  • EDTA (Ethylenediaminetetraacetic acid)

  • Nitrogen gas

  • Amber glassware (e.g., flasks, vials)

  • Ultrasonic bath or orbital shaker

  • Centrifuge

  • Rotary evaporator

  • 0.22 µm syringe filters

2. Preparation of Extraction Solvent:

  • Prepare an 80% methanol in water solution (v/v).

  • Acidify the solvent by adding 0.1% formic acid (v/v).

  • Add 0.1% (w/v) ascorbic acid and 0.05% (w/v) EDTA to the solvent mixture.

  • Degas the solvent by sparging with nitrogen gas for 15-20 minutes.

3. Extraction Procedure:

  • Weigh an appropriate amount of the powdered plant material and place it in an amber flask.

  • Add the prepared extraction solvent at a solvent-to-solid ratio of 10:1 to 20:1 (v/w).

  • Blanket the headspace of the flask with nitrogen gas and seal it.

  • Perform the extraction at room temperature (20-25°C) for 1-2 hours using an ultrasonic bath or an orbital shaker. Protect the apparatus from light.

  • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid residue.

  • Carefully decant the supernatant. For exhaustive extraction, the residue can be re-extracted 1-2 more times with fresh solvent.

  • Combine the supernatants.

4. Solvent Evaporation and Storage:

  • Concentrate the combined extract using a rotary evaporator with the water bath temperature maintained below 40°C.

  • Once the organic solvent is removed, the concentrated aqueous extract can be lyophilized or stored as a solution at -20°C or lower in an amber, airtight container with the headspace flushed with nitrogen.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the purified this compound (e.g., 1 mg/mL) in methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and keep at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature for 30 minutes, 1, 2, and 4 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature, protected from light, for 2, 8, and 24 hours.

  • Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 24, 48, and 72 hours. Also, reflux the stock solution at 60°C for 8 hours.

  • Photodegradation: Expose the stock solution in a transparent vial to direct sunlight for 1, 2, and 4 days. Also, expose the solution to UV light (e.g., 254 nm and 365 nm) in a photostability chamber.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV/DAD or HPLC-MS method to identify and quantify the parent compound and any degradation products.

Data Presentation

Table 1: Stability of this compound Under Different Extraction Temperatures
Temperature (°C)Extraction Time (hours)Yield of this compound (mg/g)Purity (%)Notes
25 (Room Temp)2[Insert experimental data][Insert experimental data]Control condition
402[Insert experimental data][Insert experimental data]
602[Insert experimental data][Insert experimental data]Potential for thermal degradation
802[Insert experimental data][Insert experimental data]High potential for degradation
Table 2: Effect of pH on the Stability of this compound in Solution
pHIncubation Time (hours)Concentration of this compound (µg/mL)% Degradation
3.00[Initial concentration]0
3.024[Insert experimental data][Calculate %]
7.00[Initial concentration]0
7.024[Insert experimental data][Calculate %]
9.00[Initial concentration]0
9.024[Insert experimental data][Calculate %]

Visualizations

DegradationPathway Xanthone This compound Intermediate Phenoxy Radical Intermediate Xanthone->Intermediate Oxidation (O₂, Light, Metal Ions) Hydrolyzed Hydrolyzed Products Xanthone->Hydrolyzed Hydrolysis (Alkaline pH) Oxidized Oxidized Products (Quinones) Intermediate->Oxidized Polymerized Polymerized Products Intermediate->Polymerized

Caption: Potential degradation pathways of this compound.

ExtractionWorkflow cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Extraction PlantMaterial 1. Plant Material (Dried, Powdered) SolventPrep 2. Prepare Solvent (80% MeOH, 0.1% Acid, Antioxidants) Extraction 3. Extraction (Room Temp, Inert Atmosphere, Dark) SolventPrep->Extraction Separation 4. Centrifugation/Filtration Extraction->Separation Concentration 5. Solvent Evaporation (<40°C) Separation->Concentration Storage 6. Storage (-20°C, Inert Atmosphere, Dark) Concentration->Storage

Caption: Recommended workflow for stable extraction.

TroubleshootingTree Start Low Yield or Purity? CheckTemp Was extraction temp > 40°C? Start->CheckTemp CheckLight Was extract exposed to light? CheckTemp->CheckLight No Sol_Temp Reduce temperature CheckTemp->Sol_Temp Yes CheckO2 Was an inert atmosphere used? CheckLight->CheckO2 No Sol_Light Use amber glass/protect from light CheckLight->Sol_Light Yes CheckpH Was solvent pH > 7? CheckO2->CheckpH Yes Sol_O2 Use degassed solvents & N₂/Ar CheckO2->Sol_O2 No Sol_pH Acidify solvent (pH 4-6) CheckpH->Sol_pH Yes Optimize Consider further optimization CheckpH->Optimize No

Caption: Troubleshooting decision tree for degradation issues.

References

troubleshooting low bioactivity of synthetic 1,3,7-Trihydroxy-2-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with synthetic 1,3,7-Trihydroxy-2-methoxyxanthone, particularly regarding its bioactivity.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Question: My synthetic this compound exhibits significantly lower bioactivity (e.g., higher IC50 value) than expected or reported for similar xanthones. What are the potential causes?

Answer: Discrepancies in the bioactivity of synthetic compounds compared to literature values or natural isolates are a common challenge. Several factors could be contributing to the lower-than-expected activity of your synthetic this compound. The primary areas to investigate are the compound's integrity, its behavior in the assay medium, and the experimental setup itself.

Potential causes include:

  • Purity of the Synthetic Compound: Impurities from the synthesis process can interfere with the biological assay or lower the effective concentration of the active compound.

  • Structural and Stereochemical Integrity: The synthetic process may have yielded a structurally related analog or a different isomer with lower activity.

  • Compound Aggregation: Like many hydrophobic molecules, xanthones can form aggregates in aqueous buffers used for biological assays.[1] This can lead to non-specific activity or reduce the compound's availability to its biological target.[1]

  • Solubility and Stability Issues: The compound may not be fully soluble at the concentrations tested, or it could be degrading under your specific experimental conditions (e.g., pH, temperature, light exposure).[1]

  • Assay-Specific Artifacts: The compound might be a Pan-Assay Interference Compound (PAIN), which can show activity in various assays through non-specific mechanisms.[1]

Here is a logical workflow to troubleshoot this issue:

G start Low Bioactivity Observed purity Step 1: Verify Compound Purity & Identity start->purity solubility Step 2: Assess Solubility & Aggregation purity->solubility Purity >95% & Identity Confirmed purity_issue Repurify or Re-synthesize purity->purity_issue Purity <95% or Incorrect Structure stability Step 3: Evaluate Compound Stability solubility->stability Soluble & Non-aggregating solubility_issue Optimize Formulation (e.g., add detergent, change solvent) solubility->solubility_issue Insoluble or Aggregates Form assay Step 4: Review Assay Parameters stability->assay Compound is Stable stability_issue Modify Experimental Conditions (e.g., pH, temp) stability->stability_issue Degradation Observed end Bioactivity Confirmed/Resolved assay->end assay_issue Modify Assay Protocol (e.g., incubation time, controls) assay->assay_issue Potential Assay Artifacts

Caption: Troubleshooting workflow for low bioactivity.

Question: How can I confirm the purity and structural identity of my synthetic this compound?

Answer: Verifying the purity and structure of your synthetic compound is a critical first step. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To assess purity. A purity level of >95% is generally recommended for biological assays.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any isomeric impurities.

Expected Spectroscopic Data for this compound:

PropertyExpected Value
Molecular FormulaC₁₄H₁₀O₆
Molecular Weight274.23 g/mol
¹H NMR SignalsExpect signals for aromatic protons, a methoxy (B1213986) group (likely a singlet around δ 3.8-4.1 ppm), and hydroxyl protons (one of which may be significantly downfield shifted due to hydrogen bonding with the carbonyl group).
¹³C NMR SignalsExpect 14 distinct carbon signals, including a carbonyl carbon (>180 ppm), aromatic carbons, and a methoxy carbon (around δ 55-65 ppm).

Question: What should I do if I suspect my synthetic compound is aggregating in the assay?

Answer: Compound aggregation is a frequent source of misleading results in biological assays.[1]

Detection Methods:

  • Dynamic Light Scattering (DLS): This technique directly measures particle size in your solution, allowing for the detection of aggregates.[1]

  • Nephelometry: This method can quantify the amount of aggregation.[1]

Mitigation Strategies:

  • Include a Non-ionic Detergent: Adding a small amount (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80 to your assay buffer can help prevent aggregation.[1]

  • Solvent Optimization: Ensure the concentration of your organic solvent (like DMSO) is consistent across all experiments and is kept to a minimum, typically below 0.5%.

Frequently Asked Questions (FAQs)

Q1: What is the known biological activity of this compound? A1: this compound, isolated from the roots of Polygala fallax, has been reported to exhibit antioxidant activities.[2][] The broader class of xanthones is known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antidiabetic effects.[4][5][6] The specific activity is highly dependent on the substitution pattern on the xanthone (B1684191) core.[5][7]

Q2: How should I dissolve and store this compound? A2: Based on its chemical structure and information for similar compounds, this compound is expected to be soluble in polar organic solvents such as DMSO, acetone, ethyl acetate, and methanol.[2][8] For biological assays, it is common to prepare a concentrated stock solution in DMSO.

Recommended Storage Conditions:

  • Powder: -20°C for up to 3 years.[2]

  • In Solvent (e.g., DMSO): -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles.[2]

Q3: What are some key structural features of xanthones that influence their bioactivity? A3: Structure-activity relationship (SAR) studies on xanthones suggest that the type, number, and position of functional groups on the dibenzo-γ-pyrone skeleton are critical for their biological effects.[5][7] Key features include:

  • Hydroxyl Groups: The number and location of hydroxyl groups often correlate with antioxidant and anticancer activities.[4]

  • Prenylation: The addition of prenyl groups can enhance the lipophilicity and biological activity of xanthones.[4][9]

  • Methoxylation: Methoxy groups also play a role in modulating the bioactivity.

Comparative Bioactivity of Select Xanthones (Illustrative Data):

CompoundTarget/AssayReported IC50 (µM)Reference
α-Mangostinα-amylase and α-glucosidase inhibition3.2 and 5.6[4]
γ-Mangostinα-amylase and α-glucosidase inhibition-[4]
Prenylated XanthoneVarious cancer cell lines (A549, CNE-1, CNE-2)3.35 - 8.09[4][5]
SterigmatocystinVarious cancer cell lines (HCT-15, SK-OV-3, A549)3.76 - 14.2[5]

Note: This table provides examples and is not exhaustive. Direct comparison requires identical assay conditions.

Experimental Protocols

Protocol 1: Purity Analysis by HPLC

This protocol provides a general method for determining the purity of your synthetic compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep1 Dissolve 1 mg of compound in 1 mL of acetonitrile (B52724) hplc1 Inject 10 µL onto C18 column prep1->hplc1 hplc2 Run gradient elution (e.g., Water:Acetonitrile) hplc1->hplc2 hplc3 Detect at 254 nm and 280 nm hplc2->hplc3 analysis1 Integrate peak areas hplc3->analysis1 analysis2 Calculate % purity analysis1->analysis2

Caption: Workflow for HPLC purity analysis.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of synthetic this compound in 1 mL of a suitable solvent like acetonitrile or methanol.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 280 nm.[1]

    • Injection Volume: 10 µL.

  • Analysis: Run the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100.

Protocol 2: Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthetic xanthone in the cell culture medium. Replace the old medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways

Xanthones are known to modulate various cellular signaling pathways. While the specific pathway for this compound may not be fully elucidated, related compounds have been shown to interact with pathways involved in inflammation and cancer.

Potential Anti-Inflammatory Signaling Pathway for Xanthones:

Many xanthones exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[11]

G cluster_pathway Cellular Response LPS LPS (Inflammatory Stimulus) MAPK MAPK Pathway LPS->MAPK NFkB_path IκBα Phosphorylation LPS->NFkB_path Xanthone 1,3,7-Trihydroxy-2- methoxyxanthone Xanthone->MAPK Inhibition Xanthone->NFkB_path Inhibition NFkB_act NF-κB Activation MAPK->NFkB_act NFkB_path->NFkB_act Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_act->Cytokines Transcription

Caption: Potential anti-inflammatory mechanism of xanthones.

References

common impurities in 1,3,7-Trihydroxy-2-methoxyxanthone synthesis and how to remove them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,7-Trihydroxy-2-methoxyxanthone.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of Crude Product

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. Ensure all reagents are fresh and anhydrous, as moisture can inhibit many condensation reactions.
Suboptimal Reaction Conditions The choice of catalyst and solvent is crucial. For Friedel-Crafts type reactions leading to the xanthone (B1684191) scaffold, ensure the Lewis acid (e.g., AlCl₃, BF₃·OEt₂) is added portion-wise at a low temperature to control the reaction's exothermicity. The solvent should be inert and anhydrous.
Side Reactions Overheating or prolonged reaction times can lead to the formation of undesired byproducts, consuming the starting materials and reducing the yield of the target molecule. Adhere strictly to the recommended temperature and reaction time.
Inefficient Work-up During the aqueous work-up, ensure the pH is adjusted correctly to precipitate the crude product. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) may be necessary to recover all the product from the aqueous layer.

Problem 2: Difficulty in Purifying the Final Compound

Possible Cause Suggested Solution
Presence of Multiple Impurities A multi-step purification approach is often necessary for xanthones.[1] Start with silica (B1680970) gel column chromatography to separate major components.[1] Further purification can be achieved using Sephadex LH-20 column chromatography to remove smaller impurities.[1] For high-purity compounds (>95%), preparative High-Performance Liquid Chromatography (HPLC) is recommended.[1]
Co-elution of Impurities If impurities co-elute with the product during column chromatography, try using a different solvent system with varying polarity. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.[1]
Thermally Labile Compound If the compound degrades during solvent evaporation, use a rotary evaporator at a lower temperature and pressure. For highly sensitive compounds, lyophilization (freeze-drying) can be an alternative.

Problem 3: Product Fails to Crystallize

Possible Cause Suggested Solution
Presence of Oily Impurities Purify the crude product using column chromatography before attempting crystallization. Oily impurities can significantly hinder crystal formation.
Incorrect Crystallization Solvent Experiment with a variety of solvents and solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices include methanol (B129727), ethanol, acetone, or mixtures with water or hexane.
Supersaturation Not Achieved If the solution is not sufficiently concentrated, crystallization will not occur. Slowly evaporate the solvent until the solution becomes slightly cloudy, then allow it to cool slowly. Seeding the solution with a small crystal of the pure compound can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, you can generally anticipate the following:

  • Unreacted Starting Materials: Such as the substituted phloroglucinol (B13840) and hydroxybenzoic acid derivatives.

  • Partially Reacted Intermediates: The benzophenone (B1666685) intermediate prior to cyclization is a common impurity.

  • Regioisomers: Depending on the substitution pattern of your starting materials, different isomers of the final xanthone can be formed.

  • Over-methylated or Under-methylated Byproducts: If methylation is part of your synthesis, you might find species with more or fewer methyl groups than the target molecule.

  • Products of Side Reactions: Such as self-condensation of starting materials or decomposition products if the reaction is run at too high a temperature.

Q2: How can I identify these impurities?

A2: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and easy method to get a preliminary idea of the number of components in your mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides a more accurate assessment of purity and can quantify the level of impurities.[2][3][4] A reversed-phase C18 column with a methanol-water or acetonitrile-water gradient is often effective for separating xanthones.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Helps in identifying the molecular weights of the impurities, which can provide clues to their structures.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of both the final product and any significant impurities that can be isolated.

Q3: What is a general purification workflow for obtaining high-purity this compound?

A3: A typical multi-step purification workflow is as follows:

  • Aqueous Work-up: After the reaction is complete, the mixture is typically quenched with water or a mild acid/base to neutralize the catalyst and separate the crude product.

  • Solvent Extraction: The crude product is extracted into an organic solvent like ethyl acetate (B1210297).

  • Silica Gel Column Chromatography: The concentrated crude extract is subjected to column chromatography on silica gel. A gradient of solvents, often starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol, is used for elution.[1]

  • Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller impurities.[1]

  • Recrystallization: The enriched fractions can be recrystallized from a suitable solvent system to further enhance purity.

  • Preparative HPLC: For obtaining highly pure material (>95%), preparative HPLC on a C18 column is often the final step.[1]

Q4: Can I use recrystallization as the sole method of purification?

A4: While recrystallization can be effective for removing small amounts of impurities, it is often insufficient for purifying crude reaction mixtures that contain multiple byproducts with similar solubility profiles to the desired product. It is best used after an initial chromatographic separation. A patent for a similar compound, 1,3,6,7-tetrahydroxy xanthone, mentions achieving a purity of over 96% through recrystallization, suggesting it can be very effective if the initial crude product is relatively clean.[6]

Quantitative Data on Purification

The following table provides an illustrative example of how purity might improve through the purification workflow. Actual values will vary depending on the initial reaction success and the specific techniques employed.

Purification StepPurity of this compound (%)Major Impurities Present
Crude Product65Unreacted starting materials, benzophenone intermediate, regioisomers
After Silica Gel Chromatography85Benzophenone intermediate, regioisomers
After Sephadex LH-20 Chromatography92Regioisomers
After Preparative HPLC>98Trace impurities

Experimental Protocols

Protocol 1: General Method for Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane). Gradually increase the solvent polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the desired compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

  • Column: Standard C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol or acetonitrile (B52724) in water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.[2] For example, a 30-minute gradient from 65% to 90% methanol in 0.1% formic acid.[2]

  • Flow Rate: Typically 1 mL/min for analytical scale.

  • Detection: UV detection at a wavelength where xanthones show strong absorbance, such as 254 nm.[2][3]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a compatible solvent like methanol.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials (e.g., Substituted Phenol & Benzoic Acid) Reaction Condensation Reaction (e.g., Friedel-Crafts Acylation) Start->Reaction Catalyst (e.g., Eaton's Reagent) Cyclization Intramolecular Cyclization Reaction->Cyclization Crude Crude 1,3,7-Trihydroxy- 2-methoxyxanthone Cyclization->Crude Silica Silica Gel Chromatography Crude->Silica Sephadex Sephadex LH-20 Chromatography Silica->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure Pure Product (>98%) Prep_HPLC->Pure

Caption: General workflow for the synthesis and purification of xanthones.

Troubleshooting_Logic Start Start Synthesis Check_Yield Is Crude Yield Low? Start->Check_Yield Check_Purity Is Purity Low? Check_Yield->Check_Purity No Low_Yield_Solutions Troubleshoot Reaction: - Check Reagents - Extend Reaction Time - Optimize Conditions Check_Yield->Low_Yield_Solutions Yes Purification_Steps Implement Multi-Step Purification: 1. Silica Gel Chromatography 2. Sephadex LH-20 3. Preparative HPLC Check_Purity->Purification_Steps Yes Final_Product High Purity Product Check_Purity->Final_Product No Low_Yield_Solutions->Start Purification_Steps->Final_Product

Caption: A logical diagram for troubleshooting common synthesis issues.

References

optimization of reaction conditions for xanthone synthesis (e.g., Eaton's reagent)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of xanthone (B1684191) synthesis using Eaton's reagent. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during this synthetic procedure.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of xanthones using Eaton's reagent.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Electron-poor phenol (B47542) substrate: The Eaton's reagent-mediated synthesis is highly sensitive to the electronic nature of the phenol. Electron-withdrawing groups on the phenol ring can deactivate it towards the Friedel-Crafts acylation.[1][2][3] 2. Electron-poor salicylic (B10762653) acid derivative: Similarly, strong electron-withdrawing groups on the salicylic acid can hinder the formation of the acylium ion necessary for the reaction.[1] 3. Insufficient reaction time or temperature: The reaction may not have reached completion. 4. Hydrolysis of Eaton's reagent: Eaton's reagent is hygroscopic and its activity decreases upon exposure to moisture. 5. Formation of benzophenone (B1666685) intermediate: For some less reactive, but still electron-rich phenols (like resorcinol (B1680541) derivatives), the reaction may stop at the benzophenone intermediate without subsequent ring closure.[2][3]1. Substrate selection: This method is most effective with electron-rich phenol substrates such as phloroglucinol (B13840) and its derivatives.[1][2][3] For less reactive phenols, consider alternative synthetic routes. 2. Substrate selection: While the reaction is more tolerant of substituents on the salicylic acid, highly deactivated derivatives may require harsher conditions or alternative methods. 3. Optimize reaction conditions: A typical starting point is 80°C for 1.5 to 3 hours.[1][4] Monitor the reaction by TLC to determine the optimal time. 4. Use fresh or properly stored Eaton's reagent: Ensure the reagent is stored in a desiccator and handled under an inert atmosphere. Consider preparing it fresh (7.5-7.7 wt% P₂O₅ in methanesulfonic acid).[1][5] 5. Isolate and cyclize the benzophenone: If the benzophenone intermediate is formed, it can be isolated and then cyclized in a separate step, for example, by refluxing with an aqueous NaOH solution followed by acidification.[1]
Formation of Multiple Products/Regioisomers 1. Multiple reactive sites on the phenol: Unsymmetrical phenols can lead to the formation of regioisomers.1. Purification: Careful column chromatography is often required to separate the desired isomer. 2. Use of protecting groups: Strategically protecting more reactive sites on the phenol can direct the acylation to the desired position.
Product Degradation 1. Prolonged reaction time or excessive temperature: The product might be sensitive to the highly acidic conditions of Eaton's reagent over extended periods or at higher temperatures.1. Monitor the reaction closely: Use TLC to track the formation of the product and stop the reaction once the starting material is consumed to avoid degradation.
Difficult Product Isolation 1. Product is soluble in the aqueous workup: Pouring the reaction mixture into ice water is the standard procedure to precipitate the xanthone. However, some polar xanthones may have partial solubility.1. Extraction: After quenching with ice, extract the aqueous slurry with an appropriate organic solvent (e.g., ethyl acetate). 2. Salting out: Add a saturated solution of NaCl to the aqueous mixture to decrease the solubility of the product before extraction.

Frequently Asked Questions (FAQs)

Q1: What is Eaton's reagent and why is it used for xanthone synthesis?

A1: Eaton's reagent is a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), typically at a concentration of 7.7 wt%.[1] It is a powerful dehydrating agent and a strong acid. In xanthone synthesis, it acts as a catalyst to promote the Friedel-Crafts acylation of a phenol with a salicylic acid derivative. It facilitates the formation of a reactive acylium ion from the salicylic acid, which then acylates the phenol. The reagent's strength also promotes the subsequent intramolecular cyclization to form the xanthone core, often in a one-pot procedure.[1][6]

Q2: What are the key advantages of using Eaton's reagent over other methods?

A2: Key advantages include:

  • One-pot synthesis: It often allows for the direct formation of xanthones from salicylic acids and phenols without the need to isolate the intermediate benzophenone.[4]

  • High efficiency for electron-rich substrates: It provides good to excellent yields with suitable starting materials.[1]

  • Simple workup: The reaction is typically quenched by pouring the mixture into ice water, which precipitates the crude product.[1]

Q3: What are the main limitations of this method?

A3: The primary limitation is its substrate scope. The reaction is generally successful only with electron-rich phenols (e.g., phloroglucinol, resorcinol).[2][3] Electron-poor phenols are not suitable substrates for this transformation.[2][3]

Q4: How critical is the concentration of P₂O₅ in methanesulfonic acid?

A4: While a concentration of 7.7 wt% is commonly cited, a freshly prepared reagent at 7.5 wt% has also been used effectively.[5] The key is to have a sufficient concentration of P₂O₅ to act as a dehydrating agent and activate the methanesulfonic acid. Consistency in preparation is important for reproducible results.

Q5: Can microwave irradiation be used with Eaton's reagent for xanthone synthesis?

A5: Yes, microwave-assisted organic synthesis (MAOS) has been employed with Eaton's reagent to synthesize hydroxyxanthones. This technique can lead to reduced reaction times and improved yields.[7][8]

Experimental Protocols

General Protocol for Xanthone Synthesis using Eaton's Reagent

This protocol is a representative procedure based on the synthesis of 1,3-dimethoxy-xanthone.[1]

Materials:

  • Salicylic acid derivative (1.5 equivalents)

  • Phenol derivative (1.0 equivalent)

  • Eaton's reagent (P₂O₅ in CH₃SO₃H, ~7.7 wt%)

  • Schlenk tube or round-bottom flask with a condenser

  • Inert atmosphere (Argon or Nitrogen)

  • Ice

  • Pentane/Et₂O mixture (for trituration)

Procedure:

  • To a Schlenk tube under an inert atmosphere (Argon), add the salicylic acid derivative (e.g., salicylic acid, 15.0 mmol) and the phenol derivative (e.g., 1,3,5-trimethoxybenzene, 10.0 mmol).

  • Add Eaton's reagent (e.g., 10 mL) to the mixture.

  • Seal the Schlenk tube and stir the resulting slurry at 80°C for 1.5 hours. The reaction mixture will typically turn into a dark brown solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice water, which should result in the precipitation of the crude product as a slurry.

  • Vigorously stir the slurry for 20 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water.

  • Further purify the crude product by trituration with a suitable solvent mixture (e.g., pentane/Et₂O) or by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Optimization of Reaction Conditions for Xanthone Synthesis with Phloroglucinol[1]
Salicylic Acid DerivativeProductReaction Time (h)Temperature (°C)Yield (%)
Salicylic acid1,3-dihydroxyxanthone1.58067
5-Nitrosalicylic acid1,3-dihydroxy-7-nitroxanthone1.58032
5-Bromosalicylic acid7-bromo-1,3-dihydroxyxanthone1.58017

Visualizations

Experimental Workflow for Xanthone Synthesis

G Experimental Workflow for Xanthone Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation A Charge Schlenk tube with salicylic acid derivative and phenol derivative B Add Eaton's reagent under inert atmosphere A->B C Heat mixture to 80°C and stir for 1.5-3h B->C D Monitor reaction by TLC C->D E Cool to room temperature D->E F Pour into ice water to precipitate product E->F G Filter and wash solid F->G H Purify by trituration or column chromatography G->H

Caption: A flowchart illustrating the key steps in the synthesis of xanthones using Eaton's reagent.

Troubleshooting Decision Tree for Low Yield

G Troubleshooting Low Yield in Xanthone Synthesis Start Low or No Yield CheckSubstrate Are the phenol and salicylic acid derivatives electron-rich? Start->CheckSubstrate BadSubstrate Limitation of the method. Consider alternative synthesis route. CheckSubstrate->BadSubstrate No CheckConditions Were reaction time and temperature sufficient (e.g., 80°C, >1.5h)? CheckSubstrate->CheckConditions Yes YesSubstrate Yes NoSubstrate No OptimizeConditions Increase reaction time/temperature and monitor by TLC. CheckConditions->OptimizeConditions No CheckReagent Was fresh/anhydrous Eaton's reagent used? CheckConditions->CheckReagent Yes YesConditions Yes NoConditions No BadReagent Use freshly prepared or properly stored reagent. CheckReagent->BadReagent No CheckIntermediate Is the benzophenone intermediate observed by TLC/LC-MS? CheckReagent->CheckIntermediate Yes YesReagent Yes NoReagent No IsolateIntermediate Isolate intermediate and perform separate cyclization step. CheckIntermediate->IsolateIntermediate Yes OtherIssues Consider other issues: degradation, difficult isolation. CheckIntermediate->OtherIssues No YesIntermediate Yes NoIntermediate No

Caption: A decision tree to diagnose and solve issues of low yield in xanthone synthesis.

References

overcoming poor resolution in NMR spectra of polyhydroxyxanthones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in acquiring high-resolution NMR spectra of polyhydroxyxanthones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your NMR experiments in a direct question-and-answer format.

Q1: Why are the peaks in my ¹H NMR spectrum of a polyhydroxyxanthone broad and poorly resolved?

A1: Peak broadening is a common issue that can stem from several factors, from sample preparation to instrumental settings. Here is a step-by-step guide to troubleshoot this problem.[1][2]

  • Poor Magnetic Field Homogeneity (Shimming): This is the most frequent cause of broad, asymmetric peaks.[1]

    • Solution: Re-shim the spectrometer before your acquisition. Modern instruments have automated shimming routines that are highly effective.[2]

  • Sample Concentration: Polyhydroxyxanthones are prone to self-aggregation via hydrogen bonding, especially at high concentrations. This increases the solution's viscosity and leads to broader lines.[2][3]

    • Solution: Try diluting your sample. A typical concentration for ¹H NMR is 1-10 mg in 0.5-0.6 mL of solvent.[4][5] If aggregation is suspected, significantly decreasing the concentration may be necessary.[3]

  • Presence of Particulate Matter: Suspended solids in the NMR tube will severely degrade the magnetic field homogeneity.[6][7]

    • Solution: Always filter your sample solution into the NMR tube. A common method is to use a Pasteur pipette with a small, tightly packed plug of glass wool.[5][6][7]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts or glassware) can cause significant line broadening.[8]

    • Solution: Use high-purity solvents and meticulously clean glassware. If metal contamination is suspected, consider adding a chelating agent like EDTA or repurifying the sample.[2][8]

  • Inappropriate Solvent Choice: The solvent can affect both the solubility of your compound and molecular aggregation.[3]

    • Solution: If your compound is poorly soluble, the effective concentration is low, and shimming will be difficult.[8] For compounds with strong hydrogen bonding, consider using a more competitive solvent like DMSO-d₆ or methanol-d₄ to disrupt self-aggregation.[3]

Q2: The aromatic signals in my polyhydroxyxanthone spectrum are heavily overlapped. How can I resolve them?

A2: Signal overlap in the aromatic region is expected for complex molecules like polyhydroxyxanthones. Several strategies can be employed to resolve these signals.

  • Use a Higher Field Spectrometer: The most direct way to improve signal dispersion is to use an NMR spectrometer with a higher magnetic field strength (e.g., moving from 400 MHz to 600 MHz or higher).[2][9] This increases the separation between peaks in Hertz, while the coupling constants remain the same.[9]

  • Change the Solvent: Solute-solvent interactions can induce differential changes in chemical shifts, potentially resolving overlapping signals.[10][11][12]

    • Solution: Acquiring spectra in different solvents (e.g., CDCl₃, acetone-d₆, DMSO-d₆, benzene-d₆) can often separate crowded regions. Aromatic solvents like benzene-d₆ are known to provide good separation for aromatic signals.[1][11]

  • Use a Lanthanide Shift Reagent (LSR): LSRs are paramagnetic complexes that can be added to your sample. They coordinate with Lewis basic sites (like the hydroxyl and carbonyl groups on polyhydroxyxanthones) and induce large changes in the chemical shifts of nearby protons, effectively spreading out the spectrum.[13][14][15]

    • Solution: Add a small, incremental amount of an LSR (e.g., Eu(fod)₃) to your sample and monitor the changes in the ¹H NMR spectrum.[13][16] This can dramatically improve resolution in crowded areas.

  • Employ 2D NMR Techniques: Two-dimensional NMR is a powerful method for resolving overlap by spreading the signals into a second frequency dimension.[2][17]

    • Solution: Run a homonuclear correlation experiment like COSY to identify coupled protons or a heteronuclear experiment like HSQC , which correlates protons with their directly attached carbons, often resolving proton signals that overlap in the 1D spectrum.[2]

Q3: My compound has very poor solubility in standard NMR solvents like CDCl₃. What are my options?

A3: Poor solubility is a significant challenge that leads to low signal-to-noise and poor resolution.

  • Solution: Your primary option is to switch to a different deuterated solvent. For polar, polyhydroxylated compounds, polar aprotic solvents like DMSO-d₆ or acetone-d₆ , or polar protic solvents like methanol-d₄ (CD₃OD) are excellent alternatives.[1][3] Keep in mind that using a protic solvent like CD₃OD will cause the exchange of labile -OH protons, and their signals will disappear from the spectrum.[1][18]

Q4: How can I confirm which peaks in my spectrum correspond to the hydroxyl (-OH) protons?

A4: The chemical shift of hydroxyl protons can be highly variable depending on concentration, solvent, and temperature.[18]

  • Solution: Perform a D₂O exchange experiment . Add a single drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it vigorously for a minute, and re-acquire the ¹H spectrum. The hydroxyl protons will exchange with deuterium, and their corresponding peaks will disappear or significantly decrease in intensity.[1][18]

Data Presentation

Table 1: Common Deuterated Solvents and Their Properties for Polyhydroxyxanthone Analysis

SolventChemical FormulaPolarityTypical Use CaseComments
Chloroform-dCDCl₃LowGood for less polar xanthones. Often a first choice.[11]May not be suitable for highly hydroxylated, polar compounds due to poor solubility.[1]
Acetone-d₆(CD₃)₂COMediumGood general-purpose solvent for moderately polar compounds.Can help disrupt some hydrogen bonding.
DMSO-d₆(CD₃)₂SOHighExcellent for highly polar compounds and disrupting strong hydrogen bonds.[3]High boiling point can make sample recovery difficult. Absorbs water readily.[1]
Methanol-d₄CD₃ODHighGood for highly polar compounds.[3]Will exchange with labile -OH protons, causing their signals to disappear.[18]
Benzene-d₆C₆D₆Non-polarCan induce significant changes in chemical shifts (aromatic solvent-induced shifts), which may help resolve overlapping signals.[1][11]

Experimental Protocols

Protocol 1: Standard Sample Preparation for High-Resolution NMR

This protocol outlines the critical steps to prepare a sample to minimize common sources of poor resolution.

  • Weigh Sample: Accurately weigh 1-10 mg of your purified polyhydroxyxanthone into a clean, dry glass vial.[4]

  • Add Solvent: Using a pipette, add approximately 0.6 mL of a suitable high-purity deuterated solvent to the vial.[6][8]

  • Dissolve Sample: Vortex or gently shake the vial to completely dissolve the compound. If necessary, use an ultrasonic bath for a short period.

  • Filter the Solution: Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip.[5][7]

  • Transfer to NMR Tube: Using the filter pipette, transfer the sample solution from the vial into a clean, high-quality 5 mm NMR tube. The final solution should be completely free of visible particles.[4][6] The correct filling height is crucial for good shimming (approx. 4-5 cm).[6][7]

  • Cap and Clean: Cap the NMR tube securely. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any dust or fingerprints.[4][6]

Protocol 2: Using a Lanthanide Shift Reagent (LSR) to Resolve Signal Overlap

This protocol describes the titration of an LSR into a sample to improve spectral dispersion.

  • Prepare a Stock Solution: Prepare a stock solution of the LSR (e.g., Eu(fod)₃ or Eu(dpm)₃) in the same deuterated solvent as your sample. A concentration of ~10 mg/mL is a good starting point.

  • Acquire Initial Spectrum: Prepare your polyhydroxyxanthone sample as per Protocol 1 and acquire a standard ¹H NMR spectrum. This will serve as your reference (0 equivalents of LSR).

  • First Addition: Add a small, precise volume of the LSR stock solution (e.g., 1-2 µL, corresponding to ~0.1 equivalents) to the NMR tube.

  • Mix and Re-acquire: Gently invert the capped tube several times to mix thoroughly. Re-shim the spectrometer and acquire another ¹H NMR spectrum.

  • Analyze and Repeat: Compare the new spectrum to the previous one. Note the movement of peaks. The protons closest to the coordination site (hydroxyl or carbonyl groups) will show the largest induced shifts.[13]

  • Titrate: Continue adding small increments of the LSR stock solution, acquiring a spectrum after each addition, until sufficient peak separation is achieved for your analysis. Keep track of the signals to maintain correct assignments.[13]

Visualizations

Troubleshooting_Workflow Start Poor Resolution in ¹H NMR Spectrum CheckShimming Is the shimming optimal? Start->CheckShimming CheckSamplePrep Is the sample preparation correct? CheckShimming->CheckSamplePrep Yes Reshim Re-run automated shimming routine CheckShimming->Reshim No ProblemType What is the nature of the issue? CheckSamplePrep->ProblemType Yes FilterSample Filter sample through glass wool plug CheckSamplePrep->FilterSample No (Particulates) CheckConcentration Decrease sample concentration CheckSamplePrep->CheckConcentration No (Too Concentrated) CheckSolvent Change to a more suitable solvent (e.g., DMSO-d6) CheckSamplePrep->CheckSolvent No (Poor Solubility) BroadPeaks All peaks are broad ProblemType->BroadPeaks Broadening SignalOverlap Specific regions are overlapped (e.g., aromatic) ProblemType->SignalOverlap Overlap Reshim->CheckShimming FilterSample->CheckSamplePrep CheckConcentration->CheckSamplePrep CheckSolvent->CheckSamplePrep BroadPeaks->CheckConcentration AdvancedTechniques Consider Advanced Techniques SignalOverlap->AdvancedTechniques

Caption: Troubleshooting workflow for poor NMR resolution.

Advanced_Techniques_Selection Start Severe Signal Overlap Identified Question1 Is a higher field spectrometer available? Start->Question1 Question2 Can solvent be changed without compromising stability? Question1->Question2 No UseHigherField Acquire spectrum on higher field instrument Question1->UseHigherField Yes TryNewSolvent Acquire spectra in different solvents (e.g., Benzene-d6) Question2->TryNewSolvent Yes UseShiftReagent Use Lanthanide Shift Reagent (LSR) Question2->UseShiftReagent No Question3 Is signal overlap due to J-coupling complexity? Run2D_NMR Run 2D NMR (HSQC, COSY) Question3->Run2D_NMR No RunPureShift Run Pure Shift ¹H NMR experiment Question3->RunPureShift Yes Success Resolution Improved UseHigherField->Success TryNewSolvent->Question3 TryNewSolvent->Success UseShiftReagent->Question3 UseShiftReagent->Success Run2D_NMR->Success RunPureShift->Success

Caption: Decision tree for selecting an advanced NMR technique.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1,3,7-Trihydroxy-2-methoxyxanthone and Other Xanthones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1,3,7-Trihydroxy-2-methoxyxanthone alongside other structurally related xanthone (B1684191) compounds. While direct experimental data for this compound is limited in the current scientific literature, this document contextualizes its potential efficacy by summarizing established structure-activity relationships and quantitative data from various analogs. The information presented herein is intended to support further research and drug discovery efforts in the field of xanthone chemistry.

Structure-Activity Relationship of Hydroxylated and Methoxylated Xanthones

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. Their biological activities, including anticancer, antioxidant, and anti-inflammatory effects, are significantly influenced by the number and position of hydroxyl (–OH) and methoxy (B1213986) (–OCH₃) groups on the xanthone core.[1][2]

Generally, the presence of hydroxyl groups is crucial for the biological activity of xanthones.[1][2] For anticancer activity , the position of the hydroxyl group is a key determinant. For instance, a hydroxyl group at the 1-position has been shown to increase anticancer activity against certain cell lines.[1] The addition of more hydroxyl groups does not always lead to a linear increase in cytotoxicity, indicating that the specific substitution pattern is critical.[3]

In terms of antioxidant activity , the capacity to scavenge free radicals is strongly correlated with the number and arrangement of hydroxyl groups.[4] Specifically, the presence of a catechol (ortho-dihydroxy) or hydroquinone (B1673460) (para-dihydroxy) moiety within the xanthone structure significantly enhances antioxidant potential.[5] Methoxy groups, on the other hand, can have a variable effect. While they may reduce the radical scavenging capacity compared to a free hydroxyl group, they can also influence the lipophilicity of the molecule, which may affect its cellular uptake and overall biological activity.[6]

For anti-inflammatory effects , both hydroxyl and methoxy groups play a role. Many xanthones exert their anti-inflammatory action by inhibiting key signaling pathways such as NF-κB and MAPKs.[7] The substitution pattern on the xanthone nucleus dictates the potency of this inhibition.

Based on these structure-activity relationships, this compound, with three hydroxyl groups and one methoxy group, is predicted to exhibit notable biological activities. The hydroxyl groups at positions 1, 3, and 7 are likely to contribute to its antioxidant and anticancer properties. The methoxy group at position 2 may modulate its potency and pharmacokinetic profile.

Comparative Biological Activity of Xanthones

The following table summarizes the reported biological activities of several xanthone derivatives, providing a comparative context for the potential activity of this compound. The activities are presented as IC₅₀ values, which represent the concentration of the compound required to inhibit a specific biological process by 50%. Lower IC₅₀ values indicate higher potency.

Xanthone DerivativeBiological ActivityCell Line/AssayIC₅₀ (µM)Reference
This compound Anticancer-Predicted Moderate-
Antioxidant-Predicted Moderate-
Anti-inflammatory-Predicted Moderate-
1-HydroxyxanthoneAnticancerHepG243.2[1]
1,3-DihydroxyxanthoneAnticancerHepG271.4[1]
1,7-DihydroxyxanthoneAnticancerHepG213.2[1]
1,3,6-TrihydroxyxanthoneAnticancerHepG245.9[1]
1,3,8-TrihydroxyxanthoneAnticancerHepG263.1[8]
1,3,6,7-TetrahydroxyxanthoneAnticancerHepG223.7[1]
1,3,6,8-TetrahydroxyxanthoneAnticancerHepG29.18[1]
Xanthone V (structure not specified)Antioxidant (ROS scavenging)-> Xanthone III[9]
Xanthone III (structure not specified)Antioxidant (ROS scavenging)--[9]
α-MangostinAnti-inflammatory (NO inhibition)RAW 264.712.4[10]
γ-MangostinAnti-inflammatory (NO inhibition)RAW 264.710.1[10]
Delpyxanthone AAnti-inflammatory (NO inhibition)RAW 264.714.5 - 28.2[11]
Gerontoxanthone IAnti-inflammatory (NO inhibition)RAW 264.714.5 - 28.2[11]

Note: The predicted activity of this compound is inferred from the structure-activity relationships of the compared xanthones. Experimental validation is required.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the xanthone compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

  • Preparation of Solutions: A stock solution of DPPH in methanol (B129727) is prepared. The xanthone compound is dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the xanthone solution is mixed with the DPPH solution. The reaction is allowed to proceed in the dark for a set time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the reaction mixture is measured at the wavelength of maximum absorbance for DPPH (around 517 nm). A decrease in absorbance indicates scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging percentage against the compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture and Seeding: RAW 264.7 macrophage cells are cultured and seeded in a 96-well plate.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the xanthone compound for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. The cells are then incubated for a longer period (e.g., 24 hours).

  • Nitrite (B80452) Measurement (Griess Assay): The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Griess Reagent Addition: An equal volume of the cell culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: After a short incubation period at room temperature, the absorbance of the resulting azo dye is measured at approximately 540 nm.

  • Data Analysis: A standard curve is prepared using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-treated control group. The IC₅₀ value is then determined.

Signaling Pathway Visualization

The anti-inflammatory effects of many xanthones are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates IkB->IkB NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation NFkB_IkB:e->NFkB:w Dissociation Xanthones Xanthones Xanthones->IKK_complex Inhibits Xanthones->NFkB_active Inhibits Translocation DNA DNA NFkB_active->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Induces

Caption: The NF-κB signaling pathway and points of inhibition by xanthones.

References

A Comparative Guide to the Structure-Activity Relationship of Trihydroxyxanthone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of xanthone (B1684191) scaffolds is critical for the rational design of novel therapeutics. This guide provides a comparative analysis of trihydroxyxanthone isomers, focusing on their anticancer, antioxidant, and antimicrobial activities. Experimental data is presented in structured tables, key experimental protocols are detailed, and relevant biological pathways are visualized to support further research and development.

Comparative Analysis of Biological Activities

The biological efficacy of trihydroxyxanthone isomers is profoundly influenced by the number and position of hydroxyl groups on the xanthone core. These substitutions significantly impact the cytotoxic, antioxidant, and antimicrobial properties of the compounds.

Anticancer Activity

The position of the three hydroxyl groups on the xanthone scaffold is a key determinant of cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from numerous studies are summarized below, illustrating the differential potency of each isomer. A lower IC50 value indicates greater potency.

Table 1: Anticancer Activity of Trihydroxyxanthone Isomers (IC50 in µM)

IsomerMCF-7 (Breast)WiDr (Colon)HeLa (Cervical)HepG2 (Liver)Other Cell Lines
1,3,5-Trihydroxyxanthone ---15.8[1]-
1,3,6-Trihydroxyxanthone (B1664533) -384 ± 93[2]-45.9[3][4]T47D (Breast): >1000[5][6], P388 (Murine Leukemia): 23.5[3]
1,3,7-Trihydroxyxanthone ---33.8[4]-
1,3,8-Trihydroxyxanthone (B8511361) 184 ± 15[2]254 ± 15[2]277 ± 9[2]63.1[4]-
1,5,6-Trihydroxyxanthone 419 ± 27[1][7]209 ± 4[1][2][7]241 ± 13[1][7]--
1,6,7-Trihydroxyxanthone (B568747) ---83.8[8]Bel7404: Inhibits proliferation[8]
3,4,6-Trihydroxyxanthone -38 ± 11[2]-87.3[4]-

Note: Some data may be from different studies and experimental conditions may vary.

The data indicates that the substitution pattern dramatically influences anticancer activity. For instance, 3,4,6-trihydroxyxanthone shows high potency against the WiDr colon cancer cell line (IC50 = 38 ± 11 µM), while 1,3,6-trihydroxyxanthone is significantly less active against the same cell line (IC50 = 384 ± 93 µM)[2]. The selectivity of these compounds is also a critical factor; for example, 1,3,8-trihydroxyxanthone was found to be more toxic to cancer cell lines than to normal Vero cells, indicating a favorable selectivity index[2].

Antioxidant Activity

The antioxidant capacity of trihydroxyxanthones is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, with a lower IC50 value indicating stronger antioxidant potential.

Table 2: Antioxidant Activity of Hydroxyxanthone Isomers (DPPH Radical Scavenging Assay)

CompoundIC50 (µM)Activity Level
1,3,8-Trihydroxyxanthone >500Moderate
1,5,6-Trihydroxyxanthone >500Moderate
1,6-Dihydroxyxanthone 349 ± 68Strong

Interestingly, studies have shown that dihydroxyxanthones can sometimes exhibit stronger antioxidant activity than their trihydroxy counterparts, potentially due to intramolecular hydrogen bonding in the latter, which can hinder hydrogen donation[2].

Antimicrobial Activity

Several trihydroxyxanthone isomers have been evaluated for their ability to inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) is a key metric, with lower values indicating greater efficacy.

Table 3: Antibacterial Activity of Trihydroxyxanthone Isomers (MIC in µg/mL)

IsomerS. aureusB. subtilisS. aureus MRSA
1,5,6-Trihydroxyxanthone 646464
1,6,7-Trihydroxyxanthone 6412864
1,3,6,7-Tetrahydroxyxanthone 256256-

Data from[2].

These results suggest that 1,5,6- and 1,6,7-trihydroxyxanthone possess notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[2].

Key Signaling Pathways and Experimental Workflows

The biological effects of trihydroxyxanthones are mediated through various cellular mechanisms. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of their structure-activity relationships.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_sar SAR Analysis s1 Synthesis of Isomers s2 Purification s1->s2 s3 Structural Elucidation (NMR, MS) s2->s3 b1 Anticancer Assays (MTT, SRB) s3->b1 b2 Antioxidant Assays (DPPH, ABTS) s3->b2 b3 Antimicrobial Assays (MIC) s3->b3 m1 Apoptosis Assays (Annexin V) b1->m1 m2 Cell Cycle Analysis b1->m2 m3 Signaling Pathway Analysis (Western Blot) b1->m3 sar1 Data Collation & Comparison b1->sar1 b2->sar1 b3->sar1 m1->sar1 m2->sar1 m3->sar1 sar2 Identify Key Structural Features sar1->sar2 sar3 Develop SAR Model sar2->sar3

Caption: A typical workflow for a structure-activity relationship study of trihydroxyxanthones.

One of the identified mechanisms of action for the anticancer activity of 1,6,7-trihydroxyxanthone is the modulation of the miR-218/Bmi-1 signaling pathway.

miR218_Bmi1_Pathway THX 1,6,7-Trihydroxyxanthone miR218 miR-218 (Tumor Suppressor) THX->miR218 Upregulates Bmi1 Bmi-1 (Oncogene) miR218->Bmi1 Inhibits p14_p16 p14, p16 (Tumor Suppressors) Bmi1->p14_p16 Inhibits Proliferation Cell Proliferation & Stemness Bmi1->Proliferation Promotes p14_p16->Proliferation Inhibits Apoptosis Apoptosis p14_p16->Apoptosis Induces

References

Unveiling the Anticancer Potential of Hydroxylated Xanthones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anticancer mechanisms of hydroxylated xanthone (B1684191) derivatives, providing insights into the potential of 1,3,7-Trihydroxy-2-methoxyxanthone through comparative data from structurally related compounds.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental validation of the anticancer mechanism for this compound is limited in the current scientific literature. This guide provides a comparative analysis based on the validated mechanisms of structurally similar trihydroxy and methoxy-substituted xanthones to infer its potential anticancer properties.

Introduction

Xanthones, a class of polyphenolic compounds, have garnered significant interest in oncology research due to their diverse pharmacological activities, including potent anticancer effects.[1][2] Their mechanism of action is often multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of cell cycle progression, and modulation of key signaling pathways crucial for cancer cell survival and proliferation.[2] This guide focuses on the potential anticancer mechanisms of this compound by drawing comparisons with its structurally related and more extensively studied hydroxylated and methoxylated xanthone analogs.

Comparative Cytotoxicity of Hydroxylated Xanthone Derivatives

The cytotoxic potential of various xanthone derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for several trihydroxy and methoxy-substituted xanthones, offering a comparative perspective on their anticancer activity.

CompoundCancer Cell LineCell TypeIC50 (µM)
1,3-DihydroxyxanthoneHeLaCervical Cancer86
1,3-DihydroxyxanthoneWiDrColon Cancer114
γ-Mangostin (a prenylated xanthone)U87 MGGlioblastoma74.14
γ-Mangostin (a prenylated xanthone)GBM 8401Glioblastoma64.67
α-Mangostin (a prenylated xanthone)DLD-1Colon Cancer7.5
3',4',5-TrihydroxyflavoneA549Lung Cancer<25
3',4',5-TrihydroxyflavoneMCF-7Breast Cancer<25
3,3',4'-TrihydroxyflavoneU87Glioblastoma<25
BaicaleinMCF-7Breast Cancer66.3 ± 5.9

Validated Anticancer Mechanisms of Action

The anticancer activity of hydroxylated xanthones is attributed to several key mechanisms, primarily the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.[3] Xanthone derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4]

Key events in xanthone-induced apoptosis include:

  • Activation of Caspases: Xanthones trigger the activation of a cascade of cysteine-aspartic proteases (caspases), which are central executioners of apoptosis.[2][4]

  • Alteration of Mitochondrial Membrane Potential: They can disrupt the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.

  • Regulation of Bcl-2 Family Proteins: Xanthones can modulate the expression of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members (e.g., Bax, Bak) and away from anti-apoptotic members (e.g., Bcl-2, Bcl-xL).

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer, and the cell cycle is a key target for anticancer drugs.[5][6] Xanthones have been demonstrated to arrest the cell cycle at different phases, thereby inhibiting cancer cell division.

Common phases of cell cycle arrest induced by xanthones include:

  • G1 Phase Arrest: Preventing cells from entering the DNA synthesis (S) phase.

  • S Phase Arrest: Halting DNA replication.

  • G2/M Phase Arrest: Stopping cells before or during mitosis.

This cell cycle arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[6]

Signaling Pathways Implicated in Xanthone-Mediated Anticancer Activity

The pro-apoptotic and cell cycle inhibitory effects of xanthones are orchestrated through the modulation of various intracellular signaling pathways. Based on studies of related compounds, the following pathways are likely relevant to the anticancer mechanism of this compound.

Anticancer_Mechanism_of_Xanthones cluster_stimulus Xanthone Treatment cluster_cellular_effects Cellular Response cluster_pathways Signaling Pathways Xanthone This compound (and related analogs) Caspase_Activation Caspase Activation Xanthone->Caspase_Activation Mitochondrial_Pathway Mitochondrial Pathway (Bcl-2 family modulation) Xanthone->Mitochondrial_Pathway CDK_Inhibition CDK/Cyclin Inhibition Xanthone->CDK_Inhibition Apoptosis Apoptosis Induction CellCycleArrest Cell Cycle Arrest Caspase_Activation->Apoptosis Mitochondrial_Pathway->Apoptosis CDK_Inhibition->CellCycleArrest

Caption: Proposed anticancer mechanism of hydroxylated xanthones.

Experimental Protocols for Mechanism Validation

The validation of the anticancer mechanisms of xanthones involves a series of well-established in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the xanthone compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the xanthone compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Apoptosis_Assay_Workflow start Cancer Cell Culture treatment Treat with Xanthone start->treatment harvest Harvest Cells treatment->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Flow Cytometry Analysis stain->flow results Quantify Apoptotic Cells flow->results

Caption: Workflow for Apoptosis Detection.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry technique is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Cells are treated with the xanthone compound for a specific time period.

  • Cell Fixation: Cells are harvested and fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide (PI), which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

While specific experimental data for this compound remains to be elucidated, the extensive research on structurally similar hydroxylated and methoxylated xanthones provides a strong foundation for predicting its anticancer potential. The primary mechanisms are likely to involve the induction of apoptosis through caspase activation and modulation of the mitochondrial pathway, as well as the inhibition of cell proliferation via cell cycle arrest. Further investigation into the precise molecular targets and signaling pathways affected by this compound is warranted to fully validate its therapeutic promise in cancer treatment. The experimental protocols outlined in this guide provide a robust framework for such future validation studies.

References

comparative cytotoxicity of 1,3,7-Trihydroxy-2-methoxyxanthone and doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity of 1,3,7-Trihydroxy-2-methoxyxanthone and Doxorubicin (B1662922)

Executive Summary

This guide provides a comparative analysis of the cytotoxic properties of the natural xanthone (B1684191) derivative, this compound, and the widely used chemotherapeutic agent, doxorubicin. While doxorubicin is a well-characterized compound with extensive data on its high potency and mechanisms of action across a wide range of cancer cell lines, there is a significant lack of publicly available scientific literature and experimental data specifically detailing the cytotoxic effects of this compound.

Therefore, this comparison leverages comprehensive data for doxorubicin against the available, more general data for structurally related trihydroxyxanthone isomers to provide a contextual understanding. The information presented herein is intended for researchers, scientists, and professionals in drug development to highlight the current state of knowledge and identify areas for future investigation into the potential of xanthone derivatives as anticancer agents.

Comparative Cytotoxicity Data (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a key measure of the potency of a compound in inhibiting a specific biological function, such as cell proliferation. The following tables summarize the available IC₅₀ values for doxorubicin and various trihydroxyxanthone derivatives against a range of cancer cell lines.

Note on this compound Data: No specific IC₅₀ values for this compound have been found in the reviewed scientific literature. The data presented for trihydroxyxanthones are for isomeric compounds and are intended to provide a general indication of the potential cytotoxic activity of this class of molecules. The cytotoxic efficacy of xanthones is highly dependent on the specific substitution pattern of the xanthone core.

Table 1: Cytotoxicity of Doxorubicin against Various Human Cancer Cell Lines

Cancer Cell LineCell TypeIC₅₀ (µM)Exposure Time
A549Lung Carcinoma> 2024 h
BFTC-905Bladder Cancer2.324 h
HeLaCervical Carcinoma2.924 h
HepG2Hepatocellular Carcinoma12.224 h
MCF-7Breast Adenocarcinoma2.524 h
M21Skin Melanoma2.824 h
TCCSUPBladder Cancer12.624 h
UMUC-3Bladder Cancer5.124 h
Huh7Hepatocellular Carcinoma> 2024 h
VMCUB-1Bladder Cancer> 2024 h
NCI-H1299Non-small Cell Lung CancerSignificantly higher than other lines48 or 72 h
IMR-32NeuroblastomaLower than UKF-NB-496 h
UKF-NB-4NeuroblastomaSimilar to ellipticine96 h
RajiB-cell Lymphoma25.43224 h[1]
HCT116Colon Cancer24.30 (µg/ml)Not specified
PC3Prostate Cancer2.64 (µg/ml)Not specified
Hep-G2Hepatocellular Carcinoma14.72 (µg/ml)Not specified

Note: Data compiled from multiple sources.[2][3][4][5] IC₅₀ values can vary between different studies due to variations in experimental conditions.

Table 2: Cytotoxicity of Trihydroxyxanthone Derivatives against Human Cancer Cell Lines

Xanthone DerivativeCancer Cell LineCell TypeIC₅₀ (µM)
1,3,5-TrihydroxyxanthoneHepG2Liver Carcinoma15.8
1,3,6-TrihydroxyxanthoneHepG2Liver Carcinoma45.9
1,3,7-TrihydroxyxanthoneHepG2Liver Carcinoma33.8
1,3,8-TrihydroxyxanthoneHepG2Liver Carcinoma63.1
1,3,8-TrihydroxyxanthoneMCF-7Breast Adenocarcinoma184 ± 15
1,3,8-TrihydroxyxanthoneWiDrColon Adenocarcinoma254 ± 15
1,3,8-TrihydroxyxanthoneHeLaCervical Adenocarcinoma277 ± 9
1,5,6-TrihydroxyxanthoneMCF-7Breast Adenocarcinoma419 ± 27
1,5,6-TrihydroxyxanthoneWiDrColon Adenocarcinoma209 ± 4
1,5,6-TrihydroxyxanthoneHeLaCervical Adenocarcinoma241 ± 13
3,4,6-TrihydroxyxanthoneWiDrColon Adenocarcinoma37.8

Note: Data compiled from multiple sources.[6] This table illustrates the range of cytotoxic activity observed for different trihydroxyxanthone isomers and is not a direct representation of the activity of this compound.

Mechanisms of Action & Signaling Pathways

Doxorubicin

Doxorubicin is a multifaceted cytotoxic agent with several well-documented mechanisms of action that ultimately lead to apoptosis (programmed cell death).[6][7]

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA double helix, which obstructs DNA replication and transcription.[6] It also forms a stable complex with topoisomerase II, an enzyme crucial for DNA unwinding, leading to DNA double-strand breaks.[6][8]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of reactive oxygen species.[6][8] This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.[8]

  • Induction of Apoptosis: The cellular damage induced by doxorubicin triggers apoptotic signaling pathways. This includes both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9] Key events include the release of cytochrome c from mitochondria, activation of caspases (such as caspase-3, -8, and -9), and ultimately, the execution of apoptosis.[9][10][11] The tumor suppressor protein p53 also plays a crucial role in doxorubicin-induced apoptosis.[8]

Doxorubicin_Signaling_Pathway Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopII Topoisomerase II Inhibition Dox->TopII ROS Reactive Oxygen Species (ROS) Dox->ROS DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage TopII->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p53 p53 Activation DNA_Damage->p53 p53->Mitochondria Death_Receptors Death Receptors (e.g., Fas) p53->Death_Receptors Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Doxorubicin's multifaceted mechanism of action leading to apoptosis.
This compound and Related Xanthones

The precise mechanism of action for this compound is not documented. However, studies on other cytotoxic xanthone derivatives suggest that they often induce apoptosis through the intrinsic pathway. The presence and position of hydroxyl groups on the xanthone scaffold are critical for their biological activity.

  • Induction of Apoptosis: Many xanthones have been shown to induce apoptosis in cancer cells. This is often associated with the activation of caspases and disruption of the mitochondrial membrane potential.

  • Cell Cycle Arrest: Some flavonoids, a class of compounds that includes xanthones, can cause cell cycle arrest at different phases, such as the G2/M phase, preventing cancer cell proliferation.

  • Modulation of Signaling Pathways: Xanthones can influence various signaling pathways involved in cell survival and proliferation, such as the MAPK pathway. For instance, some flavonoids have been shown to induce phosphorylation of JNK/SAPK and ERK1/2.

Xanthone_Signaling_Pathway Xanthone Cytotoxic Xanthone Derivatives Cellular_Stress Intracellular Stress Xanthone->Cellular_Stress MAPK MAPK Pathway (JNK, ERK) Cellular_Stress->MAPK Mitochondria Mitochondrial Perturbation Cellular_Stress->Mitochondria MAPK->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Hypothesized intrinsic apoptosis pathway induced by cytotoxic xanthones.

Experimental Protocols

The following provides a generalized protocol for determining the cytotoxicity of a compound using the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is a widely accepted method.

MTT Assay for Cell Viability

Objective: To determine the concentration at which a compound inhibits the growth of a cell population by 50% (IC₅₀).

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (this compound and Doxorubicin) stock solutions in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically below 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include wells with vehicle control (medium with solvent) and untreated control (medium only).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC₅₀ value from the curve using non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of test compounds Incubate_24h->Add_Compound Incubate_Exposure Incubate for 24, 48, or 72h Add_Compound->Incubate_Exposure Add_MTT Add MTT solution Incubate_Exposure->Add_MTT Incubate_4h Incubate for 2-4h Add_MTT->Incubate_4h Remove_Medium Remove medium Incubate_4h->Remove_Medium Add_Solubilizer Add solubilization solution (e.g., DMSO) Remove_Medium->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate % viability and determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

General experimental workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Directions

Doxorubicin remains a potent and widely used chemotherapeutic agent with a well-established, multi-modal mechanism of action. In contrast, the cytotoxic profile of this compound is largely uncharacterized. The available data on related trihydroxyxanthone isomers suggest that this class of compounds can exhibit moderate to potent cytotoxic activity against various cancer cell lines, often through the induction of apoptosis.

The significant gap in the literature regarding the biological activity of this compound highlights a clear need for further research. Future studies should focus on:

  • Direct Cytotoxicity Screening: Performing in vitro cytotoxicity assays (e.g., MTT, SRB) to determine the IC₅₀ values of this compound against a panel of human cancer cell lines.

  • Head-to-Head Comparison: Conducting direct comparative studies with doxorubicin to accurately assess its relative potency.

  • Mechanistic Elucidation: Investigating the underlying mechanisms of action, including its effects on apoptosis, cell cycle progression, and key signaling pathways.

Such research is essential to determine if this compound or other related xanthones hold promise as novel anticancer therapeutic agents.

References

In Vivo Validation of 1,3,7-Trihydroxy-2-methoxyxanthone's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-inflammatory effects of xanthone (B1684191) derivatives, with a focus on the potential efficacy of 1,3,7-Trihydroxy-2-methoxyxanthone. Due to the limited direct in vivo data available for this specific compound, this guide leverages data from closely related xanthone derivatives to provide a comprehensive comparison with established anti-inflammatory agents. The experimental protocols and potential mechanisms of action are detailed to support further research and drug development.

Comparative Efficacy of Xanthone Derivatives

The anti-inflammatory potential of xanthone derivatives has been evaluated in various in vivo models, most commonly the carrageenan-induced paw edema model in rodents. This model is a standard for assessing acute inflammation and the efficacy of anti-inflammatory drugs. The data presented below is compiled from studies on various xanthone derivatives, offering a benchmark for the expected performance of this compound.

CompoundAnimal ModelDoseRoute of Administration% Inhibition of Paw EdemaComparator% Inhibition by Comparator
Substituted Xanthone Derivative S3 Wistar Rats200 mg/kgOral63.32% (at 6 hours)Diclofenac68.27% (10 mg/kg)[1]
Substituted Xanthone Derivative S17 Wistar Rats200 mg/kgOral62.75% (at 6 hours)Diclofenac68.27% (10 mg/kg)[1]
Substituted Xanthone Derivative S20 Wistar Rats200 mg/kgOral60.71% (at 6 hours)Diclofenac68.27% (10 mg/kg)[1]
α-Mangostin RatsNot specifiedIntraperitoneal/OralSignificant inhibition--
γ-Mangostin RatsNot specifiedIntraperitonealConfirmed activity--

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and designing future studies. The following is a standard protocol for the carrageenan-induced paw edema model.

Carrageenan-Induced Paw Edema in Rodents

Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.

Animals: Male Wistar rats or Swiss albino mice are commonly used.[2] Animals are acclimatized for at least one week before the experiment with free access to food and water.[2]

Materials:

  • Carrageenan (1% w/v in sterile saline)[3]

  • Test compound (e.g., this compound)

  • Reference drug (e.g., Diclofenac, Indomethacin)[2]

  • Vehicle (e.g., saline, distilled water with Tween 80)

  • Plethysmometer or digital calipers[4]

Procedure:

  • Animal Grouping: Animals are randomly divided into several groups: a control group (vehicle), a positive control group (reference drug), and test groups receiving different doses of the test compound.

  • Compound Administration: The test compound or reference drug is administered, typically orally or intraperitoneally, 30-60 minutes before the induction of inflammation.[1][3]

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal.[2][5]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[5][6]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for further analysis of inflammatory mediators such as:

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Interleukin-1beta (IL-1β)

  • Interleukin-6 (IL-6)

  • Prostaglandin E2 (PGE2)[5]

  • Nitric Oxide (NO)[5]

  • Myeloperoxidase (MPO) activity (as an indicator of neutrophil infiltration)[7]

Signaling Pathways in Inflammation

The anti-inflammatory effects of xanthone derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Understanding these pathways is essential for targeted drug development.

Inflammation_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptors cluster_signaling Intracellular Signaling Cascades cluster_transcription Nuclear Transcription cluster_mediators Pro-inflammatory Mediators Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 MAPK MAPK TLR4->MAPK IKK IκK TLR4->IKK NFkB_n NF-κB (nuclear) MAPK->NFkB_n NFkB NF-κB NFkB->NFkB_n translocates IkB IκB IKK->IkB phosphorylates IkB->NFkB releases TNFa TNF-α NFkB_n->TNFa IL1b IL-1β NFkB_n->IL1b IL6 IL-6 NFkB_n->IL6 COX2 COX-2 NFkB_n->COX2 iNOS iNOS NFkB_n->iNOS

Caption: Key signaling pathways in inflammation.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of an anti-inflammatory compound.

Experimental_Workflow A Animal Acclimatization B Grouping and Baseline Measurements A->B C Compound/Vehicle Administration B->C D Induction of Inflammation (e.g., Carrageenan Injection) C->D E Measurement of Paw Edema (Multiple Time Points) D->E F Data Collection and Analysis (% Inhibition) E->F G Biochemical Analysis of Tissue (Optional) E->G H Statistical Analysis and Reporting F->H G->H

Caption: In vivo anti-inflammatory experimental workflow.

Conclusion

While direct in vivo comparative data for this compound is not yet available in the public domain, the existing evidence for structurally similar xanthone derivatives strongly suggests its potential as a potent anti-inflammatory agent. The data from related compounds indicates that it is likely to exhibit significant inhibition of acute inflammation, comparable to established NSAIDs like diclofenac. The primary mechanism of action is anticipated to involve the modulation of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators. Further in vivo studies following the detailed protocols outlined in this guide are warranted to definitively establish the efficacy and therapeutic potential of this compound.

References

Cross-Validation of Analytical Methods for the Quantification of 1,3,7-Trihydroxy-2-methoxyxanthone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two prevalent analytical methods for the quantification of xanthone (B1684191) compounds, specifically tailored for 1,3,7-Trihydroxy-2-methoxyxanthone. While specific cross-validation studies for this particular analyte are not extensively available in public literature, this document outlines the experimental protocols and typical performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS). The presented data is based on validated methods for structurally similar xanthone derivatives and serves as a robust framework for method selection and development.

Data Presentation: Performance Characteristics of Analytical Methods

The selection of an appropriate analytical method is contingent on the specific requirements of the study, such as desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance parameters for HPLC-UV and LC-MS/MS methods for the analysis of xanthone compounds.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.05 - 0.5 µg/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL0.03 - 0.3 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
Selectivity ModerateHigh
Matrix Effect Low to ModerateCan be significant
Instrumentation Cost LowerHigher
Throughput HighHigh

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for xanthone analysis and should be optimized and validated for the specific application.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of analytes in various samples.[1] It offers a balance of sensitivity, cost-effectiveness, and ease of use.

Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically employed, consisting of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: The UV detector should be set to the maximum absorbance wavelength of this compound.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Method Validation:

The method should be validated according to the International Council on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[2]

Liquid Chromatography with Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it ideal for trace-level quantification and analysis in complex matrices.[3]

Instrumentation and Conditions:

  • Chromatographic System: A UHPLC or HPLC system is coupled to a mass spectrometer.

  • Column: A C18 or similar reversed-phase column is commonly used.

  • Mobile Phase: Similar to HPLC-UV, a gradient of an aqueous phase with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used.

  • Ionization Source: Electrospray ionization (ESI) is a common choice for xanthone analysis, typically operated in negative ion mode.

  • Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

  • Detection: The mass spectrometer can be operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

Method Validation:

Validation is performed according to regulatory guidelines, evaluating linearity, accuracy, precision, selectivity, LOD, LOQ, matrix effect, and stability.[4]

Mandatory Visualization

Analytical_Method_Cross_Validation cluster_method1 Method 1 (e.g., HPLC-UV) cluster_method2 Method 2 (e.g., LC-MS/MS) cluster_comparison Cross-Validation M1_Dev Method Development M1_Val Method Validation M1_Dev->M1_Val ICH Guidelines Sample_Analysis Analyze Same Samples with Both Methods M1_Val->Sample_Analysis M2_Dev Method Development M2_Val Method Validation M2_Dev->M2_Val ICH Guidelines M2_Val->Sample_Analysis Data_Comparison Compare Results (e.g., Bland-Altman plot) Sample_Analysis->Data_Comparison Conclusion Conclusion on Method Interchangeability Data_Comparison->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

References

Comparative Efficacy of 1,3,7-Trihydroxy-2-methoxyxanthone and Known Inhibitors Against Xanthine Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of 1,3,7-Trihydroxy-2-methoxyxanthone as a xanthine (B1682287) oxidase inhibitor against established drugs, allopurinol (B61711) and febuxostat. Due to the absence of direct experimental data for this compound, this comparison leverages structure-activity relationship (SAR) studies of structurally similar xanthone (B1684191) derivatives to project its potential inhibitory activity.

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. Elevated levels of uric acid are a primary cause of hyperuricemia and gout.[1] Therefore, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions.

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of a compound against an enzyme is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific IC50 values for this compound are not available in the current literature, studies on various hydroxylated and methoxylated xanthone derivatives suggest that these substitutions can contribute significantly to their inhibitory activity against xanthine oxidase. For the purpose of this guide, we will refer to a representative range of IC50 values observed for bioactive xanthone derivatives.

CompoundTarget EnzymeIC50 Value (µM)Inhibition TypeSource
Allopurinol Xanthine Oxidase2.9 - 8.62Competitive[2][3]
Febuxostat Xanthine Oxidase0.0018Mixed-type[2]
Representative Xanthone Derivatives Xanthine Oxidase0.064 - 105.13Mixed/Competitive[4][5]
This compoundXanthine OxidaseData not available--

Note: The IC50 values for xanthone derivatives represent a broad range from various studies and are included to provide a general sense of the potential efficacy of this class of compounds. The actual inhibitory activity of this compound would need to be determined experimentally.

Signaling Pathway and Point of Inhibition

The following diagram illustrates the purine degradation pathway and highlights the crucial role of xanthine oxidase, the target of the inhibitors discussed.

Purine_Degradation_Pathway cluster_purine Purine Metabolism cluster_conversion Conversion to Xanthine cluster_final_product Final Product cluster_enzyme Enzyme Adenosine Adenosine Inosine Inosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Catalyzed by Guanosine Guanosine Guanine Guanine Guanosine->Guanine Guanine->Xanthine Uric_Acid Uric Acid Xanthine->Uric_Acid Catalyzed by XO Xanthine Oxidase XO->Hypoxanthine XO->Xanthine Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Xanthine Oxidase - Xanthine (Substrate) - Test Compound - Buffer B Prepare Serial Dilutions of Test Compound A->B C Add Test Compound and Xanthine Oxidase to Microplate B->C D Pre-incubate at 25°C for 15 min C->D E Initiate Reaction with Xanthine D->E F Measure Absorbance at 295 nm (Kinetic Read) E->F G Calculate Reaction Rates F->G H Calculate Percentage Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

References

head-to-head comparison of different synthesis routes for 1,3,7-Trihydroxy-2-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Grover, Shah, and Shah ReactionRoute 2: Tetramethoxyxanthone Synthesis & Selective Demethylation
Starting Materials 2,4-Dihydroxy-3-methoxybenzoic acid and 1,4-dihydroxybenzene (hydroquinone)2-Hydroxy-3,4-dimethoxybenzoic acid and 1,4-dimethoxybenzene (B90301)
Key Reactions Friedel-Crafts acylation and cyclizationFriedel-Crafts acylation, cyclization, and selective demethylation
Number of Steps 1-2 steps2-3 steps
Potential Yield Moderate to Good (Est. 40-60%)Good (Est. 60-75%)
Potential Purity Good (>95% after purification)High (>98% after purification)
Key Advantages Potentially shorter route.Potentially higher overall yield and purity.
Key Challenges Control of regioselectivity during acylation.Achieving selective demethylation at positions 1, 3, and 7.

Route 1: Grover, Shah, and Shah Reaction

This classical approach to xanthone (B1684191) synthesis involves the condensation of a substituted benzoic acid with a phenol (B47542) in the presence of a condensing agent, typically a mixture of zinc chloride and phosphorus oxychloride, or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).[1][2] This one-pot reaction proceeds via a Friedel-Crafts acylation followed by an intramolecular cyclization to form the xanthone core.

Logical Workflow

A 2,4-Dihydroxy-3-methoxybenzoic Acid + Hydroquinone (B1673460) B Grover, Shah, and Shah Reaction (ZnCl2/POCl3 or Eaton's Reagent) A->B Condensation C 1,3,7-Trihydroxy-2-methoxyxanthone B->C Cyclization

Caption: Workflow for Route 1: Grover, Shah, and Shah Reaction.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dihydroxy-3-methoxybenzoic acid (1.0 eq) and hydroquinone (1.2 eq).

  • Addition of Condensing Agent: Carefully add Eaton's reagent (10 eq) or a mixture of anhydrous zinc chloride (2.0 eq) and phosphorus oxychloride (10 eq) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Heat the reaction mixture to 70-80°C and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and water.

  • Purification: Collect the resulting precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude product can be further purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) or by recrystallization from a solvent such as ethanol (B145695) or methanol (B129727) to yield pure this compound.

Route 2: Synthesis of a Tetramethoxyxanthone followed by Selective Demethylation

This alternative strategy involves the initial synthesis of a fully methylated precursor, 1,2,3,7-tetramethoxyxanthone (B162064), which is then selectively demethylated to yield the desired product. The initial synthesis of the tetramethoxyxanthone can be achieved through a Friedel-Crafts reaction followed by cyclization, similar to Route 1, but with methoxy-protected starting materials. The subsequent selective demethylation is a critical step that can be achieved using various reagents, such as boron tribromide or hydroiodic acid, under controlled conditions.

Logical Workflow

A 2-Hydroxy-3,4-dimethoxybenzoic Acid + 1,4-Dimethoxybenzene B Friedel-Crafts Acylation & Cyclization A->B C 1,2,3,7-Tetramethoxyxanthone B->C D Selective Demethylation (e.g., BBr3 or HI) C->D E This compound D->E

Caption: Workflow for Route 2: Synthesis via Tetramethoxyxanthone Intermediate.

Experimental Protocol

Step 1: Synthesis of 1,2,3,7-Tetramethoxyxanthone

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-3,4-dimethoxybenzoic acid (1.0 eq) and 1,4-dimethoxybenzene (1.2 eq) in a suitable solvent such as nitrobenzene (B124822) or a mixture of carbon disulfide and tetrachloroethane.

  • Friedel-Crafts Acylation: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (3.0 eq) in portions with stirring.

  • Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours.

  • Work-up and Cyclization: Cool the reaction mixture and decompose the aluminum chloride complex by carefully adding dilute hydrochloric acid. The intermediate benzophenone (B1666685) can be isolated or the reaction can be driven to cyclization by heating in a basic medium (e.g., aqueous sodium hydroxide) followed by acidification.

  • Purification: The crude 1,2,3,7-tetramethoxyxanthone is collected by filtration and purified by column chromatography or recrystallization.

Step 2: Selective Demethylation

  • Reaction Setup: Dissolve the purified 1,2,3,7-tetramethoxyxanthone (1.0 eq) in a dry, inert solvent such as dichloromethane (B109758) or chloroform (B151607) in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere.

  • Addition of Demethylating Agent: Cool the solution to -78°C (dry ice/acetone bath) and add a solution of boron tribromide (BBr₃, 3.0-4.0 eq) in the same solvent dropwise.

  • Reaction Conditions: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the demethylation can be monitored by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water or methanol.

  • Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Concluding Remarks

Both proposed routes offer viable pathways to this compound. The choice between them will depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's expertise in handling specific reagents and reaction conditions.

  • Route 1 (Grover, Shah, and Shah Reaction) is more convergent and potentially quicker. However, the regioselectivity of the initial acylation could be a challenge, potentially leading to a mixture of isomers that require careful purification.

  • Route 2 (Synthesis via Tetramethoxyxanthone Intermediate) , while longer, may offer better control over the substitution pattern, potentially leading to a higher yield of the desired isomer and a purer final product. The critical step in this route is achieving the desired selectivity during the demethylation process.

Further experimental investigation is required to optimize the reaction conditions for both routes and to accurately determine their respective yields and efficiencies for the synthesis of this compound. The information provided herein serves as a foundational guide for researchers embarking on the synthesis of this and other similarly substituted xanthones.

References

Confirming the Molecular Target of 1,3,7-Trihydroxy-2-methoxyxanthone: A-Lacking Direct Knockout Model Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of published scientific literature reveals a notable absence of studies utilizing knockout (KO) models to definitively identify the molecular target of 1,3,7-Trihydroxy-2-methoxyxanthone. While the broader class of xanthones has been investigated for various therapeutic properties, including anticancer effects, the specific molecular interactions of this particular methoxylated xanthone (B1684191) remain to be fully elucidated through targeted gene disruption techniques.

The existing research provides insights into the biological activities of structurally similar xanthone compounds. For instance, other trihydroxyxanthone isomers have been shown to modulate signaling pathways involved in cancer cell proliferation and apoptosis, such as the miR-218/Bmi-1 pathway.[1] Additionally, various xanthone derivatives have been observed to target kinases and other components of critical cellular signaling cascades.[2] However, direct evidence from KO model studies that would unequivocally confirm the molecular target of this compound is not currently available in the public domain.

In the absence of direct experimental data, this guide will present a hypothetical framework for a research plan designed to identify and validate the molecular target of this compound using knockout models. This proposed study will serve as a comparative guide for researchers and drug development professionals on the application of this powerful technique in molecular target confirmation.

Hypothetical Molecular Target: Mitogen-Activated Protein Kinase Kinase 7 (MAP2K7/MKK7)

Based on the known propensity of xanthone derivatives to interact with protein kinases, we hypothesize that this compound may target Mitogen-Activated Protein Kinase Kinase 7 (MAP2K7 or MKK7) , a key component of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is implicated in cellular responses to stress, apoptosis, and inflammation. Inhibition of this pathway has been explored as a therapeutic strategy in various diseases, including cancer.

To investigate this hypothesis, a series of experiments utilizing wild-type (WT) and MAP2K7-knockout (KO) cell lines would be conducted. The following sections outline the proposed experimental protocols, hypothetical comparative data, and visualizations of the experimental workflow and signaling pathway.

Comparative Analysis: Effects of this compound on Wild-Type vs. MAP2K7-KO Cells

The central premise of this investigation is that if MAP2K7 is the direct target of this compound, the cellular effects of the compound will be significantly diminished in cells lacking the MAP2K7 gene. The following tables present hypothetical quantitative data that would be expected from such a comparative study.

Cell LineTreatment Concentration (µM)Cell Viability (%)Fold Change in Caspase-3 Activity
Wild-Type (WT) 0 (Vehicle)100 ± 5.21.0 ± 0.1
185 ± 4.82.5 ± 0.3
562 ± 6.15.8 ± 0.6
1041 ± 5.59.2 ± 0.9
MAP2K7-KO 0 (Vehicle)100 ± 4.91.0 ± 0.2
198 ± 5.31.2 ± 0.2
595 ± 6.41.5 ± 0.3
1092 ± 5.81.8 ± 0.4

Table 1: Comparative Cell Viability and Apoptosis Induction. This table illustrates the anticipated dose-dependent effect of this compound on cell viability and apoptosis (measured by caspase-3 activity) in wild-type versus MAP2K7-KO cells. A significant reduction in efficacy in the KO cell line would support the hypothesis that MAP2K7 is the molecular target.

Cell LineTreatment (10 µM)p-JNK Protein Level (Relative to Total JNK)c-Jun Protein Level (Relative to β-actin)
Wild-Type (WT) Vehicle1.00 ± 0.121.00 ± 0.09
This compound0.25 ± 0.050.31 ± 0.06
MAP2K7-KO Vehicle0.15 ± 0.030.22 ± 0.04
This compound0.13 ± 0.040.20 ± 0.05

Table 2: Downstream Signaling Pathway Modulation. This table presents hypothetical data on the phosphorylation of JNK (p-JNK) and the expression of the downstream transcription factor c-Jun. In WT cells, the compound is expected to inhibit the MAP2K7-JNK-c-Jun axis. In MAP2K7-KO cells, this pathway is already suppressed, and the compound is expected to have a minimal additional effect.

Experimental Protocols

Detailed methodologies for the key experiments in this hypothetical study are provided below.

Cell Culture and Generation of MAP2K7-KO Cell Line
  • Cell Lines: A human cancer cell line known to express MAP2K7 (e.g., HeLa or Jurkat) would be used.

  • Culture Conditions: Cells would be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Generation of KO Cell Line: The MAP2K7 gene would be knocked out using the CRISPR-Cas9 system. Briefly, a guide RNA (gRNA) targeting a critical exon of the MAP2K7 gene would be designed and cloned into a Cas9-expressing vector. Cells would be transfected with this vector, and single-cell clones would be isolated. Successful knockout would be confirmed by Sanger sequencing of the targeted genomic region and Western blot analysis to verify the absence of the MAP2K7 protein.

Cell Viability Assay
  • Method: The effect of this compound on cell viability would be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure: Wild-type and MAP2K7-KO cells would be seeded in 96-well plates at a density of 5 x 10³ cells per well. After 24 hours, the cells would be treated with increasing concentrations of this compound or vehicle (DMSO) for 48 hours. Following treatment, MTT solution (5 mg/mL) would be added to each well, and the plates would be incubated for 4 hours. The resulting formazan (B1609692) crystals would be dissolved in DMSO, and the absorbance would be measured at 570 nm using a microplate reader.

Caspase-3 Activity Assay
  • Method: Apoptosis induction would be quantified by measuring the activity of caspase-3, a key executioner caspase.

  • Procedure: Cells would be treated as described for the cell viability assay. After treatment, cells would be lysed, and the protein concentration of the lysates would be determined. Caspase-3 activity would be measured using a colorimetric assay kit according to the manufacturer's instructions. The assay is based on the cleavage of a specific colorimetric substrate by active caspase-3, and the resulting color change is quantified by measuring the absorbance at 405 nm.

Western Blot Analysis
  • Method: Western blotting would be used to analyze the protein levels of key components of the MAP2K7 signaling pathway.

  • Procedure: Wild-type and MAP2K7-KO cells would be treated with this compound or vehicle for 24 hours. Cells would then be lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations would be determined using a BCA protein assay. Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane. The membranes would be blocked and then incubated with primary antibodies against MAP2K7, phospho-JNK, total JNK, c-Jun, and β-actin (as a loading control). After washing, the membranes would be incubated with HRP-conjugated secondary antibodies. The protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Workflow and Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and the hypothetical signaling pathway.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Comparative Analysis cluster_conclusion Conclusion wt_cells Wild-Type (WT) Cells wt_treatment Treat WT cells with This compound wt_cells->wt_treatment ko_cells MAP2K7-KO Cells (Generated via CRISPR-Cas9) ko_treatment Treat KO cells with This compound ko_cells->ko_treatment viability Cell Viability Assay (MTT) wt_treatment->viability apoptosis Apoptosis Assay (Caspase-3 Activity) wt_treatment->apoptosis western Western Blot Analysis (p-JNK, c-Jun) wt_treatment->western ko_treatment->viability ko_treatment->apoptosis ko_treatment->western conclusion Confirm MAP2K7 as Molecular Target viability->conclusion apoptosis->conclusion western->conclusion

Figure 1: Experimental Workflow. This diagram outlines the key steps in the proposed study to confirm the molecular target of this compound using a knockout model approach.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway stress Cellular Stress map3k MAP3K stress->map3k map2k7 MAP2K7 (MKK7) map3k->map2k7 jnk JNK map2k7->jnk Phosphorylates cjun c-Jun jnk->cjun Phosphorylates apoptosis Apoptosis cjun->apoptosis compound 1,3,7-Trihydroxy- 2-methoxyxanthone compound->map2k7 Inhibits

Figure 2: Hypothetical Signaling Pathway. This diagram illustrates the proposed mechanism of action of this compound, targeting MAP2K7 to inhibit the JNK signaling pathway and induce apoptosis.

Conclusion

While direct experimental evidence from knockout models for this compound is currently lacking, the proposed research framework provides a robust strategy for its molecular target identification and confirmation. The use of a MAP2K7-knockout model, as outlined, would allow for a definitive assessment of the compound's reliance on this specific kinase to exert its cellular effects. The anticipated results, showing a significant reduction in the compound's efficacy in knockout cells, would provide strong evidence for MAP2K7 as a direct molecular target. This information would be invaluable for the further development of this compound as a potential therapeutic agent and would underscore the power of knockout models in modern drug discovery.

References

assessing the synergistic effects of 1,3,7-Trihydroxy-2-methoxyxanthone with other drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Note to the Reader: As of the current date, specific experimental data on the synergistic effects of 1,3,7-Trihydroxy-2-methoxyxanthone with other drugs is not available in the published scientific literature. This guide, therefore, utilizes data from a closely related synthetic xanthone (B1684191) derivative, 1,3,6-trihydroxy-4,5,7-trichloroxanthone (TTX) , to provide a representative comparison and detailed experimental framework for assessing such synergies. The findings presented here, particularly in combination with the chemotherapeutic agent doxorubicin (B1662922), offer a valuable blueprint for future research into the therapeutic potential of this compound.

Quantitative Analysis of Synergistic Effects: A Case Study

The synergistic interaction between two or more drugs can lead to a therapeutic effect that is greater than the sum of their individual effects. This can allow for lower effective doses, potentially reducing toxicity and combating drug resistance. A key study on the synthetic xanthone derivative TTX in combination with doxorubicin demonstrated strong to very strong synergistic effects against Raji B-cell lymphoma cells.[1][2]

The efficacy of this combination was quantified using the half-maximal inhibitory concentration (IC50) and the Combination Index (CI), calculated using the Chou-Talalay method.[2][3] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 signifies antagonism.[2][4]

Table 1: In Vitro Efficacy and Synergism of TTX and Doxorubicin in Raji Lymphoma Cells

Compound/CombinationIC50 (µM)Combination Ratio (TTX:Doxorubicin)Combination Index (CI)Interpretation
TTX (alone)15.948 (± 3.101)---
Doxorubicin (alone)25.432 (± 1.417)---
TTX + DoxorubicinNot Applicable1:10.285Very Strong Synergy
TTX + DoxorubicinNot Applicable1:20.158Very Strong Synergy
TTX + DoxorubicinNot Applicable1:30.102Very Strong Synergy
TTX + DoxorubicinNot Applicable1:40.076Very Strong Synergy
TTX + DoxorubicinNot Applicable1:50.057Very Strong Synergy

Data sourced from a study on the synergistic effect of 1,3,6-trihydroxy-4,5,7-trichloroxanthone (TTX) and doxorubicin on Raji cells.[1][2]

Experimental Protocols for Synergy Assessment

Accurate assessment of drug synergy requires robust experimental design and data analysis. Below are detailed protocols for the MTT assay, a common method for determining cell viability, and the checkerboard assay, a standard technique for evaluating drug combinations.

Cell Viability Assessment: MTT Assay

This protocol is adapted from the methodology used to evaluate the cytotoxicity of TTX and doxorubicin.[1][5][6]

Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).

Materials:

  • Raji lymphoma cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • TTX and Doxorubicin stock solutions

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Raji cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

  • Drug Treatment: After 24 hours of incubation, treat the cells with various concentrations of TTX, doxorubicin, or their combination. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the control. The IC50 values are determined by plotting the percentage of viability versus the drug concentration.

Synergy Determination: Checkerboard Assay and Combination Index (CI) Calculation

The checkerboard assay is a widely used method to screen for synergistic, additive, or antagonistic effects of drug combinations.

Procedure:

  • Plate Setup: In a 96-well plate, prepare serial dilutions of Drug A (e.g., TTX) horizontally and serial dilutions of Drug B (e.g., doxorubicin) vertically. This creates a matrix of all possible concentration combinations.

  • Cell Seeding and Treatment: Seed cells into the wells containing the drug combinations.

  • Incubation and Viability Assay: Incubate the plate and perform a cell viability assay (e.g., MTT assay) as described above.

  • CI Calculation (Chou-Talalay Method): The Combination Index is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:

    • (Dx)₁ and (Dx)₂ are the doses of Drug 1 and Drug 2 alone required to produce a certain effect (e.g., 50% inhibition).

    • (D)₁ and (D)₂ are the doses of Drug 1 and Drug 2 in combination that produce the same effect.[2][3]

Visualizing Experimental and Mechanistic Pathways

Diagrams are essential tools for illustrating complex biological processes and experimental workflows. The following visualizations were created using the DOT language.

G cluster_workflow Experimental Workflow for Synergy Assessment A Single-Agent IC50 Determination (MTT Assay) B Checkerboard Assay Setup (Drug Combination Matrix) A->B C Cell Viability Measurement (e.g., MTT Assay) B->C D Data Analysis: Calculation of Combination Index (CI) C->D E Synergy, Additivity, or Antagonism Determination D->E

Caption: General experimental workflow for assessing drug synergy.

The synergistic effect of TTX with doxorubicin is proposed to be mediated through the inhibition of key signaling proteins involved in cell survival and drug resistance, namely Raf-1 and c-Jun N-terminal kinase (JNK).[1][2]

G cluster_pathway Proposed Synergistic Mechanism of TTX and Doxorubicin TTX 1,3,6-Trihydroxy-4,5,7- trichloroxanthone (TTX) Raf1 Raf-1 TTX->Raf1 Inhibits JNK c-Jun N-terminal Kinase (JNK) TTX->JNK Inhibits Doxo Doxorubicin Apoptosis Apoptosis Doxo->Apoptosis Induces Proliferation Cell Proliferation & Survival Raf1->Proliferation Promotes JNK->Proliferation Promotes

Caption: Proposed mechanism of TTX and Doxorubicin synergy.

Conclusion and Future Directions

The potent synergy observed between the xanthone derivative TTX and doxorubicin highlights a promising avenue for enhancing the efficacy of existing chemotherapeutic agents.[1][2] The inhibition of pro-survival pathways, such as those mediated by Raf-1 and JNK, appears to be a key mechanism underlying this synergy.[1][2]

For researchers, scientists, and drug development professionals, these findings provide a strong rationale for investigating the synergistic potential of other xanthone compounds, including this compound. The experimental protocols and analytical methods detailed in this guide offer a comprehensive framework for conducting such studies. Future research should focus on elucidating the precise molecular interactions and downstream signaling effects of these combinations in various cancer cell lines and, subsequently, in preclinical models. Such investigations will be crucial in unlocking the full therapeutic potential of xanthone derivatives in combination cancer therapy.

References

A Comparative Analysis of Antioxidant Potential Among Different Methoxylated Xanthones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of various methoxylated xanthones, supported by experimental data. Xanthones, a class of polyphenolic compounds, are recognized for a wide range of pharmacological activities, including potent antioxidant effects.[1][2] The substitution pattern on their core dibenzo-γ-pyrone scaffold, particularly the presence and position of methoxy (B1213986) (–OCH₃) groups, can modulate this biological activity.[3] This analysis focuses on elucidating these structure-activity relationships and the underlying mechanisms of action.

Comparative Antioxidant Activity: Quantitative Data

The antioxidant potential of xanthones is commonly assessed through various in vitro assays that measure their capacity to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a standard metric, where a lower value signifies greater antioxidant potency. The data below summarizes the performance of several methoxylated xanthones in key antioxidant assays.

Table 1: DPPH Radical Scavenging Activity of Methoxylated Xanthones

Compound NameSubstitution PatternDPPH IC50Source(s)
α-Mangostin 1,3,6-Trihydroxy-7-methoxy-2,8-bis(3-methyl-2-butenyl)7.4 - 71.10 µg/mL[4]
γ-Mangostin 1,3,6,7-Tetrahydroxy-2,8-bis(3-methyl-2-butenyl)8.43 µg/mL[4]
Compound 4 1,8-Dihydroxy-3,5-dimethoxyxanthone10.31 µg/mL[5]
2,8-dihydroxy-1,6-dimethoxyxanthone 2,8-Dihydroxy-1,6-dimethoxyNot specified[6]
3-hydroxy-1,2,6,7,8-pentamethoxyxanthone 3-Hydroxy-1,2,6,7,8-pentamethoxyNot specified[7]

Note: The wide variation in IC50 values for α-mangostin can be attributed to differences in experimental conditions and purity of the tested compound across various studies.[4]

Table 2: Ferric Reducing Antioxidant Power (FRAP) of a Methoxylated Xanthone

Compound NameSubstitution PatternFRAP Value (Mmol Fe(II)/g)Source(s)
Compound 4 1,8-Dihydroxy-3,5-dimethoxyxanthone8536.32 ± 34.1[5]

Structure-Activity Relationship (SAR)

The antioxidant potential of xanthones is intricately linked to their chemical structure. While the presence of hydroxyl (–OH) groups, particularly catechol (ortho-dihydroxy) or hydroquinone (B1673460) moieties, is a dominant factor in determining the electron-transfer potential, methoxylation plays a modulatory role.[3]

Studies suggest that the electron-transfer potential of xanthones is only slightly affected by the presence of a methoxy group.[3] The primary antioxidant capacity is more strongly correlated with the number and position of free hydroxyl groups which can readily donate a hydrogen atom to neutralize free radicals. For instance, compound 4 (1,8-dihydroxy-3,5-dimethoxyxanthone) exhibited a strong scavenging effect in the DPPH assay, highlighting the importance of the remaining hydroxyl groups.[5] Therefore, while methoxylation contributes to the overall chemical properties and may influence bioavailability and other pharmacological effects, it does not appear to be the primary driver of direct radical scavenging activity compared to hydroxyl groups.

Mechanisms of Action: The Nrf2 Signaling Pathway

Beyond direct radical scavenging, many xanthones exert their antioxidant effects by modulating cellular defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[8]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain xanthones, Nrf2 dissociates from Keap1.[9][10] The freed Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and catalase, bolstering the cell's endogenous antioxidant defenses.[1][9] Several natural xanthones, including α-mangostin and γ-mangostin, have been demonstrated to be potent modulators of this protective pathway.[8][10][11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xanthone Methoxylated Xanthone Keap1_Nrf2 Keap1-Nrf2 Complex Xanthone->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1_ub Keap1 (Ubiquitination) Keap1_Nrf2->Keap1_ub Inactive state Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates Proteasome Proteasomal Degradation Keap1_ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates

Figure 1. Activation of the Nrf2/ARE antioxidant pathway by methoxylated xanthones.

Experimental Protocols

Accurate and reproducible assessment of antioxidant capacity is paramount. Below are detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, neutralizing it.[4] The reduction of the deep violet DPPH solution to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.[12]

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.[13]

  • Procedure:

    • A specific volume of the test sample (dissolved in a suitable solvent) at various concentrations is added to a defined volume of the DPPH working solution.[13][14]

    • A blank control containing only the solvent and DPPH solution is also prepared.[14]

    • The reaction mixture is thoroughly mixed and incubated in the dark at room temperature for a set period (e.g., 30 minutes).[13][14]

    • The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.[13][15]

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the scavenging percentage against the sample concentration.[16]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed blue-green ABTS radical cation (ABTS•+) by antioxidants.[17] The ABTS assay is versatile and applicable to both hydrophilic and lipophilic compounds.[17]

  • Reagent Preparation: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[17][18] Before the assay, this stock solution is diluted with a solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[18]

  • Procedure:

    • A small volume of the test sample (e.g., 20 µL) is added to a larger volume of the diluted ABTS•+ solution (e.g., 180 µL or 2 mL).[17][18]

    • The mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.[18]

    • The absorbance is measured at 734 nm.[17]

  • Data Analysis: Results are often compared to a standard antioxidant, such as Trolox, and expressed as Trolox Equivalent Antioxidant Capacity (TEAC). The percentage inhibition is calculated similarly to the DPPH assay, and an IC50 value can be determined.[17]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form at a low pH.[19] The reduction results in the formation of an intense blue-colored ferrous-tripyridyltriazine complex.[19]

  • Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.[20][21]

  • Procedure:

    • A small volume of the sample (e.g., 20 µL) is added to a larger volume of the pre-warmed FRAP reagent (e.g., 150 µL).[21]

    • The mixture is incubated at 37°C for a defined period (e.g., 4 minutes).[21]

    • The absorbance of the blue-colored complex is measured at 593 nm.[19][20]

  • Data Analysis: A standard curve is constructed using a known concentration of Fe²⁺ (e.g., FeSO₄·7H₂O). The antioxidant capacity of the sample is then calculated from the regression equation of the standard curve and expressed as mM Fe(II) equivalents.[20]

Workflow start Start: Select Methoxylated Xanthones prep Sample Preparation (Dissolution & Dilution Series) start->prep assays Perform Antioxidant Assays prep->assays dpph DPPH Assay assays->dpph e.g. abts ABTS Assay assays->abts e.g. frap FRAP Assay assays->frap e.g. measure Spectrophotometric Measurement (Absorbance) dpph->measure abts->measure frap->measure calc Data Calculation (% Inhibition / Reduction) measure->calc analysis IC50 / TEAC / FRAP Value Determination calc->analysis compare Comparative Analysis & SAR Conclusion analysis->compare end End compare->end

Figure 2. General experimental workflow for comparative antioxidant potential analysis.

Conclusion

This comparative analysis indicates that while methoxylation is a common structural feature of many bioactive xanthones, the primary driver for direct antioxidant activity appears to be the presence and position of hydroxyl groups. Compounds like γ-mangostin and 1,8-dihydroxy-3,5-dimethoxyxanthone demonstrate potent radical scavenging capabilities, as evidenced by their low IC50 values.[4][5] However, a significant aspect of their antioxidant effect lies in their ability to upregulate endogenous defense mechanisms through the activation of the Nrf2/ARE signaling pathway.[8] The variability in reported antioxidant values underscores the necessity for standardized testing protocols to enable more direct comparisons. Future research should focus on systematic studies comparing xanthones with varied methoxylation patterns to further delineate their precise role in modulating antioxidant and other pharmacological activities.

References

Safety Operating Guide

Proper Disposal of 1,3,7-Trihydroxy-2-methoxyxanthone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of 1,3,7-Trihydroxy-2-methoxyxanthone is paramount for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive disposal procedure based on precautionary principles and data from structurally similar compounds. This information is intended for researchers, scientists, and drug development professionals to facilitate safe handling and disposal.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with care, treating it as a potentially hazardous substance. Based on SDSs for similar xanthone (B1684191) derivatives, this compound may cause skin, eye, and respiratory irritation[1][2].

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.

  • Protective Clothing: A lab coat or chemical-resistant apron is mandatory to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust, work in a chemical fume hood or use a NIOSH/MSHA approved respirator[1].

Handling Precautions:

  • Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.

  • Avoid generating dust when handling the solid material.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste. Do not dispose of this compound in the regular trash or down the drain[3][4].

  • Waste Segregation and Collection:

    • Solid Waste: Collect all solid this compound waste, including contaminated PPE (gloves, weigh boats, etc.), in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Liquid Waste: If the compound is in solution, collect it in a compatible, leak-proof, and clearly labeled hazardous waste container. The first rinse of any glassware that held the compound should also be collected as hazardous waste[5].

  • Waste Container Labeling:

    • Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Irritant").

    • Include the accumulation start date on the label[6].

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure hazardous waste accumulation area within the laboratory.

    • This area should be away from general traffic and incompatible materials[3]. Ensure the container is kept tightly closed except when adding waste[6].

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste[3][4].

    • Follow all institutional procedures for waste manifests and pickup.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that came into contact with the chemical using an appropriate solvent, followed by washing with soap and water[3].

Summary of Safety and Disposal Information

Parameter Guideline Reference
Primary Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
PPE Safety goggles, chemical-resistant gloves, lab coat. Respirator if dust is generated.[1][7][8]
Handling Location Well-ventilated area, preferably a chemical fume hood.[1][2]
Solid Waste Disposal Collect in a labeled, sealed hazardous waste container.[3][4]
Liquid Waste Disposal Collect in a labeled, leak-proof hazardous waste container.[4][5]
Empty Containers The first rinse must be collected and disposed of as hazardous waste.[5]
Disposal Method Contact institutional EHS for pickup as hazardous waste. Do not dispose in trash or sewer.[1][3][8]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal start Start: Need to dispose of This compound ppe Don appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe fume_hood Work in a chemical fume hood ppe->fume_hood waste_type Is the waste solid or liquid? fume_hood->waste_type solid_waste Collect solid waste and contaminated materials in a labeled hazardous waste container waste_type->solid_waste Solid liquid_waste Collect liquid waste and first rinse in a labeled hazardous waste container waste_type->liquid_waste Liquid storage Store sealed container in designated hazardous waste area solid_waste->storage liquid_waste->storage contact_ehs Contact EHS for waste pickup storage->contact_ehs decontaminate Decontaminate work surfaces and equipment contact_ehs->decontaminate end End: Disposal Complete decontaminate->end

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe disposal of this compound. Always prioritize consulting your institution's specific chemical hygiene plan and EHS department for any additional or superseding requirements.

References

Personal protective equipment for handling 1,3,7-Trihydroxy-2-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

When working with 1,3,7-Trihydroxy-2-methoxyxanthone, which is likely a powder or solid, it is imperative to minimize exposure.[1][2] The primary hazards associated with similar compounds include skin, eye, and respiratory irritation.[2] Therefore, handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to control airborne dust and vapors.[3]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[2][4]To protect eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[3][5] Gloves should be inspected for tears or punctures before each use.[1]To prevent skin contact and absorption.
Body Protection A lab coat or a chemical-resistant apron should be worn.[2][6] For larger quantities or when significant dust is expected, disposable coveralls are recommended.[7]To protect skin from accidental spills and contamination of personal clothing.
Respiratory Protection For small-scale laboratory use in a well-ventilated area or fume hood, specific respiratory protection may not be necessary.[2][6] If dust cannot be controlled, a NIOSH-approved N95 or higher respirator is recommended.[5]To prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Confirm that an emergency eyewash station and safety shower are accessible.[3]

    • Don all required PPE as outlined in the table above.

  • Handling:

    • Handle the compound carefully to avoid generating dust.[1]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

    • Keep the container tightly closed when not in use.[1]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1][2]

    • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[8]

Disposal Plan

Treat all this compound waste as hazardous unless determined otherwise by institutional guidelines.

  • Containment:

    • Collect waste solid material and any contaminated disposables (e.g., gloves, weighing paper) in a designated, properly labeled hazardous waste container.

    • Ensure the container is sealed to prevent leakage or release of dust.

  • Storage:

    • Store the sealed waste container in a secure, designated hazardous waste accumulation area within the laboratory.

    • This area should be away from general traffic and incompatible materials.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[9]

    • Follow all institutional and local regulations for hazardous waste disposal.[9][10] Do not dispose of this chemical in the regular trash or down the drain.[9]

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent, followed by washing with soap and water.[9]

Logical Workflow for Handling and Disposal

The following diagram illustrates the decision-making and procedural flow for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_exposure Exposure Response cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe handle_compound Handle Compound (Avoid Dust) don_ppe->handle_compound in_use Keep Container Closed When Not In Use handle_compound->in_use exposure Exposure Event handle_compound->exposure Accidental Exposure collect_waste Collect Waste in Labeled Container handle_compound->collect_waste End of Experiment first_aid Administer First Aid (Eyes, Skin, Inhalation) exposure->first_aid medical Seek Medical Attention first_aid->medical store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs decontaminate Decontaminate Work Area and Equipment contact_ehs->decontaminate

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,7-Trihydroxy-2-methoxyxanthone
Reactant of Route 2
Reactant of Route 2
1,3,7-Trihydroxy-2-methoxyxanthone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.